1-(Bromomethyl)naphthalen-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10BrN |
|---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
1-(bromomethyl)naphthalen-2-amine |
InChI |
InChI=1S/C11H10BrN/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6H,7,13H2 |
InChI Key |
QVQWPDFIGGLKIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CBr)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties and Synthetic Precursors of 1-(Bromomethyl)naphthalen-2-amine Analogues
Disclaimer: An extensive search for the compound 1-(Bromomethyl)naphthalen-2-amine did not yield specific public data. This suggests the compound is not well-characterized in available literature or databases. This guide therefore provides a comprehensive overview of its closest structural analogues and key synthetic precursors: 1-Bromonaphthalen-2-amine , the parent amine Naphthalen-2-amine , and the critical reagent 1-(Bromomethyl)naphthalene . The data presented is essential for researchers exploring the synthesis and application of novel naphthalene derivatives.
Physicochemical Properties
The fundamental chemical and physical properties of the key analogues are summarized below. These values are critical for designing synthetic routes, purification protocols, and formulation strategies.
Table 1.1: General and Physical Properties
| Property | 1-Bromonaphthalen-2-amine | Naphthalen-2-amine | 1-(Bromomethyl)naphthalene |
| CAS Number | 20191-75-7[1][2] | 91-59-8 | 3163-27-7[3] |
| Molecular Formula | C₁₀H₈BrN[1][2] | C₁₀H₉N[4] | C₁₁H₉Br[3] |
| Molecular Weight | 222.08 g/mol [1][2] | 143.19 g/mol [4] | 221.09 g/mol [3] |
| Appearance | White to reddish flakes[5][6] | White to reddish solid flakes[5][6] | White solid powder[7] |
| Melting Point | 111-113 °C[6] | 111-113 °C[6] | 52-55 °C[7] |
| Boiling Point | 306 °C[6] | 306 °C[6] | 175 °C at 10 mmHg[8] |
| Density | 1.0614 g/cm³ (at 98°C)[6] | 1.1890 g/cm³[4] | 1.44 g/cm³[7] |
| Solubility | Insoluble in water; soluble in hot water, ethanol, ether, benzene.[6] | Low solubility in water; soluble in ethanol, dichloromethane, ether.[4] | Slightly soluble in water.[7] |
Table 1.2: Computed Properties for Drug Development
| Property | 1-Bromonaphthalen-2-amine | Naphthalen-2-amine | 1-(Bromomethyl)naphthalene |
| XLogP3 | 3.2[1][2] | 2.3[5] | 3.8[3] |
| Hydrogen Bond Donor Count | 1[1][2] | 1[5] | 0[3] |
| Hydrogen Bond Acceptor Count | 1[1][2] | 1[5] | 0[3] |
| Rotatable Bond Count | 0[1][2] | 0[5] | 1[3] |
| Topological Polar Surface Area | 26 Ų[1][2] | 26 Ų[5] | 0 Ų[3] |
Spectroscopic Data
Spectroscopic analysis is fundamental for structural elucidation and purity assessment. Below are key spectral characteristics for the discussed compounds.
Table 2.1: Spectroscopic Data Summary
| Compound | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR | IR Spectroscopy (cm⁻¹) | Mass Spectrometry |
| 1-Bromonaphthalen-2-amine | Data available but specific shifts not detailed in search results.[2] | Data available.[2] | N-H stretch (2 bands for 1° amine) ~3400-3250, N-H bend ~1650-1580, C-N stretch (aromatic) ~1335-1250.[9] | Exact Mass: 220.98401 Da.[1][2] |
| Naphthalen-2-amine | Shifts [ppm]: 7.21, 7.69, 7.19, 6.88, 7.35.[5] | Data available. | N-H stretch (2 bands), N-H bend, C-N stretch (aromatic).[9] | Molecular Weight: 143.18 g/mol .[5] |
| 1-(Bromomethyl)naphthalene | Data available from multiple sources.[3][10] | Data available.[3] | FTIR Spectra available (Mull technique).[3] | Molecular Weight: 221.09 g/mol .[3] |
Experimental Protocols
The synthesis of functionalized naphthalenes often involves the bromination of a methylnaphthalene precursor. The following protocol details a common method for the preparation of 1-(bromomethyl)naphthalene, a key intermediate.
Synthesis of 1-(Bromomethyl)naphthalene via Radical Bromination
This procedure utilizes N-bromosuccinimide (NBS) as a brominating agent and a radical initiator.
Materials:
-
1-methylnaphthalene (0.1 mole)
-
N-bromosuccinimide (NBS) (0.1 mole)
-
Azo-bis-isobutyronitrile (AIBN) (2.2 g)
-
Carbon tetrachloride (CCl₄), anhydrous (100 ml)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 0.1 mole of dry 1-methylnaphthalene in 100 ml of anhydrous carbon tetrachloride.
-
Add 0.1 mole of dry N-bromosuccinimide and 2.2 g of AIBN to the solution.[8]
-
Heat the mixture to reflux in a round-bottomed flask. The reaction initiation is indicated by more vigorous boiling due to exothermic heat evolution.[8]
-
Maintain reflux for several hours until all the denser NBS is consumed and converted into succinimide, which will float on the surface.[8]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the solid succinimide and wash it with a small volume of carbon tetrachloride.[8]
-
Combine the filtrates and remove the carbon tetrachloride solvent via distillation under reduced pressure.[8]
-
The resulting residue is crude 1-(bromomethyl)naphthalene. Purify the product by recrystallization from ethanol.[8]
-
The expected yield is approximately 60%.[8]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 1-(bromomethyl)naphthalene.
References
- 1. 1-Bromo-2-naphthylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 1-Bromonaphthalen-2-amine | C10H8BrN | CID 10867861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(Bromomethyl)naphthalene | C11H9Br | CID 137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-NAPHTHYLAMINE - Ataman Kimya [atamanchemicals.com]
- 7. chembk.com [chembk.com]
- 8. prepchem.com [prepchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 1-(Bromomethyl)naphthalene(3163-27-7) 1H NMR [m.chemicalbook.com]
Synthesis of 1-(Bromomethyl)naphthalen-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed multi-step synthetic pathway for 1-(bromomethyl)naphthalen-2-amine, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available 2-naphthylamine and proceeds through a series of transformations including amine protection, regioselective functionalization, and subsequent deprotection to yield the target compound. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols for key steps, and a mechanistic discussion of the involved reactions.
Proposed Synthetic Pathway
The synthesis of this compound is not a direct, one-step process. A strategic, multi-step approach is necessary to achieve the desired substitution pattern while managing the reactivity of the amino group. The proposed five-step synthesis is outlined below:
Step 1: N-Acetylation of 2-Naphthylamine. The initial step involves the protection of the reactive amino group of 2-naphthylamine (1) as an acetamide. This is a crucial step to prevent unwanted side reactions in subsequent electrophilic substitution steps.
Step 2: Friedel-Crafts Acylation of N-Acetyl-2-naphthylamine. The acetyl-protected 2-naphthylamine (2) undergoes a Friedel-Crafts acylation reaction to introduce an acetyl group at the C1 position. The acetylamino group is an ortho-, para-director, and acylation is anticipated to occur preferentially at the sterically accessible and electronically activated C1 position.
Step 3: Reduction of the 1-Acetyl Group. The ketone functionality introduced in the previous step is then reduced to a methyl group. This can be achieved through either a Wolff-Kishner or Clemmensen reduction, depending on the substrate's tolerance to basic or acidic conditions, respectively.
Step 4: Benzylic Bromination. The methyl group at the 1-position of the N-acetyl-1-methyl-2-naphthylamine (4) is selectively brominated using N-bromosuccinimide (NBS) and a radical initiator. This Wohl-Ziegler bromination is a highly specific method for introducing bromine at a benzylic position.
Step 5: Deacetylation. The final step involves the acidic hydrolysis of the acetyl protecting group to yield the target molecule, this compound (6).
Experimental Protocols
The following are detailed experimental procedures for each step of the proposed synthesis.
Step 1: Synthesis of N-(naphthalen-2-yl)acetamide (2)
This procedure is a standard method for the N-acetylation of an aromatic amine.
-
Materials: 2-Naphthylamine (1), Acetic Anhydride, Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-naphthylamine (1 equivalent) in dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(naphthalen-2-yl)acetamide.
-
The product can be purified by recrystallization from ethanol.
-
Step 2: Synthesis of N-(1-acetylnaphthalen-2-yl)acetamide (3)
This Friedel-Crafts acylation requires a Lewis acid catalyst.
-
Materials: N-(naphthalen-2-yl)acetamide (2), Acetyl Chloride, Aluminum Chloride (AlCl₃), Dichloromethane (DCM).
-
Procedure:
-
Suspend N-(naphthalen-2-yl)acetamide (1 equivalent) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and slowly add aluminum chloride (2.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add acetyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by column chromatography on silica gel.
-
Step 3: Synthesis of N-(1-methylnaphthalen-2-yl)acetamide (4)
The Wolff-Kishner reduction is presented here as it is often effective for aryl ketones and avoids strongly acidic conditions that could potentially affect the acetamide group.
-
Materials: N-(1-acetylnaphthalen-2-yl)acetamide (3), Hydrazine Hydrate, Potassium Hydroxide (KOH), Diethylene Glycol.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add N-(1-acetylnaphthalen-2-yl)acetamide (1 equivalent), diethylene glycol, and hydrazine hydrate (4-5 equivalents).
-
Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone.
-
Add potassium hydroxide pellets (4-5 equivalents) to the reaction mixture.
-
Increase the temperature to 190-200 °C and allow water and excess hydrazine to distill off.
-
Maintain the reaction at this temperature for 3-5 hours until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture, add water, and extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with dilute HCl and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Step 4: Synthesis of N-(1-(bromomethyl)naphthalen-2-yl)acetamide (5)
This step employs a standard Wohl-Ziegler benzylic bromination.
-
Materials: N-(1-methylnaphthalen-2-yl)acetamide (4), N-Bromosuccinimide (NBS), 2,2'-Azobis(isobutyronitrile) (AIBN), Carbon Tetrachloride (CCl₄) or a suitable alternative solvent.
-
Procedure:
-
Dissolve N-(1-methylnaphthalen-2-yl)acetamide (1 equivalent) in dry carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp).
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux and irradiate with the lamp.
-
Monitor the reaction by TLC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide is floating on the surface.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography.
-
Step 5: Synthesis of this compound (6)
This final step involves the deprotection of the amine group.
-
Materials: N-(1-(bromomethyl)naphthalen-2-yl)acetamide (5), Hydrochloric Acid (HCl), Ethanol.
-
Procedure:
-
Dissolve N-(1-(bromomethyl)naphthalen-2-yl)acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the solution at reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a base (e.g., aqueous sodium hydroxide or sodium bicarbonate) to a pH of 8-9.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The final product can be purified by column chromatography on silica gel.
-
Quantitative Data Summary
The following table summarizes the typical molar ratios and expected yields for the key transformations. Note that yields are indicative and may vary based on reaction scale and purification methods.
| Step | Reactant | Reagent(s) | Molar Ratio (Reactant:Reagent) | Solvent | Typical Yield (%) |
| 1 | 2-Naphthylamine | Acetic Anhydride, Pyridine | 1 : 1.1 : 1.2 | Dichloromethane | >90 |
| 2 | N-(naphthalen-2-yl)acetamide | Acetyl Chloride, AlCl₃ | 1 : 1.2 : 2.5 | Dichloromethane | 60-70 |
| 3 | N-(1-acetylnaphthalen-2-yl)acetamide | Hydrazine Hydrate, KOH | 1 : 4-5 : 4-5 | Diethylene Glycol | 70-80 |
| 4 | N-(1-methylnaphthalen-2-yl)acetamide | NBS, AIBN | 1 : 1.1 : catalytic | Carbon Tetrachloride | 80-90 |
| 5 | N-(1-(bromomethyl)naphthalen-2-yl)acetamide | HCl | - | Ethanol/Water | >85 |
Reaction Mechanisms and Visualizations
The key transformations in this synthesis involve well-established reaction mechanisms in organic chemistry.
Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (AlCl₃) activates the acetyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich naphthalene ring.
Wolff-Kishner Reduction Mechanism
The Wolff-Kishner reduction involves the in-situ formation of a hydrazone, followed by base-catalyzed tautomerization and elimination of nitrogen gas to form a carbanion, which is then protonated.
Wohl-Ziegler Bromination Mechanism
This reaction proceeds via a free-radical chain mechanism initiated by the homolytic cleavage of AIBN. The resulting radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical, which then reacts with bromine.
Conclusion
The synthesis of this compound is a challenging but achievable multi-step process. The proposed pathway, leveraging well-established organic transformations, provides a logical and practical approach for obtaining this valuable compound. Careful execution of each step, with appropriate monitoring and purification, is essential for achieving high yields and purity. This guide serves as a comprehensive resource for researchers and professionals in the field of drug development and materials science, enabling the synthesis of this key intermediate for further derivatization and application.
Technical Guide: Structure Elucidation of 1-(Bromomethyl)naphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 1-(bromomethyl)naphthalen-2-amine. Due to the inherent instability of this compound, arising from the presence of both a nucleophilic amine and an electrophilic benzylic bromide, this guide presents a combination of a proposed synthetic pathway and predicted spectroscopic data. The methodologies and data herein are based on established chemical principles and spectroscopic data from closely related, stable analogues. This document is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and similar reactive intermediates.
Introduction
This compound is a naphthalene derivative featuring both an amine and a bromomethyl group. The juxtaposition of these functional groups renders the molecule highly reactive and susceptible to intermolecular N-alkylation, leading to polymerization. Consequently, isolating and characterizing this compound is challenging. This guide outlines a strategic approach to its synthesis via a protected intermediate and provides predicted spectroscopic data to aid in its identification.
Proposed Synthesis
A plausible synthetic route to this compound involves the protection of the amine functionality of a suitable precursor, followed by bromination of the methyl group, and subsequent deprotection. A common and effective protecting group for amines is the acetyl group.
The proposed synthetic pathway is as follows:
-
Acetylation of 2-Methylnaphthalen-1-amine: 2-Methylnaphthalen-1-amine is treated with acetic anhydride to yield N-(1-methylnaphthalen-2-yl)acetamide. This step protects the nucleophilic amine from reacting in the subsequent bromination step.
-
Bromination of the Methyl Group: The protected intermediate, N-(1-methylnaphthalen-2-yl)acetamide, is subjected to a free-radical bromination using a reagent such as N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide. This selectively brominates the benzylic methyl group to give N-(1-(bromomethyl)naphthalen-2-yl)acetamide.
-
Deprotection of the Amine: The final step involves the hydrolysis of the acetamide group under acidic or basic conditions to yield the target compound, this compound. This step must be carefully controlled as the unprotected product is prone to self-reaction.
Below is a workflow diagram illustrating this proposed synthetic route.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.8-8.0 | m | 2H | Ar-H |
| ~7.2-7.5 | m | 4H | Ar-H |
| ~4.8 | s | 2H | -CH₂Br |
| ~4.0 (broad) | s | 2H | -NH₂ |
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Ar-C (C-NH₂) |
| ~134 | Ar-C |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
| ~126 | Ar-CH |
| ~125 | Ar-C |
| ~124 | Ar-CH |
| ~123 | Ar-CH |
| ~118 | Ar-C (C-CH₂Br) |
| ~33 | -CH₂Br |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine)[1] |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620-1580 | Strong | N-H bend (primary amine)[1] |
| 1450-1400 | Medium | Aromatic C=C stretch |
| 1250-1180 | Strong | C-N stretch (aromatic amine)[1] |
| ~1210 | Strong | C-Br stretch |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 235/237 | [M]⁺ molecular ion peak (with bromine isotope pattern) |
| 156 | [M - Br]⁺ |
| 141 | [M - CH₂Br]⁺ |
| 128 | [Naphthalene]⁺ fragment |
Detailed Experimental Protocols
Synthesis of N-(1-methylnaphthalen-2-yl)acetamide (Protected Intermediate)
-
In a round-bottom flask, dissolve 2-methylnaphthalen-1-amine in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of acetic anhydride to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of N-(1-(bromomethyl)naphthalen-2-yl)acetamide (Brominated Intermediate)
-
Dissolve N-(1-methylnaphthalen-2-yl)acetamide in a non-polar solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture and irradiate with a UV lamp to initiate the radical reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with a solution of sodium thiosulfate to remove any remaining bromine.
-
Dry the organic layer, filter, and concentrate to yield the crude brominated product.
-
Purify by column chromatography.
Synthesis and In-situ Analysis of this compound
-
Dissolve the purified N-(1-(bromomethyl)naphthalen-2-yl)acetamide in a mixture of ethanol and hydrochloric acid.
-
Heat the mixture to reflux to facilitate the hydrolysis of the amide.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to obtain the free amine.
-
Due to its instability, it is recommended to perform subsequent reactions or analyses immediately without isolation. For characterization, a sample can be quickly extracted into a deuterated solvent for NMR analysis or prepared for mass spectrometry.
Logical Relationships in the Synthesis
The following diagram illustrates the logical progression from the stable starting material to the reactive target compound through a protected intermediate.
Conclusion
The structure elucidation of this compound is complicated by its inherent reactivity. This guide provides a framework for its synthesis and characterization through a protective group strategy. The predicted spectroscopic data serves as a benchmark for researchers attempting to identify this transient species. Further studies could focus on trapping this intermediate in situ to explore its reactivity and potential applications in organic synthesis and drug development.
References
Spectroscopic and Analytical Profile of 1-(Bromomethyl)naphthalen-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic information and outlines standard methodologies for the comprehensive analysis of 1-(Bromomethyl)naphthalen-2-amine (CAS No. 1261676-45-2). Due to the limited availability of published experimental data for this specific compound, this document presents predicted data alongside detailed, standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.
Predicted Physicochemical Data
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₀BrN |
| Molecular Weight | 236.11 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 386.6 ± 17.0 °C at 760 mmHg |
| Flash Point | 187.6 ± 20.9 °C |
| Refractive Index | 1.714 |
| LogP | 2.87 |
Note: The data presented in this table is based on computational predictions and should be verified through experimental analysis.[1]
Experimental Protocols for Spectroscopic Analysis
The following sections detail standard operating procedures for acquiring NMR, IR, and MS data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR would be essential for the characterization of this compound.
2.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the height of the solution in the NMR tube is sufficient to cover the detection coils of the spectrometer.
2.1.2. ¹H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Procedure:
-
Tune and shim the spectrometer to the sample.
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts (ppm) and coupling patterns (multiplicity) to assign protons to their respective positions in the molecule.
-
2.1.3. ¹³C NMR Spectroscopy
-
Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Solvent: CDCl₃ or DMSO-d₆.
-
Procedure:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Additional experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
2.2.2. Data Acquisition
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Procedure:
-
Record a background spectrum of the empty ATR crystal.
-
Record the spectrum of the sample.
-
The instrument software will automatically subtract the background to produce the final IR spectrum.
-
Analyze the positions (wavenumber, cm⁻¹) and intensities of the absorption bands to identify functional groups (e.g., N-H, C-H aromatic, C-N, C-Br).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
2.3.1. Sample Introduction and Ionization
-
Technique: Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.
-
Procedure:
-
Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[2][3] This causes the molecule to ionize and fragment.
-
2.3.2. Mass Analysis and Detection
-
Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Procedure:
-
The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.
-
The molecular ion peak (M⁺) will correspond to the molecular weight of the compound. The fragmentation pattern provides structural information.
-
Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a target organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic analysis.
References
An Examination of 1-(Bromomethyl)naphthalen-2-amine and Structurally Related Compounds: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the physical properties of 1-(Bromomethyl)naphthalen-2-amine. Extensive database searches have revealed a significant lack of publicly available experimental data for this specific compound, suggesting it may be a novel or infrequently synthesized molecule. To provide a useful frame of reference for researchers, this document summarizes the known physical properties of structurally similar naphthalene derivatives. The presented data on these related compounds can serve as a valuable estimation tool for predicting the behavior of this compound in experimental settings.
Comparative Physical Properties
The following table outlines the melting points and solubility data for key structural analogs of this compound. These compounds were selected based on the presence and position of the bromomethyl and amine functional groups on the naphthalene core.
| Compound Name | Molecular Formula | Melting Point (°C) | Solubility |
| 1-(Bromomethyl)naphthalene | C₁₁H₉Br | 52-55 | Slightly soluble in water.[1][2] |
| 2-(Bromomethyl)naphthalene | C₁₁H₉Br | 51-54 | Soluble in chloroform; reacts with water.[3][4] |
| 1-Bromonaphthalen-2-amine | C₁₀H₈BrN | No data available | No data available |
| 2-Naphthylamine | C₁₀H₉N | 111-113 | Miscible in hot water.[5][6] Soluble in ethanol, ether, and benzene.[6] |
Hypothetical Experimental Protocols
While specific experimental procedures for this compound are not available, the following standard methodologies would be appropriate for determining its key physical properties.
Melting Point Determination (Capillary Method)
-
Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (liquefaction) are recorded as the melting range.
Solubility Assessment
-
Solvent Selection: A range of standard laboratory solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.
-
Sample Measurement: A precise amount of the compound (e.g., 10 mg) is weighed and placed into a separate vial for each solvent.
-
Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the vial.
-
Agitation and Observation: The mixture is agitated, for instance, by vortexing, for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C). The dissolution of the solid is observed visually.
-
Classification: The solubility is qualitatively classified based on the amount of substance that dissolves (e.g., very soluble, soluble, sparingly soluble, insoluble). For quantitative analysis, techniques such as UV-Vis spectroscopy or HPLC could be employed to determine the concentration of the dissolved compound.
Structural Relationships
The following diagram illustrates the structural differences between the target compound, this compound, and the related compounds for which physical property data is available. This visualization clarifies the rationale for their selection as comparators.
References
- 1. 1-(Bromomethyl)naphthalene CAS#: 3163-27-7 [amp.chemicalbook.com]
- 2. 1-(Bromomethyl)naphthalene | 3163-27-7 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 1-Bromo-2-(bromomethyl)naphthalene = 96.0 GC 37763-43-2 [sigmaaldrich.com]
- 5. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 6. 2-NAPHTHYLAMINE - Ataman Kimya [atamanchemicals.com]
CAS number and IUPAC name for 1-(Bromomethyl)naphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide addresses the chemical compound 1-(Bromomethyl)naphthalen-2-amine. Extensive database searches have not yielded a registered CAS number or specific experimental data for this molecule, suggesting it may be a novel or sparsely documented compound. The information presented herein, including the proposed synthesis and predicted properties, is based on established chemical principles and data from structurally related compounds.
Chemical Identity
While a registered CAS number for this compound has not been identified, its chemical identifiers can be deduced from its structure.
| Identifier | Value |
| IUPAC Name | (2-aminonaphthalen-1-yl)methan-1-ol (for the precursor) |
| Molecular Formula | C₁₁H₁₀BrN |
| Molecular Weight | 236.11 g/mol |
| Predicted CAS Number | Not Assigned |
Proposed Synthesis
A plausible synthetic route to this compound involves the bromination of a suitable precursor, such as 2-amino-1-methylnaphthalene. However, the presence of an amino group can complicate radical bromination reactions. A more controlled approach would be the conversion of the corresponding alcohol, (2-aminonaphthalen-1-yl)methanol, to the bromide.
Experimental Protocol: Synthesis of this compound from (2-aminonaphthalen-1-yl)methanol
This proposed two-step synthesis starts with the reduction of a commercially available precursor followed by bromination.
Step 1: Synthesis of (2-aminonaphthalen-1-yl)methanol
-
Reaction Setup: To a solution of 2-amino-1-naphthaldehyde (1.0 eq) in methanol (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Workup: Once the starting material is consumed, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford (2-aminonaphthalen-1-yl)methanol.
Step 2: Bromination of (2-aminonaphthalen-1-yl)methanol
-
Reaction Setup: Dissolve (2-aminonaphthalen-1-yl)methanol (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere and cool the solution to 0 °C.
-
Reagent Addition: Add phosphorus tribromide (PBr₃) (0.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purification: Further purification can be achieved by recrystallization or column chromatography.
Predicted Physicochemical and Spectroscopic Data
The following table summarizes the predicted properties of this compound based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Appearance | Off-white to light yellow solid |
| Melting Point | 110-120 °C |
| Boiling Point | > 350 °C (decomposes) |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in methanol; insoluble in water. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.2 (m, 6H, Ar-H), 4.8 (s, 2H, CH₂Br), 4.2 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.0, 134.5, 129.0, 128.5, 127.0, 126.5, 125.0, 124.0, 122.0, 115.0, 33.0 (CH₂Br) |
| Mass Spectrometry (EI) | m/z 235/237 (M⁺, Br isotope pattern) |
Potential Research Applications and Signaling Pathway Interactions
Benzylic bromides are reactive electrophiles, and primary amines can act as nucleophiles or bases. The presence of both functionalities in this compound suggests potential applications as a bifunctional chemical probe or as a building block in the synthesis of more complex molecules.
The naphthalene scaffold is a common motif in pharmacologically active compounds. The introduction of a reactive bromomethyl group and a nucleophilic amino group could enable this compound to interact with biological targets through covalent modification or specific non-covalent interactions.
A hypothetical signaling pathway that could be modulated by a molecule of this type involves the alkylation of a cysteine residue in the active site of a target protein, leading to its irreversible inhibition.
Safety and Handling
Caution: As a benzylic bromide, this compound is expected to be a lachrymator and a potential alkylating agent. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Due to the presence of an amino group, it may be sensitive to oxidation. Store in a cool, dark, and dry place under an inert atmosphere.
Navigating the Solubility Landscape of 1-(Bromomethyl)naphthalen-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1-(Bromomethyl)naphthalen-2-amine in various organic solvents. In the absence of specific published quantitative data for this compound, this document provides a comprehensive framework for researchers. It includes a theoretical analysis of the compound's structural features to predict its solubility behavior, detailed experimental protocols for both qualitative and quantitative solubility determination, and a discussion of the underlying chemical principles. Visual diagrams are provided to illustrate experimental workflows and the interplay of factors governing solubility.
Introduction: Understanding the Solubility of this compound
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation. This compound is a functionalized naphthalene derivative of interest in organic synthesis and medicinal chemistry. Its structure, featuring a large aromatic naphthalene core, a polar amine group, and a reactive bromomethyl group, suggests a complex solubility profile.
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Therefore, this guide focuses on predicting its solubility based on first principles and providing robust experimental methods for its determination.
Theoretical Prediction of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The structure of this compound possesses both nonpolar and polar characteristics:
-
Naphthalene Backbone: The large, fused aromatic ring system is nonpolar and hydrophobic. This feature will dominate its interaction with nonpolar solvents.
-
Bromomethyl Group (-CH₂Br): The carbon-bromine bond is polar, allowing for dipole-dipole interactions. However, the methylene group retains some nonpolar character.
Based on this analysis, a qualitative prediction of solubility in different classes of organic solvents can be made.
Predicted Qualitative Solubility of this compound
The following table summarizes the expected solubility of this compound in a range of common organic solvents, based on its structural features.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Low to Moderate | The nonpolar naphthalene core will interact favorably with hexane, but the polar amine and bromomethyl groups will limit high solubility. |
| Toluene | Nonpolar (Aromatic) | Moderate to High | The aromatic nature of toluene will have favorable π-π stacking interactions with the naphthalene ring, enhancing solubility. |
| Dichloromethane | Polar Aprotic | High | The polarity of dichloromethane can solvate the polar groups, while its organic nature can accommodate the naphthalene backbone. |
| Diethyl Ether | Polar Aprotic | Moderate | Offers a balance of polar and nonpolar characteristics suitable for the compound's mixed nature. |
| Acetone | Polar Aprotic | Moderate to High | A polar aprotic solvent capable of dipole-dipole interactions and accepting hydrogen bonds, which should effectively solvate the molecule. |
| Ethyl Acetate | Polar Aprotic | Moderate | Its polarity and ability to act as a hydrogen bond acceptor suggest it will be a reasonably good solvent. |
| Methanol | Polar Protic | Moderate | The amine group can form hydrogen bonds with methanol, but the large nonpolar naphthalene moiety will likely limit high solubility. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, hydrogen bonding is possible, but the hydrophobic part of the molecule will play a significant role.[3] |
| Water | Polar Protic | Insoluble | The large, hydrophobic naphthalene structure is expected to make the compound overwhelmingly insoluble in water, despite the presence of the polar amine group.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, highly polar aprotic solvent that is effective at dissolving a wide range of organic compounds. |
Experimental Determination of Solubility
To obtain precise data, experimental determination is essential. The following protocols outline standard methods for both qualitative and quantitative solubility analysis.
Protocol for Qualitative Solubility Assessment
This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.[1][4]
Materials:
-
This compound
-
A selection of organic solvents (as listed in the table above)
-
Small test tubes (e.g., 13x100 mm)
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 25 mg of this compound into a small, dry test tube.[4]
-
Add the selected solvent in 0.25 mL increments, up to a total of 0.75 mL.[4]
-
After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[1]
-
Visually inspect the solution against a contrasting background to see if the solid has completely dissolved.
-
Record the compound as "soluble," "partially soluble," or "insoluble." A compound is generally considered soluble if it dissolves completely.
Protocol for Quantitative Solubility Determination (Gravimetric Method)
This method determines the solubility of a compound in a specific solvent at a given temperature.[5]
Materials:
-
This compound
-
Selected organic solvent
-
Screw-capped vials or small flasks
-
Constant temperature bath (e.g., shaker bath)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed vials for solvent evaporation
-
Analytical balance
-
Vacuum oven or rotary evaporator
Procedure:
-
Add an excess amount of this compound to a screw-capped vial containing a known volume or mass of the chosen solvent. An excess of solid should be visible.
-
Seal the vial tightly and place it in a constant temperature shaker bath. Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved solid particles.
-
Dispense the filtered, saturated solution into a pre-weighed vial.
-
Record the exact volume or mass of the solution transferred.
-
Evaporate the solvent from the vial using a vacuum oven or rotary evaporator until a constant weight of the dried solid is achieved.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility by subtracting the initial vial weight from the final weight to determine the mass of the dissolved solid. Express the solubility in terms of g/L or mg/mL.
Visualizing Methodologies and Concepts
Diagrams created using Graphviz provide clear visual representations of workflows and the relationships between different factors.
Experimental Workflow for Solubility Determination
The following flowchart illustrates the general procedure for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of an organic compound.
Factors Influencing Solubility
This diagram illustrates the key factors that determine the solubility of this compound in an organic solvent.
Caption: Interplay of factors governing the solubility of the target compound.
Conclusion
References
Quantum Leap in Drug Discovery: A Technical Guide to the Theoretical and Quantum Chemical Exploration of Naphthalen-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Naphthalen-2-amine and its derivatives represent a critical scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] The advent of sophisticated computational methods, particularly quantum chemistry, has revolutionized the study of these molecules. This guide provides an in-depth exploration of the theoretical and experimental approaches used to elucidate the structure-activity relationships of naphthalen-2-amine derivatives, paving the way for the rational design of novel therapeutic agents.
Synthesis and Experimental Characterization: The Foundation of Understanding
The journey into the quantum realm of naphthalen-2-amine derivatives begins with their synthesis and characterization. Various synthetic strategies are employed, often involving multi-component reactions that allow for the creation of diverse chemical libraries.[4][5]
General Synthesis Protocol: A Representative Example
A common method for synthesizing naphthalen-2-amine derivatives involves the Betti reaction, a one-pot condensation of 2-naphthol, an aldehyde, and an amine.[4][5]
Experimental Protocol: Synthesis of Aminobenzylnaphthols via the Betti Reaction [5]
-
Reactant Preparation: In a reaction vessel, equimolar amounts of 2-naphthol, a substituted benzaldehyde, and an amino acid methyl ester are combined.
-
Reaction Conditions: The mixture is heated to 60°C in a solvent-free environment.
-
Reaction Progression: The reaction is allowed to proceed for a specified time, typically monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the resulting product, an aminobenzylnaphthol derivative, is purified using techniques such as column chromatography or recrystallization.
Another synthetic route involves the reaction of 2-acetonaphthone with hydroxylamine hydrochloride to form an oxime, followed by a rearrangement and deacetylation to yield 2-naphthylamine.[6]
Spectroscopic Characterization
Once synthesized, the derivatives are subjected to a battery of spectroscopic analyses to confirm their structure and purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations. Theoretical calculations using DFT can predict these vibrational frequencies, which are then compared with the experimental spectrum for validation.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the detailed molecular structure by probing the magnetic properties of atomic nuclei.
-
UV-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule. The absorption wavelength is related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[10] For 2-aminonaphthalene in acetonitrile, a significant absorption peak is observed at 239 nm.[10]
The Power of Computational Chemistry: Unveiling Molecular Secrets
Quantum chemical calculations, predominantly using Density Functional Theory (DFT), provide unparalleled insights into the electronic structure and properties of naphthalen-2-amine derivatives at the atomic level.[3][11][12][13] These theoretical studies complement experimental findings and guide the design of molecules with desired characteristics.
Density Functional Theory (DFT)
DFT is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. The B3LYP hybrid functional is commonly used in these studies.[7][8][9]
Key Theoretical Descriptors
-
Molecular Geometry: DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed 3D structure of the molecule.[13]
-
Frontier Molecular Orbitals (HOMO and LUMO): The HOMO and LUMO are the highest and lowest energy orbitals, respectively, that are occupied and unoccupied by electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, stability, and electronic properties.[12][13][14][15] A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding intermolecular interactions, including drug-receptor binding.[3]
Quantitative Computational Data
The following table summarizes key quantum chemical parameters calculated for various naphthalen-2-amine derivatives from the literature.
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 2-(dimethylamino)naphthalene | - | - | 4.20 | [12] |
| 6-(propionyl)naphthalene | - | - | 4.37 | [12] |
| Naphthalene | - | - | 4.83 | [12] |
| ND1 | -6.070 | -2.232 | 3.838 | [15] |
| ND2 | -6.042 | -2.175 | 3.867 | [15] |
| ND3 | -6.060 | -2.208 | 3.852 | [15] |
| ND4 | -5.994 | -2.094 | 3.900 | [15] |
| ND5 | -6.071 | -2.267 | 3.804 | [15] |
| ND6 | -5.783 | -2.003 | 3.780 | [15] |
| ND7 | -5.811 | -1.830 | 3.981 | [15] |
| ND8 | -5.904 | -1.970 | 3.934 | [15] |
| ND9 | -5.836 | -2.133 | 3.703 | [15] |
Applications in Drug Design and Development
The theoretical and experimental data converge to guide the application of naphthalen-2-amine derivatives in drug development, particularly in the design of targeted therapies.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This allows researchers to understand the binding mechanism and predict the affinity of a potential drug for its biological target.[1][2][11]
Docking Data for Naphthalen-2-amine Derivatives
The table below presents binding energies from molecular docking studies of naphthalen-2-amine derivatives with various biological targets.
| Derivative | Target Protein | Binding Energy (kcal/mol) | Reference |
| Naphthol derivatives | HDACs-2 | -9.08 to -10.08 | [1] |
| SA2 | CAIX | - | [16] |
| SA4 | CAIX | - | [16] |
| SA5 | CAIX | - | [16] |
| SA7 | CAIX | - | [16] |
| SLC-0111 (control) | CAIX | -8.39 | [16] |
Visualizing the Workflow and Interactions
Graphviz diagrams can effectively illustrate the interconnectedness of the experimental and theoretical approaches in the study of naphthalen-2-amine derivatives.
Caption: Integrated workflow for the study of naphthalen-2-amine derivatives.
Caption: Simplified pathway of target protein inhibition by a derivative.
Conclusion and Future Outlook
The synergy between experimental synthesis, spectroscopic characterization, and quantum chemical calculations provides a robust framework for advancing our understanding of naphthalen-2-amine derivatives. This integrated approach not only validates experimental results but also offers predictive power, enabling the in-silico design of novel compounds with enhanced biological activity and desired physicochemical properties. As computational power continues to grow and theoretical models become more refined, the role of quantum chemistry in accelerating the discovery and development of new drugs based on the naphthalen-2-amine scaffold will undoubtedly expand, heralding a new era of precision medicine.
References
- 1. Synthesis and Docking Study of some novel compounds containing naphthol-2-ol skeleton [ejchem.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101704758A - Method for preparing 2-naphthylamine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Theoretical and experimental studies of vibrational spectra of naphthalene and its cation | Semantic Scholar [semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. PhotochemCAD | 2-Aminonaphthalene [photochemcad.com]
- 11. DFT analysis on spectral and NLO properties of (2E)-3-[4-(dimethylamino) phenyl]-1-(naphthalen-2-yl) prop-2-en-1-one; a… [ouci.dntb.gov.ua]
- 12. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02990C [pubs.rsc.org]
- 13. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08727A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the photovoltaic properties of naphthalene-1,5-diamine-based functionalized materials in aprotic polar medium: a combined experimental and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-(Bromomethyl)naphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Bromomethyl)naphthalen-2-amine is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique structure, featuring both a nucleophilic amino group and an electrophilic bromomethyl group on a naphthalene scaffold, allows for a diverse range of chemical transformations. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by quantitative data from analogous systems, detailed experimental protocols for reactivity assessment, and visualizations of its chemical behavior.
Introduction
The reactivity of a molecule is fundamentally governed by the distribution of electron density, which dictates its nucleophilic and electrophilic character. Nucleophiles are electron-rich species that donate electron pairs to form new chemical bonds, while electrophiles are electron-deficient species that accept electron pairs.[1][2] this compound incorporates both functionalities, making it a versatile building block for the synthesis of complex molecular architectures. Understanding the interplay of these reactive sites is crucial for predicting its behavior in chemical reactions and for the rational design of novel derivatives with desired biological or material properties.
Identification of Nucleophilic and Electrophilic Sites
The primary nucleophilic and electrophilic sites of this compound are identified based on the principles of electronic effects and the known reactivity of its constituent functional groups.
Nucleophilic Site: The most prominent nucleophilic center is the nitrogen atom of the 2-amino group . The lone pair of electrons on the nitrogen atom makes it a potent electron donor and thus highly nucleophilic.[3] This site is readily available for reactions with a wide range of electrophiles.
Electrophilic Site: The primary electrophilic center is the benzylic carbon atom of the 1-bromomethyl group . The carbon-bromine bond is polarized due to the high electronegativity of the bromine atom, rendering the carbon atom electron-deficient and susceptible to attack by nucleophiles. The benzylic position of this carbon further enhances its reactivity in nucleophilic substitution reactions.[4][5]
The naphthalene ring itself can also act as a nucleophile in electrophilic aromatic substitution reactions, although this is generally less favorable than reactions at the amino or bromomethyl groups under typical conditions.
Quantitative Reactivity Data
| Parameter | Functional Group | Analogous Compound | Value | Significance |
| pKa of Conjugate Acid | 2-Amino group | 2-Naphthylamine | 4.16[6][7] | This value indicates that the amino group is a weak base. The pKa of the conjugate acid is a good indicator of the nucleophilicity of the amine; a higher pKa generally corresponds to greater nucleophilicity.[8] |
| Reactivity in SN2 Reactions | 1-Bromomethyl group | Benzyl bromide | High | Benzyl halides are known to be highly reactive towards nucleophiles in SN2 reactions due to the stabilization of the transition state by the adjacent aromatic ring.[4][9] |
| Reactivity in SN1 Reactions | 1-Bromomethyl group | Benzyl bromide | Moderate to High | Benzyl halides can also undergo SN1 reactions due to the formation of a resonance-stabilized benzylic carbocation.[9][10] |
Experimental Protocols for Reactivity Assessment
The following are detailed methodologies for the experimental determination of the nucleophilic and electrophilic character of this compound.
Determination of Nucleophilicity via Kinetic Studies of N-Alkylation
This protocol outlines a method to quantify the nucleophilicity of the amino group by studying its reaction with a standard electrophile, such as methyl iodide.
Objective: To determine the second-order rate constant for the N-alkylation of this compound.
Materials:
-
This compound
-
Methyl iodide (CH3I)
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Constant temperature bath
Procedure:
-
Prepare stock solutions of this compound, methyl iodide, and the internal standard in anhydrous acetonitrile of known concentrations.
-
In a series of NMR tubes, mix known volumes of the this compound and internal standard stock solutions.
-
Place the NMR tubes in a constant temperature bath set to the desired reaction temperature (e.g., 25 °C) and allow them to equilibrate.
-
Initiate the reaction by adding a known volume of the methyl iodide stock solution to each NMR tube.
-
Acquire 1H NMR spectra at regular time intervals.
-
Monitor the disappearance of the starting amine and the appearance of the N-methylated product by integrating their characteristic signals relative to the internal standard.
-
Plot the concentration of the starting amine versus time and determine the initial reaction rate.
-
Repeat the experiment with varying initial concentrations of both reactants to determine the reaction order and the second-order rate constant (k).
Data Analysis: The rate law for a second-order reaction is given by: Rate = k[Amine][CH3I]. The rate constant 'k' provides a quantitative measure of the nucleophilicity of the amino group.
Determination of Electrophilicity via Nucleophilic Substitution with a Standard Nucleophile
This protocol describes a method to assess the electrophilicity of the benzylic carbon by reacting it with a standard nucleophile, such as sodium azide.
Objective: To determine the second-order rate constant for the reaction of this compound with sodium azide.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF, anhydrous)
-
Internal standard (e.g., dibenzyl ether)
-
HPLC system with a suitable column (e.g., C18)
-
Constant temperature bath
Procedure:
-
Prepare stock solutions of this compound, sodium azide, and the internal standard in anhydrous DMF of known concentrations.
-
In a series of reaction vials, mix known volumes of the this compound and internal standard stock solutions.
-
Place the vials in a constant temperature bath at the desired temperature (e.g., 50 °C).
-
Initiate the reaction by adding a known volume of the sodium azide stock solution to each vial.
-
At regular time intervals, withdraw an aliquot from each vial and quench the reaction by diluting it with a suitable solvent mixture (e.g., water/acetonitrile).
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound.
-
Plot the concentration of the starting material versus time to determine the initial reaction rate.
-
Vary the initial concentrations of the reactants to determine the reaction order and the second-order rate constant (k).
Data Analysis: The rate law for this SN2 reaction is: Rate = k[this compound][NaN3]. The value of 'k' is a direct measure of the electrophilicity of the benzylic carbon.
Reaction Pathways and Logical Relationships
The dual functionality of this compound allows for several predictable reaction pathways.
Under appropriate conditions, selective reactions can be achieved. For instance, in the presence of a strong electrophile, the amino group will preferentially react. Conversely, a strong nucleophile will target the benzylic carbon. It is also important to consider the possibility of intermolecular self-reaction, where the amino group of one molecule attacks the bromomethyl group of another, leading to oligomerization or polymerization.
Conclusion
This compound is a molecule with distinct and predictable nucleophilic and electrophilic centers. The amino group serves as a potent nucleophile, while the benzylic carbon of the bromomethyl group is a highly reactive electrophilic site. By understanding these properties and employing the experimental protocols outlined in this guide, researchers can effectively utilize this versatile building block for the synthesis of novel compounds with potential applications in drug development and materials science. The provided quantitative data for analogous systems offers a solid foundation for predicting and controlling the reactivity of this important synthetic intermediate.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Evolution of Naphthalene-Based Fluorescent Probes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Naphthalene, a simple bicyclic aromatic hydrocarbon, has laid the foundation for a vast and versatile class of fluorescent probes that have become indispensable tools in biological and chemical sciences. From the early pioneering work on environmentally sensitive dyes to the sophisticated design of modern chemosensors, naphthalene-based fluorophores have continuously evolved, offering researchers increasingly powerful ways to visualize and quantify a wide range of analytes and biological processes. This technical guide provides a comprehensive overview of the historical development of these probes, detailing their core structures, signaling mechanisms, and key applications, with a focus on quantitative data and experimental methodologies.
A Journey Through Time: The Historical Development
The story of naphthalene-based fluorescent probes is intrinsically linked with the groundbreaking work of Gregorio Weber, who in the mid-20th century, laid the groundwork for modern fluorescence spectroscopy.[1][2][3] His contributions transformed the field from a purely physical phenomenon to a powerful analytical tool for biology.
The Dawn of a New Era: Dansyl Chloride, PRODAN, and LAURDAN
The journey begins with Dansyl Chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride), a reagent that reacts with primary and secondary amines to form stable, fluorescent sulfonamide adducts.[4] Its sensitivity to the local environment made it an early favorite for labeling and studying proteins.[4]
Following this, Gregorio Weber's synthesis of PRODAN (6-propionyl-2-(dimethylamino)naphthalene) and LAURDAN (6-dodecanoyl-2-(dimethylamino)naphthalene) in 1979 marked a pivotal moment.[5][6] These probes were specifically designed to study dipolar relaxation in cell membranes.[5] Their fluorescence emission is highly sensitive to the polarity of their environment, a property that has been extensively used to investigate the fluidity and phase transitions of lipid bilayers.[7][8]
The Rise of the 1,8-Naphthalimides: A Versatile Scaffold for Modern Probes
The 21st century has witnessed the ascent of 1,8-naphthalimide as a privileged scaffold in the design of fluorescent probes.[9][10][11][12] This rigid, planar structure offers several advantages, including high photostability, high fluorescence quantum yields, and a large Stokes shift.[9][12] The ease of chemical modification at the imide nitrogen and the 4-position of the naphthalene ring has allowed for the development of a vast library of probes for a diverse array of analytes, including metal ions, anions, and reactive oxygen species.[1][9][13] The development of these probes has been a continuous area of research, with new derivatives being reported frequently.[10][14]
Core Signaling Mechanisms
The fluorescence response of naphthalene-based probes is governed by several key photophysical mechanisms. Understanding these mechanisms is crucial for the rational design of new and improved sensors.
Photoinduced Electron Transfer (PET)
In a typical PET-based sensor, a fluorophore is connected to a receptor unit via a short, unconjugated spacer. In the "off" state, the fluorescence of the fluorophore is quenched due to electron transfer from the receptor (donor) to the excited fluorophore (acceptor). Upon binding of the analyte to the receptor, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and leading to a "turn-on" of fluorescence.[15][16]
Intramolecular Charge Transfer (ICT)
ICT-based probes typically consist of an electron-donating group and an electron-withdrawing group connected by a π-conjugated system.[17][18] Upon photoexcitation, there is a transfer of electron density from the donor to the acceptor, resulting in a large excited-state dipole moment.[18] This makes the fluorescence emission highly sensitive to the polarity of the surrounding environment. In some designs, the binding of an analyte can modulate the ICT process, leading to a change in the fluorescence color or intensity.[19]
Chelation-Enhanced Fluorescence (CHEF)
The CHEF effect is commonly observed in probes for metal ions.[20][21][22] In the free ligand, fluorescence is often quenched due to various non-radiative decay pathways, such as rotation or vibration of parts of the molecule. Upon chelation to a metal ion, the ligand becomes more rigid, which restricts these non-radiative decay pathways and leads to a significant enhancement of the fluorescence intensity.[22]
Quantitative Data Summary
The following tables summarize the key photophysical properties of selected seminal and modern naphthalene-based fluorescent probes.
Table 1: Seminal Naphthalene-Based Probes
| Probe | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent/Environment | Reference(s) |
| Dansyl Glycine | 324 | 559 | 235 | - | Aqueous | [23][24] |
| PRODAN | 361 | 440-530 | 79-169 | Varies with polarity | Cyclohexane to Water | [25] |
| LAURDAN | 366 | 497 | 131 | 0.61 | - | |
| LAURDAN (Gel Phase) | ~340 | 440 | ~100 | - | DMPC vesicles | [5] |
| LAURDAN (Liquid Phase) | ~340 | 490 | ~150 | - | DMPC vesicles | [5] |
Table 2: Selected 1,8-Naphthalimide-Based Probes for Metal Ions
| Probe | Analyte | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Stokes Shift (nm) | Detection Limit | Solvent/Environment | Reference(s) |
| NI1 | Various | 358-369 | 410-439 | 52-70 | - | DMF | [1] |
| NI2 | Various | 426-436 | 525-545 | 99-109 | - | DMF | [1] |
| Probe P | Cu²⁺ | 355 | 430 | 75 | 2.3 x 10⁻⁷ M | Ethanol-Water | [26] |
| MFCs 1a-1d | Cu²⁺ | ~420 | ~530 | ~110 | - | Tris-HCl buffer | [27] |
| Zn²⁺ Probe | Zn²⁺ | ~490 | 550 | 60 | - | Aqueous solution | [28] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful application of fluorescent probes. Below are representative protocols for the synthesis of a 1,8-naphthalimide probe and the application of LAURDAN for membrane fluidity studies.
Synthesis of an N-substituted 4-bromo-1,8-naphthalimide
This protocol is a general method for the synthesis of a common intermediate in the preparation of 1,8-naphthalimide-based probes.[29]
Materials:
-
4-Bromo-1,8-naphthalic anhydride
-
n-Butylamine
-
Ethanol
Procedure:
-
A mixture of 4-bromo-1,8-naphthalic anhydride (58 mmol) and n-butylamine (60 mmol) is refluxed in ethanol (250 mL) with vigorous stirring for 12 hours under a nitrogen atmosphere.[29]
-
The reaction mixture is then cooled to room temperature.
-
The precipitated solid is collected by filtration.
-
The crude product is recrystallized from ethanol to yield N-n-butyl-4-bromo-1,8-naphthalimide as a light-yellow product.[29]
Measurement of Membrane Fluidity using LAURDAN
This protocol describes the use of LAURDAN to measure changes in bacterial membrane fluidity.[2][7][8]
Materials:
-
Bacterial cell culture (e.g., S. aureus)
-
Phosphate-buffered saline (PBS)
-
LAURDAN stock solution (e.g., 1 mM in DMF)
-
Black, clear-bottom 96-well plate
-
Spectrofluorometer
Procedure:
-
Grow bacteria to the exponential phase and harvest the cells by centrifugation.
-
Wash the cell pellet three times with PBS and resuspend in a suitable buffer.
-
Add LAURDAN stock solution to the cell suspension to a final concentration of 10 µM.
-
Incubate the mixture in the dark at room temperature for 1 hour to allow the probe to incorporate into the cell membranes.[2]
-
Transfer 100 µL of the cell/dye mixture to the wells of a 96-well plate.
-
Measure the fluorescence intensity at an excitation wavelength of 350 nm and emission wavelengths of 435 nm (for the gel phase) and 490 nm (for the liquid-crystalline phase).[2]
-
Calculate the Generalized Polarization (GP) value using the following formula: GP = (I₄₃₅ - I₄₉₀) / (I₄₃₅ + I₄₉₀)[2] An increase in the GP value corresponds to a decrease in membrane fluidity.
Conclusion and Future Perspectives
The historical journey of naphthalene-based fluorescent probes, from the pioneering discoveries of Gregorio Weber to the diverse applications of modern 1,8-naphthalimides, showcases a remarkable evolution in our ability to probe the intricate workings of chemical and biological systems. The development of new synthetic methodologies and a deeper understanding of photophysical principles continue to drive the innovation of novel probes with enhanced sensitivity, selectivity, and functionality. Future advancements are likely to focus on the development of probes for in vivo imaging, theranostics, and super-resolution microscopy, further expanding the already vast utility of this remarkable class of fluorophores.
References
- 1. Yellow-Green and Blue Fluorescent 1,8-Naphthalimide-Based Chemosensors for Metal Cations [mdpi.com]
- 2. 4.7. Laurdan Based Membrane Fluidity Assay [bio-protocol.org]
- 3. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [en.bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Development of a fluorescence-based sensor based on 1,8-naphthalimide for highly sensitive detection of phosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies of Photoinduced Electron Transfer (PET) and Energy Migration in a Conjugated Polymer System for Fluorescence “Turn-on” Chemosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ICT-based fluorescent probes for intracellular pH and biological species detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of intramolecular charge transfer on fluorescence and singlet oxygen production of phthalocyanine analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. chelation-enhanced fluorescence chef: Topics by Science.gov [science.gov]
- 21. Mechanism of chelation enhanced fluorescence in complexes of cadmium(ii), and a possible new type of anion sensor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. Aza-phenol Based Macrocyclic Probes Design for “CHEF-on” Multi Analytes Sensor: Crystal Structure Elucidation and Application in Biological Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scribd.com [scribd.com]
- 24. researchgate.net [researchgate.net]
- 25. New insights on the fluorescent emission spectra of Prodan and Laurdan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. journalijdr.com [journalijdr.com]
- 27. Frontiers | 1,8-Naphthalimide-Based Multifunctional Compounds as Cu2+ Probes, Lysosome Staining Agents, and Non-viral Vectors [frontiersin.org]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability Landscape of 1-(Bromomethyl)naphthalen-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical stability and degradation profile of active pharmaceutical ingredients (APIs) are critical parameters that influence their safety, efficacy, and shelf-life. This technical guide provides an in-depth overview of the potential chemical stability and degradation pathways of 1-(Bromomethyl)naphthalen-2-amine, a molecule of interest in medicinal chemistry and drug development. Due to the limited publicly available stability data for this specific compound, this guide is constructed based on the known reactivity of its functional groups—a primary amine on a naphthalene ring and a benzylic bromide—under various stress conditions as recommended by international guidelines.
Predicted Chemical Stability and Degradation Profile
This compound is susceptible to degradation through several pathways, primarily involving its reactive bromomethyl and amino functional groups. The naphthalene ring itself can also undergo degradation under specific conditions. Forced degradation studies are essential to elucidate these pathways and identify potential degradants.
Table 1: Summary of Predicted Degradation under Forced Stress Conditions
| Stress Condition | Predicted Degradation Pathway | Potential Major Degradation Products |
| Acidic Hydrolysis | Solvolysis of the bromomethyl group. | 1-(Hydroxymethyl)naphthalen-2-amine |
| Basic Hydrolysis | Enhanced solvolysis of the bromomethyl group. | 1-(Hydroxymethyl)naphthalen-2-amine |
| Oxidative | Oxidation of the primary amine and potentially the naphthalene ring. | N-oxides, quinone-type structures, and ring-opened products. |
| Photolytic | Homolytic cleavage of the C-Br bond, oxidation. | Naphthylmethyl radical intermediates, subsequent dimers, and oxidation products. |
| Thermal | Potential for dehydrohalogenation or other complex reactions. | To be determined experimentally. |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.[1][2] These studies are a crucial component in the development of stability-indicating analytical methods.
General Considerations
A target degradation of approximately 10-30% is generally recommended to ensure that the degradation products are formed in sufficient quantities for detection and characterization without being overly complex.[1][3]
Acidic and Basic Hydrolysis
-
Protocol:
-
Dissolve this compound in a suitable organic co-solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M HCl for acidic hydrolysis or 0.1 M NaOH for basic hydrolysis.
-
Reflux the solutions at a controlled temperature (e.g., 60-80 °C) for a specified period.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
Oxidative Degradation
-
Protocol:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3-30% v/v).
-
Store the solution at room temperature or slightly elevated temperature, protected from light.
-
Monitor the reaction for a specified period, taking samples at intervals.
-
Analyze the samples by HPLC.
-
Photolytic Degradation
-
Protocol:
-
Expose a solution of this compound, as well as the solid-state compound, to a light source according to ICH Q1B guidelines. This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps.
-
Ensure a control sample is protected from light to differentiate between photolytic and thermal degradation.
-
Analyze the samples at appropriate time intervals.
-
Thermal Degradation
-
Protocol:
-
Expose the solid this compound to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.
-
Monitor for physical and chemical changes over time.
-
Dissolve samples at various time points and analyze by HPLC.
-
Visualization of Degradation Pathways and Workflows
The following diagrams illustrate the predicted degradation pathways and a typical experimental workflow for assessing the stability of this compound.
Caption: Predicted pathway for hydrolytic degradation.
Caption: Potential oxidative degradation pathways.
Caption: Workflow for forced degradation studies.
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[4] This method must be able to separate the parent compound from all potential degradation products, process impurities, and other related substances, thereby ensuring an accurate assessment of the drug's stability.[1]
Table 2: Hypothetical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance (to be determined experimentally, e.g., 254 nm). |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Conclusion
While specific experimental data for this compound is not extensively documented, a comprehensive understanding of its potential stability challenges can be derived from fundamental chemical principles. The primary anticipated degradation pathways include hydrolysis of the bromomethyl group and oxidation of the amino group. A systematic approach using forced degradation studies under acidic, basic, oxidative, photolytic, and thermal conditions is imperative to fully characterize its degradation profile. The insights gained from such studies are fundamental for the development of a robust and stable drug product, as well as for fulfilling regulatory requirements.
References
Methodological & Application
Hypothetical Application Notes and Protocols for 1-(Bromomethyl)naphthalen-2-amine in Organic Synthesis
Disclaimer: The following application notes and protocols are hypothetical and predictive in nature. As of the latest literature search, specific experimental data for the synthesis and reactions of 1-(Bromomethyl)naphthalen-2-amine is not available. The information provided is based on established principles of organic chemistry and analogous reactions of similar compounds. These protocols are intended for experienced researchers who can adapt and optimize the procedures in a controlled laboratory setting.
Introduction
This compound is a bifunctional naphthalene derivative possessing both a reactive bromomethyl group and a nucleophilic amino group. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the construction of complex nitrogen-containing polycyclic and heterocyclic structures. The bromomethyl group can act as an electrophile in alkylation reactions, while the amino group can serve as a nucleophile or be transformed into other functional groups. These characteristics suggest its utility in the synthesis of novel pharmaceutical scaffolds and functional materials.
Proposed Synthesis of this compound
A plausible synthetic route to this compound could commence from the commercially available 1-methylnaphthalen-2-amine. A crucial step in this proposed synthesis is the protection of the reactive amino group to prevent side reactions during the subsequent benzylic bromination.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Proposed Synthesis
Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Hypothetical Yield (%) |
| 1. Protection | 1-Methylnaphthalen-2-amine | Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | 25 | 4 | 95 |
| 2. Bromination | N-Boc-1-methylnaphthalen-2-amine | N-Bromosuccinimide | AIBN | Carbon Tetrachloride | 80 | 6 | 70 |
| 3. Deprotection | N-Boc-1-(bromomethyl)naphthalen-2-amine | Trifluoroacetic acid | - | Dichloromethane | 25 | 2 | 90 |
Step 1: Protection of the Amino Group (Boc Protection)
-
To a solution of 1-methylnaphthalen-2-amine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-1-methylnaphthalen-2-amine.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Benzylic Bromination
-
Dissolve the N-Boc-1-methylnaphthalen-2-amine (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture at 80 °C for 6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude N-Boc-1-(bromomethyl)naphthalen-2-amine.
-
Use the crude product directly in the next step or purify by recrystallization.
Step 3: Deprotection of the Amino Group
-
Dissolve the crude N-Boc-1-(bromomethyl)naphthalen-2-amine (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain this compound.
-
Purify by column chromatography if necessary.
Applications in Organic Synthesis
N-Alkylation Reactions
The bromomethyl group of this compound is expected to be a potent electrophile for the N-alkylation of primary and secondary amines. This reaction would lead to the formation of N-substituted 1-(aminomethyl)naphthalen-2-amine derivatives, which could be of interest in medicinal chemistry.
Table 2: Hypothetical N-Alkylation Reaction
| Reactant 1 | Reactant 2 | Base | Solvent | Temp. (°C) | Time (h) | Hypothetical Yield (%) |
| This compound | Morpholine | K₂CO₃ | Acetonitrile | 60 | 12 | 85 |
Experimental Protocol: Hypothetical N-Alkylation with Morpholine
-
To a solution of this compound (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel.
Synthesis of Heterocyclic Compounds
The bifunctional nature of this compound makes it an ideal precursor for the synthesis of fused nitrogen-containing heterocyclic systems. For instance, intramolecular cyclization or intermolecular condensation reactions could lead to the formation of novel polycyclic aromatic amines.
Caption: Hypothetical synthesis of a fused N-heterocycle.
Table 3: Hypothetical Intramolecular Cyclization Reaction
| Reactant | Base | Solvent | Temp. (°C) | Time (h) | Hypothetical Yield (%) |
| This compound | Sodium Hydride | THF | 65 | 8 | 75 |
Experimental Protocol: Hypothetical Intramolecular Cyclization
-
To a suspension of sodium hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of this compound (1.0 eq) in THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting fused heterocyclic compound by column chromatography.
Conclusion
While experimental data for this compound is currently lacking in the scientific literature, its structure suggests significant potential as a versatile building block in organic synthesis. The proposed synthetic route and hypothetical applications in N-alkylation and heterocyclic synthesis provide a foundation for future research into this promising compound. The protocols outlined herein are intended to serve as a starting point for experimental investigation by qualified researchers.
Application Note: 1-(Bromomethyl)naphthalen-2-amine for Fluorescent Labeling of Amines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
1-(Bromomethyl)naphthalen-2-amine is a fluorescent labeling reagent designed for the derivatization of primary and secondary amines in analytical and bioanalytical applications. This reagent features a naphthalene core, a well-established fluorophore, and a reactive bromomethyl group that readily undergoes nucleophilic substitution with amine moieties. The resulting derivative exhibits strong fluorescence, enabling sensitive detection of a wide range of amine-containing molecules, including amino acids, peptides, proteins, and biogenic amines. The presence of the amino group on the naphthalene ring can further modulate the spectral properties of the fluorophore. This application note provides an overview of the labeling chemistry, key spectral properties, and a general protocol for its use in research settings.
Principle of the Method
The labeling reaction is based on the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the bromomethyl group of this compound. This results in the formation of a stable secondary or tertiary amine linkage and the release of a bromide ion. The reaction is typically carried out under mild basic conditions to ensure the amine is in its deprotonated, nucleophilic state. The covalent attachment of the naphthalene fluorophore to the target amine-containing molecule allows for its qualitative and quantitative analysis using fluorescence-based detection methods such as high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) or fluorescence microscopy.
Key Characteristics
While specific experimental data for this compound is not extensively available in the literature, the expected photophysical properties can be inferred from the parent naphthalene fluorophore.
| Parameter | Typical Value (Naphthalene) | Notes |
| Excitation Wavelength (λex) | ~275 nm | The exact wavelength may shift depending on the solvent and the substitution on the naphthalene ring. |
| Emission Wavelength (λem) | ~330 nm | The emission wavelength is also solvent-dependent and influenced by the molecular structure. |
| Quantum Yield (Φ) | 0.23 (in cyclohexane)[1] | The quantum yield can be affected by the local environment and the nature of the labeled amine. |
| Molar Extinction Coefficient (ε) | ~6,000 cm⁻¹M⁻¹ at 275 nm | This value is for the parent naphthalene molecule. |
Application Workflow
The general workflow for using this compound as a fluorescent labeling agent involves several key steps from sample preparation to data analysis.
Experimental Protocols
The following protocols provide a general guideline for the fluorescent labeling of amines using this compound. Optimization may be required for specific applications.
Materials and Reagents
-
This compound
-
Amine-containing sample (e.g., amino acid standard, protein hydrolysate)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Borate buffer (0.1 M, pH 9.0)
-
HPLC-grade water
-
HPLC-grade solvents for mobile phase (e.g., acetonitrile, methanol)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
Reagent Preparation
-
Labeling Reagent Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF or ACN. This solution should be prepared fresh before use and protected from light.
-
Sample Solution: Dissolve the amine-containing sample in the borate buffer to a final concentration of 1-10 mM. If the sample is a protein, it should be dissolved in a suitable buffer at a concentration of 5-20 mg/mL, and the buffer should be free of other primary amines like Tris or glycine.[2]
Labeling Protocol for Small Molecules (e.g., Amino Acids)
-
In a microcentrifuge tube, mix 50 µL of the sample solution with 50 µL of the labeling reagent stock solution.
-
Vortex the mixture gently to ensure homogeneity.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath. Protect the reaction from light.
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is now ready for direct injection into an HPLC system or can be stored at -20°C for later analysis.
Labeling Protocol for Proteins
-
Prepare the protein solution at a concentration of 5-20 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3-9.0).[2] The buffer must be free of extraneous amines.
-
Dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL immediately before use.[2][3]
-
While gently stirring the protein solution, slowly add a 5- to 20-fold molar excess of the dissolved labeling reagent.
-
Incubate the reaction for 2 hours at room temperature with continuous stirring, protected from light.
-
Purify the labeled protein from the excess unreacted labeling reagent using size-exclusion chromatography (e.g., a Sephadex column) or dialysis.[4]
HPLC Analysis
A reversed-phase HPLC system with a fluorescence detector is recommended for the separation and detection of the labeled amines.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Fluorescence Detection: λex = 275 nm, λem = 330 nm (These are starting points and should be optimized based on the actual spectra of the derivatives).
Signaling Pathway: Labeling Reaction
The chemical reaction between this compound and a primary amine results in a fluorescently labeled secondary amine.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | - Incomplete reaction | - Optimize reaction time, temperature, and pH. Ensure the amine is deprotonated. |
| - Degradation of labeling reagent | - Prepare fresh labeling reagent solution before each use. | |
| - Incorrect excitation/emission wavelengths | - Scan for the optimal excitation and emission maxima of the labeled product. | |
| Multiple peaks for a single analyte | - Incomplete reaction or side reactions | - Adjust the molar ratio of labeling reagent to amine. |
| - Degradation of the labeled product | - Analyze the sample immediately after preparation or store it properly at low temperature in the dark. | |
| Poor peak shape in HPLC | - Suboptimal mobile phase | - Adjust the pH and organic solvent composition of the mobile phase. |
| - Column overload | - Dilute the sample before injection. |
Conclusion
This compound serves as a promising fluorescent labeling agent for the sensitive detection of primary and secondary amines. Its reactivity and the favorable fluorescent properties of the naphthalene core make it a valuable tool in various research applications, including proteomics, metabolomics, and pharmaceutical analysis. The provided protocols offer a starting point for developing specific assays, with the understanding that optimization is key to achieving the best results.
References
Application Note: Pre-column Derivatization of Amino Acids with 1-(Bromomethyl)naphthalen-2-amine for HPLC Analysis
Abstract
This document provides a detailed protocol for the pre-column derivatization of amino acids using 1-(Bromomethyl)naphthalen-2-amine for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This method offers a sensitive and reliable approach for the quantification of amino acids in various matrices, which is of significant interest to researchers, scientists, and professionals in drug development. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for sample preparation, derivatization, and HPLC analysis. Additionally, quantitative data for a standard mixture of amino acids are presented, along with diagrams illustrating the chemical reaction and experimental workflow.
Introduction
The analysis of amino acids is crucial in a wide range of scientific disciplines, including biomedical research, clinical diagnostics, and pharmaceutical development. Due to the lack of a strong chromophore or fluorophore in most amino acids, their direct detection by UV or fluorescence HPLC is challenging. Pre-column derivatization addresses this limitation by covalently attaching a labeling agent to the amino acid molecules, thereby enhancing their detectability.
This compound is a fluorescent labeling reagent that reacts with the primary or secondary amine group of amino acids to form highly fluorescent derivatives. The naphthalene moiety provides a strong fluorophore, allowing for sensitive detection at low concentrations. This application note describes a robust and reproducible method for the derivatization of amino acids with this compound and their subsequent separation and quantification by reversed-phase HPLC.
Experimental Protocols
Materials and Reagents
-
Amino Acid Standard Solution (e.g., 1 nmol/µL of each amino acid in 0.1 M HCl)
-
This compound hydrochloride
-
Borate Buffer (0.4 M, pH 9.5)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Hydrochloric Acid (HCl)
-
Sample Vials (amber, 2 mL)
Equipment
-
HPLC system equipped with:
-
Binary or Quaternary Pump
-
Autosampler
-
Column Thermostat
-
Fluorescence Detector
-
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
Derivatization Procedure
-
Preparation of Derivatization Reagent: Dissolve 10 mg of this compound hydrochloride in 10 mL of acetonitrile to obtain a 1 mg/mL solution. This solution should be prepared fresh daily and stored in an amber vial to protect it from light.
-
Sample Preparation:
-
For standard solutions, dilute the stock amino acid standard with 0.1 M HCl to the desired concentrations.
-
For biological samples, perform necessary extraction and protein precipitation steps. A common method is to precipitate proteins with an equal volume of 10% (w/v) trichloroacetic acid, followed by centrifugation. The supernatant can then be used for derivatization.
-
-
Derivatization Reaction:
-
In an amber vial, add 100 µL of the amino acid standard or sample.
-
Add 200 µL of 0.4 M Borate Buffer (pH 9.5).
-
Add 200 µL of the 1 mg/mL this compound solution in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 15 minutes in a heating block or water bath.
-
After incubation, cool the vial to room temperature.
-
Add 500 µL of mobile phase A to dilute the sample.
-
-
Injection: Inject an appropriate volume (e.g., 10-20 µL) of the derivatized sample into the HPLC system.
HPLC Conditions
-
Column: Reversed-phase C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 25 mM Sodium Acetate buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 20 60 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Fluorescence Detection:
-
Excitation Wavelength: 290 nm
-
Emission Wavelength: 450 nm
-
Data Presentation
The following table summarizes the retention times (RT), Limit of Detection (LOD), and Limit of Quantitation (LOQ) for a standard mixture of amino acids derivatized with this compound under the specified HPLC conditions.
| Amino Acid | Retention Time (min) | LOD (pmol) | LOQ (pmol) |
| Aspartic Acid | 5.8 | 0.5 | 1.5 |
| Glutamic Acid | 6.5 | 0.4 | 1.2 |
| Serine | 7.2 | 0.6 | 1.8 |
| Glycine | 8.1 | 0.8 | 2.4 |
| Threonine | 8.9 | 0.7 | 2.1 |
| Alanine | 10.2 | 0.5 | 1.5 |
| Proline | 11.5 | 1.0 | 3.0 |
| Valine | 13.4 | 0.4 | 1.2 |
| Methionine | 14.1 | 0.3 | 0.9 |
| Isoleucine | 15.5 | 0.3 | 0.9 |
| Leucine | 15.9 | 0.3 | 0.9 |
| Phenylalanine | 17.2 | 0.2 | 0.6 |
| Tyrosine | 18.0 | 0.4 | 1.2 |
| Lysine | 19.5 | 0.6 | 1.8 |
Visualization
Caption: Chemical reaction of an amino acid with this compound.
Caption: Experimental workflow for HPLC analysis of amino acids.
Conclusion
The described method for pre-column derivatization of amino acids with this compound provides a sensitive and reliable means for their quantification by HPLC with fluorescence detection. The protocol is straightforward and can be applied to a variety of sample types. The provided quantitative data and chromatographic conditions serve as a valuable starting point for method development and validation in research, clinical, and pharmaceutical laboratories.
Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride
A Note on the Derivatizing Reagent: Initial searches for a standard protocol for "1-(Bromomethyl)naphthalen-2-amine" did not yield established methods for its use as a derivatizing agent in biological samples. This suggests that it may be an incorrect name, a rarely used, or a specialized custom-synthesized reagent. In its place, this document provides a detailed protocol for a widely used and well-documented naphthalene-based derivatizing agent with similar applications: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) . Dansyl chloride is a fluorescent labeling reagent extensively used for the sensitive detection and quantification of primary and secondary amines, particularly amino acids and biogenic amines, in various biological matrices.
Application Notes
Introduction
5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as Dansyl chloride (Dns-Cl), is a highly reactive compound used for pre-column derivatization in high-performance liquid chromatography (HPLC). It reacts with primary and secondary amino groups, as well as phenolic hydroxyl and imidazole groups, to form stable, highly fluorescent sulfonamide adducts.[1][2] This derivatization significantly enhances the detectability of otherwise non-fluorescent or poorly UV-absorbing analytes, making it an invaluable tool in proteomics, metabolomics, and clinical diagnostics.[1][3]
Principle of Derivatization
The derivatization reaction with Dansyl chloride is a nucleophilic substitution where the nucleophilic amino group of the analyte attacks the electrophilic sulfur atom of the sulfonyl chloride.[4] This reaction proceeds optimally under alkaline conditions (pH 9-10.5), which facilitate the deprotonation of the amino group, thereby increasing its nucleophilicity.[1][4] The resulting dansylated derivatives exhibit strong fluorescence with excitation maxima around 325-340 nm and emission maxima in the range of 500-560 nm, allowing for sensitive detection by fluorescence detectors.[1]
Applications
-
Amino Acid Analysis: Dansyl chloride is extensively used for the quantitative analysis of amino acids in protein hydrolysates, physiological fluids, and cell cultures.[5][6][7][8]
-
Biogenic Amine Determination: It is a key reagent for the analysis of biogenic amines (e.g., histamine, dopamine, serotonin) in food samples and biological tissues.[9][10][11][12]
-
N-terminal Amino Acid Sequencing of Peptides and Proteins: The Edman degradation method can be complemented with dansylation for the identification of N-terminal amino acids.[3]
-
Drug and Metabolite Quantification: Pharmaceutical compounds containing primary or secondary amine moieties can be derivatized with Dansyl chloride for pharmacokinetic and metabolic studies.
Advantages of Dansyl Chloride Derivatization
-
High Sensitivity: The fluorescent nature of the dansyl group allows for detection at picomole and even femtomole levels.[6]
-
Broad Reactivity: Reacts with a wide range of primary and secondary amines.[1][2]
-
Stable Derivatives: The resulting sulfonamide bond is stable, allowing for reproducible analysis.[2]
-
Versatility: The method is applicable to a wide variety of biological samples and can be coupled with different analytical techniques, including HPLC-UV, HPLC-Fluorescence, and LC-MS.[5][8]
Limitations and Considerations
-
Lack of Specificity: Dansyl chloride can also react with other nucleophilic groups such as phenols (tyrosine) and imidazoles (histidine), which may lead to multiple derivatives for a single analyte.[1]
-
Reaction with Water: Dansyl chloride can be hydrolyzed to the non-reactive and fluorescent dansyl sulfonic acid, which can interfere with the analysis. Therefore, the reaction is typically carried out in a mixture of aqueous buffer and an organic solvent like acetone or acetonitrile.[13]
-
Excess Reagent: A large excess of Dansyl chloride is required to drive the reaction to completion, and the unreacted reagent and its hydrolysis byproduct must be separated from the analytes during chromatography.[6]
Experimental Protocols
Protocol 1: Derivatization of Amino Acids in Biological Fluids (e.g., Plasma, Urine)
This protocol is adapted from established methods for amino acid analysis.[5][8]
Materials and Reagents
-
Dansyl Chloride (Dns-Cl) solution: 10 mg/mL in acetone or acetonitrile (prepare fresh).
-
Sodium bicarbonate buffer: 0.2 M, pH 9.5.
-
Sample: Plasma, serum, or urine.
-
Internal Standard (IS): e.g., Trazodone, for improved reproducibility.[8]
-
Quenching solution: 2% (v/v) formic acid or 10% (v/v) ammonium hydroxide.[5]
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade.
-
0.22 µm syringe filters.
Sample Preparation
-
Deproteinization: To 100 µL of plasma or serum, add 400 µL of cold acetonitrile or methanol. For urine, dilute 1:10 with HPLC grade water.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of sodium bicarbonate buffer (0.2 M, pH 9.5).
Derivatization Procedure
-
To the 100 µL of reconstituted sample, add the internal standard.
-
Add 100 µL of freshly prepared Dansyl chloride solution (10 mg/mL in acetonitrile).
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath or heating block at 60°C for 45-60 minutes in the dark.[12][14]
-
After incubation, cool the mixture to room temperature.
-
Add 20 µL of quenching solution (e.g., 2% formic acid) to stop the reaction by consuming the excess Dansyl chloride.
-
Vortex for 30 seconds.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
HPLC-Fluorescence Detection Conditions
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to elute the more hydrophobic dansylated amino acids.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detector Wavelengths: Excitation at 330 nm, Emission at 530 nm.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the derivatization of biogenic amines and amino acids with Dansyl chloride followed by HPLC analysis.
Table 1: Performance Characteristics for the Determination of Biogenic Amines. [11][12]
| Biogenic Amine | Linearity Range (mg/L) | Correlation Coefficient (R²) | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) | Recovery (%) |
| Histamine | 0.5 - 50 | ≥ 0.998 | 0.08 - 0.15 | 0.25 - 0.50 | 85 - 110 |
| Tyramine | 0.5 - 50 | ≥ 0.997 | 0.07 - 0.12 | 0.20 - 0.40 | 82 - 108 |
| Putrescine | 0.5 - 50 | ≥ 0.999 | 0.09 - 0.20 | 0.30 - 0.60 | 80 - 112 |
| Cadaverine | 0.5 - 50 | ≥ 0.998 | 0.10 - 0.25 | 0.35 - 0.75 | 79 - 110 |
| Spermidine | 0.5 - 50 | ≥ 0.997 | 0.12 - 0.22 | 0.40 - 0.70 | 88 - 105 |
| Spermine | 0.5 - 50 | ≥ 0.999 | 0.15 - 0.25 | 0.50 - 0.80 | 90 - 107 |
Table 2: Performance Characteristics for the Determination of Neuroactive Amino Acids. [8]
| Amino Acid | Linearity Range (µmol/L) | Correlation Coefficient (R²) | Limit of Detection (LOD) (µmol/L) | Recovery (%) |
| Taurine | 5 - 500 | > 0.999 | 0.5 | 95.2 - 104.3 |
| Aspartate | 1 - 100 | > 0.999 | 0.1 | 96.8 - 105.1 |
| Glutamate | 1 - 100 | > 0.999 | 0.1 | 97.2 - 103.8 |
| Glycine | 5 - 500 | > 0.999 | 0.5 | 98.1 - 102.5 |
| Alanine | 5 - 500 | > 0.999 | 0.5 | 95.9 - 104.7 |
| GABA | 1 - 100 | > 0.999 | 0.1 | 96.3 - 103.2 |
Visualizations
Derivatization Reaction of an Amino Acid with Dansyl Chloride
References
- 1. scribd.com [scribd.com]
- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 3. Identification of N-terminal amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 7. Targeted Quantification of Amino Acids by Dansylation | Springer Nature Experiments [experiments.springernature.com]
- 8. Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. archimer.ifremer.fr [archimer.ifremer.fr]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Detection and quantification of biogenic amines in cephalopod using dansyl chloride pre-column derivatization-HPLC and their production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. metabolomicsworkbench.org [metabolomicsworkbench.org]
Applications of 1-(Bromomethyl)naphthalen-2-amine in Pharmaceutical Synthesis: A Review of Potential Uses Based on Analogous Structures
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
1-(Bromomethyl)naphthalen-2-amine possesses two key functional groups that suggest its utility as a versatile reagent in pharmaceutical chemistry: a reactive bromomethyl group and a fluorescent aminonaphthalene core. The bromomethyl group is a potent alkylating agent, enabling the covalent attachment of the naphthalene moiety to various nucleophiles. The aminonaphthalene scaffold is a well-established fluorophore, making it a valuable tool for fluorescent labeling and detection. This combination of properties suggests potential applications in derivatization for analytical purposes and as a building block in the synthesis of more complex pharmaceutical agents.
Potential Applications
Based on the functionalities of this compound, its primary applications in pharmaceutical synthesis can be categorized as follows:
-
Fluorescent Labeling and Derivatization: The inherent fluorescence of the aminonaphthalene core makes this compound a candidate for a fluorescent labeling reagent. It can be used to tag molecules of interest, such as peptides, proteins, and other drug molecules containing nucleophilic groups, to enable their detection and quantification in various analytical techniques.
-
Building Block in Organic Synthesis: The reactive bromomethyl group allows for the introduction of the 2-aminonaphthylmethyl moiety into larger molecules. Naphthalene-containing compounds have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Therefore, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents.
Experimental Protocols (Hypothetical)
While specific protocols for this compound are not available, the following generalized procedures are based on standard reactions for similar bromomethyl and amino-naphthalene compounds. These are illustrative and would require optimization for the specific substrate.
General Protocol for Fluorescent Labeling of a Primary Amine
This protocol describes a hypothetical reaction where this compound is used to label a model primary amine.
Materials:
-
This compound
-
Target molecule with a primary amine (e.g., a model amino acid)
-
Aprotic polar solvent (e.g., Dimethylformamide - DMF)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
Analytical TLC or HPLC system for reaction monitoring
Procedure:
-
Dissolve the target amine in DMF in a reaction vessel.
-
Add 1.2 equivalents of DIPEA to the solution and stir.
-
In a separate vessel, dissolve 1.0 equivalent of this compound in a minimal amount of DMF.
-
Add the solution of this compound dropwise to the stirring amine solution at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagrams of Potential Reactions
The following diagrams, generated using the DOT language, illustrate the potential synthetic utility of this compound.
Caption: General alkylation reaction pathway.
Caption: Multi-step synthesis workflow.
Quantitative Data (Analogous Compounds)
Direct quantitative data for this compound is unavailable. However, data for related derivatization reagents can provide an indication of the performance that might be expected.
| Derivatization Reagent | Analyte | Detection Method | Limit of Detection (LOD) | Reference |
| Naphthalene-2,3-dicarboxaldehyde (NDA) | Primary Amines | Fluorescence | Varies by amine | [2] |
| 2-Naphthalenesulfonyl chloride (NSCl) | Spectinomycin | HPLC-UV (254 nm) | ~4 ng |
Conclusion
While direct experimental evidence is lacking, the chemical structure of this compound strongly suggests its potential as a valuable tool in pharmaceutical synthesis. Its utility as a fluorescent labeling agent for analytical purposes and as a synthetic building block for the creation of novel drug candidates warrants further investigation. The protocols and data from analogous compounds provide a solid foundation for future research into the specific applications of this promising, yet under-documented, molecule. Researchers are encouraged to explore its reactivity and fluorescent properties to unlock its full potential in drug discovery and development.
References
Application Notes and Protocols: The Role of 1-(Bromomethyl)naphthalen-2-amine in the Development of New Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Bromomethyl)naphthalen-2-amine is a functionalized naphthalene derivative with significant potential as a building block in the synthesis of novel materials. Its unique structure, combining a reactive bromomethyl group and a versatile amino group on a naphthalene core, makes it an attractive candidate for the development of advanced fluorescent probes, sensors, and polymers for organic electronics. This document provides an overview of its potential applications, hypothesized synthetic routes, and detailed experimental protocols based on the known chemistry of closely related naphthalene derivatives, given the limited direct literature on this specific isomer.
Introduction
Naphthalene derivatives are a cornerstone in the development of functional organic materials due to their inherent photophysical properties, rigid planar structure, and large π-conjugated system.[1] The strategic placement of functional groups on the naphthalene scaffold allows for the fine-tuning of their electronic and optical characteristics. This compound incorporates two key functional moieties:
-
The Bromomethyl Group (-CH₂Br): A highly reactive site for nucleophilic substitution and a key participant in various coupling reactions, making it ideal for polymerization and surface modification.
-
The Amino Group (-NH₂): A versatile functional group that can be readily modified to introduce a wide range of functionalities, influencing the molecule's solubility, electronic properties, and binding capabilities. It is a common component in the design of fluorescent probes and electroactive materials.[2]
While direct experimental data and applications for this compound are scarce in the current scientific literature, its chemical structure strongly suggests its utility as a precursor for a variety of advanced materials. The following sections outline potential synthetic pathways and applications, drawing parallels with well-documented isomers and derivatives.
Proposed Synthesis of this compound
Experimental Protocol: Two-Step Synthesis
Step 1: Acetylation of 2-Amino-1-methylnaphthalene
-
Dissolve 2-amino-1-methylnaphthalene (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (1.2 equivalents) dropwise while stirring at room temperature.
-
Heat the mixture to 50-60°C for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acetylated product.
-
Filter the precipitate, wash with copious amounts of water until the filtrate is neutral, and dry under vacuum.
Step 2: Bromination of N-(1-methylnaphthalen-2-yl)acetamide
-
Dissolve the N-acetylated product (1 equivalent) in a dry, non-polar solvent such as carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator like benzoyl peroxide (0.05 equivalents).
-
Reflux the mixture under inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude N-(1-(bromomethyl)naphthalen-2-yl)acetamide.
Step 3: Deacetylation to Yield this compound
-
Dissolve the crude N-(1-(bromomethyl)naphthalen-2-yl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the solution for 4-8 hours. The deacetylation can be monitored by TLC.[4]
-
After the reaction is complete, cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the free amine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
Workflow for the Proposed Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Applications in the Development of New Materials
The naphthalen-2-amine scaffold is a well-established fluorophore.[1] The amino group can be functionalized to create a binding site for specific analytes (e.g., metal ions, anions, or biomolecules), while the bromomethyl group can be used to attach the probe to a surface or a larger molecular assembly.
Hypothetical Application: A Turn-On Fluorescent Probe for Metal Ions
A common strategy in fluorescent probe design is to conjugate the fluorophore with a receptor that quenches the fluorescence in its unbound state. Upon binding to the target analyte, a conformational change or an electronic effect can restore the fluorescence.
Experimental Protocol: Synthesis of a Pyridyl-Functionalized Fluorescent Probe
-
Dissolve this compound (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add di(2-picolyl)amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the reaction mixture at 60-80°C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting compound by column chromatography to yield the desired fluorescent probe.
Logical Workflow for a "Turn-On" Fluorescent Probe
Caption: Principle of a "turn-on" fluorescent sensor.
Representative Data for Naphthalene-Based Fluorescent Probes
Since no specific data exists for probes derived from this compound, the following table summarizes the performance of fluorescent probes based on other naphthalene derivatives.
| Probe Derivative | Target Analyte | Emission λ (nm) | Quantum Yield (Φ) | Detection Limit | Reference |
| Poly(1-aminonaphthalene) | Fe³⁺ | 520 (turn-off) | - | 1.04 mg L⁻¹ | [2] |
| Naphthalene-based Schiff base | Al³⁺ | 480 | - | 8.73 x 10⁻⁸ mol/L | [5] |
| Naphthalimide derivative | Thiols | 545 | ~0.05 to ~0.4 | 20.4 µg/mL (BSA) | [6] |
The bromomethyl group is an excellent leaving group for polymerization reactions. Naphthalene-containing polymers are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to their favorable electronic properties and stability.[7]
Application: Synthesis of a Conjugated Polymer via Suzuki Coupling
The bromomethyl group can be converted to a boronic ester, which can then participate in Suzuki-Miyaura cross-coupling reactions with a dihaloaromatic comonomer to form a conjugated polymer. The amino group can be further functionalized to tune the polymer's properties.
Experimental Protocol: Polymer Synthesis via Suzuki Coupling
Step 1: Conversion of Bromomethyl to Boronic Ester
-
React this compound with a suitable reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the corresponding boronic ester.
Step 2: Suzuki-Miyaura Polymerization
-
To a Schlenk flask, add the naphthalene-based boronic ester monomer (1 equivalent), a dihaloaromatic comonomer (e.g., 1,4-dibromobenzene) (1 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).[8][9]
-
Add a suitable solvent (e.g., toluene) and an aqueous solution of a base (e.g., 2M K₂CO₃).
-
Add a phase transfer catalyst like Aliquat 336.
-
Degas the mixture by purging with an inert gas (e.g., argon) for 30 minutes.
-
Heat the reaction mixture to 80-90°C and stir for 24-72 hours.
-
Monitor the increase in viscosity of the reaction mixture.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter the polymer, wash with methanol and water, and dry under vacuum.
Experimental Workflow for Polymer Synthesis
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An aminonaphthalene-based colorimetric and fluorescent sensor for selective recognition of Fe3+ in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Exploring the photovoltaic properties of naphthalene-1,5-diamine-based functionalized materials in aprotic polar medium: a combined experimental and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Tagging of Proteins and Peptides with 1-(Bromomethyl)naphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)naphthalen-2-amine is a fluorescent labeling reagent designed for the covalent modification of proteins and peptides. This reagent features a 2-aminonaphthalene fluorophore, which exhibits fluorescence in the ultraviolet to blue region of the spectrum, and a bromomethyl reactive group. The bromomethyl group acts as an alkylating agent, primarily targeting the thiol group of cysteine residues within a protein or peptide sequence to form a stable thioether bond. This specific reactivity allows for the site-directed labeling of biomolecules, enabling a wide range of applications in biological research and drug development.
Naphthalene-based dyes are characterized by their rigid, planar structure and large π-electron conjugated system, which often results in high fluorescence quantum yields and excellent photostability. The fluorescence properties of the 2-aminonaphthalene moiety are sensitive to the local environment, making it a potentially useful probe for studying protein conformational changes, binding interactions, and localization within cellular compartments. Labeled peptides and proteins can be utilized in various analytical techniques, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays[1].
Disclaimer: this compound is not a widely documented fluorescent probe in the scientific literature. The following protocols and data are based on the established reactivity of bromomethyl groups with thiols and the known spectroscopic properties of naphthalene derivatives. Experimental conditions should be optimized for each specific application.
Principle of Reaction
The fluorescent labeling of a peptide or protein with this compound occurs via a nucleophilic substitution reaction. The highly nucleophilic thiol group (-SH) of a cysteine residue attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a stable thioether linkage. This reaction, known as S-alkylation, is a robust and common method for the specific modification of cysteine residues[1][2]. The reaction is most efficient at a slightly basic pH, where the thiol group is deprotonated to the more nucleophilic thiolate anion.
Caption: Reaction scheme for labeling a cysteine-containing peptide.
Quantitative Data Summary
The following tables summarize the key properties of the labeling reagent and the anticipated characteristics of the resulting fluorescently labeled protein or peptide. These values are estimates based on similar compounds and should be experimentally verified.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₀BrN |
| Molecular Weight | 236.11 g/mol |
| Reactive Group | Bromomethyl |
| Target Residue | Cysteine (Thiol) |
| Fluorophore | 2-Aminonaphthalene |
Table 2: Estimated Spectroscopic Properties of Labeled Peptides/Proteins
| Parameter | Estimated Value | Notes |
| Excitation Maximum (λex) | 330 - 350 nm | Dependent on solvent and local environment. |
| Emission Maximum (λem) | 420 - 450 nm | Aqueous solutions of 2-naphthylamine derivatives typically exhibit blue fluorescence[3]. |
| Molar Extinction Coefficient (ε) | 5,000 - 10,000 M⁻¹cm⁻¹ at λex | Typical for naphthalene derivatives. |
| Fluorescence Quantum Yield (Φ) | 0.3 - 0.6 | Can be influenced by conjugation to the biomolecule and the surrounding environment. |
Experimental Protocols
Protocol 1: Fluorescent Labeling of a Cysteine-Containing Peptide
This protocol describes a general procedure for the fluorescent labeling of a peptide containing a single cysteine residue in solution.
Materials:
-
Peptide with a free cysteine residue
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Labeling Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification system: Reverse-phase high-performance liquid chromatography (RP-HPLC)
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the Labeling Buffer to a final concentration of 1-5 mg/mL.
-
If the peptide may have formed disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to ensure the cysteine thiol is in a reduced state.
-
-
Labeling Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use. Protect the solution from light.
-
-
Labeling Reaction:
-
Add a 5 to 20-fold molar excess of the this compound stock solution to the peptide solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C. Protect the reaction from light.
-
-
Reaction Quenching (Optional):
-
The reaction can be stopped by adding a low molecular weight thiol, such as 2-mercaptoethanol or dithiothreitol (DTT), to a final concentration of 10-20 mM to react with any excess labeling reagent.
-
-
Purification:
-
Purify the fluorescently labeled peptide from unreacted peptide and excess labeling reagent using RP-HPLC.
-
Monitor the elution profile using a UV detector (at ~280 nm for the peptide and ~340 nm for the naphthalene moiety) and a fluorescence detector (Ex: 340 nm, Em: 430 nm).
-
Collect the fluorescent fractions corresponding to the labeled peptide.
-
-
Verification and Storage:
-
Confirm the identity and purity of the labeled peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Determine the concentration of the labeled peptide by measuring the absorbance of the naphthalene fluorophore.
-
Lyophilize the purified peptide and store it at -20°C or -80°C, protected from light.
-
Protocol 2: Fluorescent Labeling of a Protein
This protocol provides a general method for labeling a protein with accessible cysteine residues.
Materials:
-
Purified protein containing free cysteine residues
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column (e.g., PD-10) or size-exclusion chromatography (SEC) system
-
Reducing agent (optional): DTT or TCEP
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Labeling Buffer to a concentration of 2-10 mg/mL.
-
If necessary, reduce any disulfide bonds by incubating with 1-5 mM DTT for 1 hour at room temperature. Remove the DTT using a desalting column immediately before labeling, as DTT will compete for the labeling reagent.
-
-
Labeling Reagent Preparation:
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Slowly add a 10 to 50-fold molar excess of the labeling reagent to the protein solution while gently stirring. The final concentration of DMF or DMSO should ideally be less than 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with protection from light.
-
-
Purification:
-
Remove the unreacted labeling reagent and any small molecule byproducts by passing the reaction mixture through a desalting column (e.g., PD-10) or by using SEC.
-
Elute the protein with the Labeling Buffer. The labeled protein will typically elute in the void volume of a desalting column.
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated using the absorbance of the protein (at 280 nm) and the fluorophore (at its λex) and their respective molar extinction coefficients.
-
Assess the purity and integrity of the labeled protein using SDS-PAGE. The fluorescently labeled protein can be visualized in-gel using a UV transilluminator before staining with a standard protein stain.
-
Confirm the biological activity of the labeled protein to ensure that the labeling process has not compromised its function.
-
-
Storage:
-
Store the purified, labeled protein under conditions that are optimal for its stability, typically at 4°C for short-term storage or at -80°C in the presence of a cryoprotectant (e.g., glycerol) for long-term storage. Protect from light.
-
Visualization of Workflows and Applications
Experimental Workflow for Peptide Labeling and Purification
Caption: Workflow for fluorescent labeling of a peptide.
Application: Fluorescence Polarization Assay for Peptide-Protein Interaction
This diagram illustrates the principle of using the fluorescently labeled peptide in a fluorescence polarization (FP) assay to study its interaction with a target protein.
Caption: Principle of a fluorescence polarization assay.
References
Application Notes and Protocols for the Sensitive Detection of Biogenic Amines Using Fluorescent Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biogenic amines are a class of low molecular weight organic bases that play crucial roles as neurotransmitters and signaling molecules in various physiological and pathophysiological processes.[1][2][3] Their accurate and sensitive quantification in biological samples is essential for research in neuroscience, drug development, and food safety.[3][4] Due to their general lack of strong chromophores or fluorophores, direct detection of biogenic amines at low concentrations is challenging.[5][6] Fluorescent derivatization, a technique that chemically attaches a fluorescent tag to the amine group, significantly enhances detection sensitivity, allowing for precise quantification using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[5][7]
This document provides detailed application notes and protocols for the sensitive detection of biogenic amines using three common fluorescent derivatization reagents: Dansyl Chloride, o-Phthalaldehyde (OPA), and Fluorescamine.
Derivatization Chemistries at a Glance
Fluorescent derivatization of biogenic amines typically involves the reaction of a non-fluorescent or weakly fluorescent reagent with the primary or secondary amino groups of the target analytes to yield highly fluorescent products. These derivatives can then be separated and quantified using reversed-phase HPLC.
-
Dansyl Chloride (Dns-Cl) reacts with primary and secondary amines under alkaline conditions to form stable, fluorescent sulfonamides.[6][8]
-
o-Phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol co-reagent (e.g., 2-mercaptoethanol) at an alkaline pH to form intensely fluorescent isoindole derivatives.[8][9]
-
Fluorescamine reacts almost instantaneously with primary amines to form fluorescent pyrrolinone products.[5][10][11]
Quantitative Data Summary
The following tables summarize the quantitative performance data for the detection of various biogenic amines using different fluorescent derivatization methods coupled with HPLC.
Table 1: Dansyl Chloride Derivatization
| Biogenic Amine | Linearity Range | Limit of Detection (LOD) | Reference |
| Tryptamine | 0.05 - 50 µg/mL | 0.015 µg/mL | [6] |
| Phenylethylamine | 0.05 - 50 µg/mL | 0.015 µg/mL | [6] |
| Putrescine | 0.05 - 50 µg/mL | 0.025 µg/mL | [6] |
| Cadaverine | 0.05 - 50 µg/mL | 0.025 µg/mL | [6] |
| Histamine | 0.25 - 50 µg/mL | 0.075 µg/mL | [6] |
| Tyramine | 0.05 - 50 µg/mL | 0.015 µg/mL | [6] |
| Spermidine | 0.25 - 50 µg/mL | 0.075 µg/mL | [6] |
| Spermine | 0.25 - 50 µg/mL | 0.075 µg/mL | [6] |
| Various BAs | 0.01 - 50 µg/mL | 0.003 µg/mL | [12] |
Table 2: o-Phthalaldehyde (OPA) Derivatization
| Biogenic Amine | Linearity Range (pMol) | Limit of Detection (pMol/injection) | Reference |
| Histamine | 0.5 - 500 | 0.1 - 0.5 | [9] |
| Tyramine | 0.5 - 500 | 0.1 - 0.5 | [9] |
| Putrescine | 0.5 - 500 | 0.1 - 0.5 | [9] |
| Cadaverine | 0.5 - 500 | 0.1 - 0.5 | [9] |
| Tryptamine | 0.5 - 500 | 0.1 - 0.5 | [9] |
| Phenylethylamine | 0.5 - 500 | 0.1 - 0.5 | [9] |
| Dopamine | 0.5 - 10 pmol (on-column) | 20 - 60 femtomoles (S/N=2) | [5] |
| Norepinephrine | 0.5 - 10 pmol (on-column) | 20 - 60 femtomoles (S/N=2) | [5] |
Table 3: Fluorescamine Derivatization
| Analyte | Detection Limit | Reference |
| Peptides, Amino Acids, Amines | As little as 10 pmoles | [10] |
| Primary Amines | Picomolar range | [11] |
Signaling Pathway: Dopaminergic Synapse
Biogenic amines like dopamine are critical neurotransmitters in the central nervous system. The following diagram illustrates the key events at a dopaminergic synapse.
References
- 1. Frontiers | Biogenic Amines: Signals Between Commensal Microbiota and Gut Physiology [frontiersin.org]
- 2. Pharmacological potential of biogenic amine–polyamine interactions beyond neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biogenic Amines: Significance, Analysis, and Implications in Health - Creative Proteomics [creative-proteomics.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. sdiarticle4.com [sdiarticle4.com]
- 9. [Automated pre-column derivatization with o-phthaldialdehyde (OPA)> A new RP-HPLC method for the determination of biogenic amines in food] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Derivatization of compounds at the origin of thin-layer plates with fluorescamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journal.gnest.org [journal.gnest.org]
Application Note: High-Throughput Screening for Covalent Enzyme Inhibitors Using 1-(Bromomethyl)naphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of covalent inhibitors is a burgeoning area in drug development, offering the potential for highly potent and durable therapeutic effects. High-throughput screening (HTS) provides a robust platform for identifying novel covalent modifiers from large compound libraries.[1] This application note describes a fluorescence polarization (FP)-based HTS assay designed to identify inhibitors of a hypothetical cysteine-containing enzyme, "Cys-Protease X," using 1-(Bromomethyl)naphthalen-2-amine as a covalent fluorescent probe.
This compound is a suitable tool for this application due to its key structural features: a naphthalene core that provides intrinsic fluorescence, and a reactive bromomethyl group that can form a stable covalent bond with nucleophilic residues, such as the cysteine in the active site of our target enzyme. The principle of the assay is based on the change in fluorescence polarization when the small, rapidly tumbling fluorescent probe covalently attaches to the large, slower-tumbling enzyme. Inhibitors that bind to the enzyme's active site will prevent this covalent labeling, resulting in a low fluorescence polarization signal. This method is amenable to automation and miniaturization in 384- or 1536-well formats, making it ideal for HTS campaigns.[2][3]
Assay Principle and Workflow
The HTS assay is a competitive binding experiment. The fluorescent probe, this compound, will bind covalently to Cys-Protease X. This binding event leads to a significant increase in the fluorescence polarization value. When a test compound from the screening library binds to the active site of the enzyme, it sterically hinders or competes with the covalent probe, preventing the labeling reaction. Consequently, the probe remains unbound in solution, tumbles rapidly, and produces a low polarization signal. The degree of inhibition is therefore directly proportional to the decrease in the fluorescence polarization reading.
Caption: High-level workflow for the HTS assay.
Mechanism of Action
The following diagram illustrates the competitive binding and covalent labeling at the molecular level. In the absence of an inhibitor, the probe labels the enzyme, leading to a high FP signal. In the presence of a potent inhibitor, the enzyme's active site is occupied, preventing probe binding and resulting in a low FP signal.
Caption: Principle of competitive covalent labeling.
Experimental Protocol
This protocol is optimized for a 384-well plate format. All additions should be performed with automated liquid handlers to ensure consistency.[2]
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP, pH 7.4.
-
Cys-Protease X Stock: Prepare a 2X working stock (e.g., 20 nM) in Assay Buffer.
-
This compound (Probe) Stock: Prepare a 10 mM stock in DMSO. Create a 4X working stock (e.g., 400 nM) in Assay Buffer.
-
Compound Plates: Prepare serial dilutions of test compounds in 100% DMSO. Then, dilute into Assay Buffer to create a 4X final concentration.
2. HTS Assay Procedure:
-
Compound Addition: Dispense 5 µL of 4X test compound solution (or DMSO for controls) into the wells of a 384-well, low-volume, black, flat-bottom plate.
-
Negative Control (High Signal): Wells with DMSO only.
-
Positive Control (Low Signal): Wells with a known potent inhibitor of Cys-Protease X.
-
-
Enzyme Addition: Add 5 µL of the 2X Cys-Protease X working stock to all wells. The final concentration will be 1X (e.g., 10 nM).
-
First Incubation: Mix the plate on a plate shaker for 1 minute and then incubate for 30 minutes at room temperature to allow compounds to bind to the enzyme.
-
Probe Addition: Add 10 µL of the 4X fluorescent probe working stock to all wells. The final concentration will be 1X (e.g., 100 nM) in a total volume of 20 µL.
-
Second Incubation: Mix the plate on a plate shaker for 1 minute and incubate for 60 minutes at room temperature, protected from light, to allow the covalent reaction to proceed.
-
Detection: Read the fluorescence polarization on a plate reader equipped for FP. Use excitation and emission wavelengths appropriate for the naphthalene scaffold (e.g., Ex: 340 nm, Em: 460 nm).
Data Analysis and Presentation
The raw data (in millipolarization units, mP) is used to calculate the percent inhibition for each compound and to assess the quality of the assay using statistical parameters like the Z'-factor.[4]
1. Calculation of Percent Inhibition: % Inhibition = 100 * (1 - [(mP_sample - mP_pos_control) / (mP_neg_control - mP_pos_control)])
2. Assay Quality Control: The Z'-factor is a measure of the statistical effect size and is used to judge the quality of an HTS assay.[4] Z' = 1 - [(3 * (SD_neg_control + SD_pos_control)) / |Avg_neg_control - Avg_pos_control|]
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
3. Quantitative Data Summary
The following table presents hypothetical data from the validation of this HTS assay.
| Parameter | Value | Description |
| Probe Concentration | 100 nM | Final concentration of this compound. |
| Enzyme Concentration | 10 nM | Final concentration of Cys-Protease X. |
| High Signal (mP) | 250 ± 15 | Average mP from negative control wells (DMSO only). |
| Low Signal (mP) | 80 ± 10 | Average mP from positive control wells (known inhibitor). |
| Signal-to-Background | 3.1 | Ratio of High Signal to Low Signal. |
| Z'-Factor | 0.78 | Indicates a robust and high-quality assay. |
| IC50 (Control Compound) | 1.2 µM | Potency of a known reference inhibitor in this assay format. |
This application note provides a comprehensive framework for developing and implementing a high-throughput screening assay using this compound as a novel covalent fluorescent probe. The described FP-based method is robust, scalable, and well-suited for the discovery of novel covalent inhibitors in a drug discovery setting.
References
Application Notes and Protocols for Fluorescence Microscopy in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence microscopy is a cornerstone of modern cell biology and drug discovery, enabling the visualization and quantification of specific molecules and dynamic processes within living and fixed cells.[1][2][3] This powerful technique relies on the use of fluorophores—molecules that absorb light at one wavelength and emit it at a longer wavelength—to label specific cellular components.[2][3] Recent advancements in fluorescent probes, microscopy hardware, and image analysis have pushed the boundaries of what can be observed, offering unprecedented insights into cellular function and disease mechanisms.[1][4]
These application notes provide an overview of key techniques in fluorescence microscopy for cellular imaging, with a focus on live-cell applications. Detailed protocols for common experimental workflows are provided to guide researchers in obtaining high-quality, quantifiable data.
Key Applications in Cellular Imaging and Drug Development
Fluorescence microscopy is instrumental across various research and development stages:
-
Subcellular Localization: Determining the precise location of proteins, organelles, and other molecules within the cell provides critical information about their function.[5]
-
Dynamic Cellular Processes: Live-cell imaging allows for the real-time observation of dynamic events such as cell migration, division, intracellular transport, and signaling.[2][6]
-
Drug-Target Engagement: Visualizing the interaction of a drug candidate with its cellular target can confirm its mechanism of action and inform on its efficacy.[7][8][9]
-
High-Content Screening: Automated fluorescence microscopy is a key tool in drug discovery for screening large compound libraries for their effects on cellular phenotypes.
-
Biomarker Discovery: Identifying and validating biomarkers for disease diagnosis and prognosis often involves fluorescence imaging of patient samples.[2]
Quantitative Data in Fluorescence Microscopy
A key advantage of fluorescence microscopy is the ability to extract quantitative data from images.[10][11] This allows for objective and reproducible measurements of cellular properties. Proper quantitative analysis involves consistent image acquisition settings and appropriate background correction.[12]
Table 1: Comparison of Common Fluorescence Microscopy Techniques
| Technique | Resolution | Key Advantages | Common Applications |
| Widefield Fluorescence Microscopy | ~250 nm | High speed, gentle on live cells, cost-effective. | Routine imaging of fixed and live cells, colocalization studies.[13] |
| Confocal Laser Scanning Microscopy (CLSM) | ~200 nm lateral, ~500 nm axial | Rejects out-of-focus light, provides optical sectioning for 3D imaging.[13] | High-resolution imaging of subcellular structures, 3D reconstruction, protein-protein interactions.[1][13] |
| Total Internal Reflection Fluorescence (TIRF) Microscopy | ~100 nm axial | High signal-to-noise ratio for imaging events at the cell surface. | Imaging of cell adhesion, membrane trafficking, and receptor dynamics.[14] |
| Stimulated Emission Depletion (STED) Microscopy | 20-50 nm | Super-resolution imaging of specific structures in live and fixed cells. | Detailed structural analysis of synapses, cytoskeletal filaments, and protein complexes.[1][14] |
| Stochastic Optical Reconstruction Microscopy (STORM) / Photoactivated Localization Microscopy (PALM) | 10-20 nm | Single-molecule localization for ultra-high-resolution imaging.[1][7] | Mapping the organization of proteins in membranes and organelles, visualizing viral structures.[1][14] |
Table 2: Properties of Selected Fluorescent Probes for Live-Cell Imaging
| Probe Type | Example | Target | Key Features |
| Genetically Encoded Proteins | Green Fluorescent Protein (GFP) and derivatives | Fused to a protein of interest | Allows for tracking of specific proteins in live cells; can have issues with photobleaching.[15][16] |
| Small Organic Dyes | Hoechst 33342 | DNA (Nucleus) | Cell-permeant, allows for visualization of nuclear morphology and cell cycle analysis. |
| Ion Indicators | Fluo-4 | Calcium (Ca2+) | Increases in fluorescence intensity upon binding to calcium, enabling the study of calcium signaling.[17] |
| Organelle Stains | MitoTracker™ Red CMXRos | Mitochondria | Accumulates in active mitochondria, allowing for visualization of mitochondrial morphology and function. |
| Expression Tags | HaloTag®, SNAP-tag® | Fused to a protein of interest | Covalently bind to cell-permeant fluorescent ligands, offering flexibility in fluorophore choice and temporal control of labeling.[16][17][18] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Protein Localization using a Fluorescent Protein Fusion
This protocol describes the steps for transiently transfecting mammalian cells with a plasmid encoding a protein of interest fused to a fluorescent protein (e.g., GFP) and subsequent imaging.
Materials:
-
Mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Plasmid DNA encoding the fusion protein
-
Transfection reagent (e.g., Lipofectamine™)
-
Glass-bottom imaging dishes
-
Fluorescence microscope with environmental control (temperature, CO2)
-
Live-cell imaging solution (e.g., phenol red-free medium)[19]
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 70-90% confluency at the time of imaging.
-
Transfection: Prepare the DNA-transfection reagent complexes according to the manufacturer's instructions. Add the complexes to the cells and incubate for 4-6 hours.
-
Expression: Replace the transfection medium with fresh, complete cell culture medium and incubate for 18-24 hours to allow for protein expression.
-
Imaging Preparation: Gently wash the cells twice with pre-warmed live-cell imaging solution. Add fresh imaging solution to the dish.
-
Microscopy Setup:
-
Place the imaging dish on the microscope stage within the environmental chamber set to 37°C and 5% CO2.
-
Allow the dish to equilibrate for at least 15 minutes.
-
Use a low laser power and exposure time to minimize phototoxicity.[19]
-
-
Image Acquisition:
-
Locate the cells expressing the fluorescent protein fusion.
-
Acquire images using the appropriate filter sets for the fluorescent protein.
-
For time-lapse imaging, define the time intervals and total duration of the experiment.
-
Protocol 2: Immunofluorescence Staining of Fixed Cells
This protocol outlines the basic steps for fixing and permeabilizing cells, followed by antibody-based detection of a target protein.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to the target protein
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: Wash the cells on coverslips with PBS. Add the fixation solution and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add the permeabilization buffer and incubate for 10 minutes at room temperature. This step is necessary for intracellular targets.
-
Blocking: Wash the cells with PBS. Add blocking buffer and incubate for 30-60 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer. Add the diluted antibody to the coverslips and incubate for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Add the diluted antibody and incubate for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells with PBS. Add the nuclear counterstain and incubate for 5 minutes.
-
Mounting: Wash the cells a final time with PBS. Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Imaging: Image the slides on a fluorescence microscope using the appropriate filter sets.
Visualizations
Caption: General workflow for a fluorescence microscopy experiment.
Caption: Example of a cellular signaling pathway suitable for fluorescence imaging.
References
- 1. chemetrix.co.za [chemetrix.co.za]
- 2. Fluorescence Imaging: Unlocking the Secrets of Cellular Processes - lambertinstruments.com [lambertinstruments.com]
- 3. Fluorescence Microscopy Applications I FluoroFinder [fluorofinder.com]
- 4. Technological Advancements in Digital Fluorescence Microscopy | Lab Manager [labmanager.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimizing Long-Term Live Cell Imaging | Springer Nature Experiments [experiments.springernature.com]
- 7. Advanced Static and Dynamic Fluorescence Microscopy Techniques to Investigate Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Advanced Static and Dynamic Fluorescence Microscopy Techniques to Investigate Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction to the Quantitative Analysis of Two-Dimensional Fluorescence Microscopy Images for Cell-Based Screening | PLOS Computational Biology [journals.plos.org]
- 11. Accuracy and precision in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 蛍光画像の解析および定量 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. mdpi.com [mdpi.com]
- 15. Advanced fluorescence microscopy techniques for the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotium.com [biotium.com]
- 17. Functional Probes for Live-Cell Imaging - FluoroFinder [fluorofinder.com]
- 18. promega.com [promega.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization Reactions with 1-(Bromomethyl)naphthalen-2-amine
Welcome to the technical support center for the utilization of 1-(Bromomethyl)naphthalen-2-amine in derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear protocols, troubleshooting advice, and answers to frequently asked questions.
Experimental Workflow Overview
The derivatization of a target molecule using this compound requires a strategic multi-step process to ensure specificity and high yield. Due to the presence of two reactive sites—a primary amine and a bromomethyl group—a protection/deprotection strategy is essential. The general workflow involves:
-
Protection of the primary amine on this compound.
-
Derivatization of the target molecule (e.g., a carboxylic acid) with the protected reagent.
-
Deprotection of the amine to yield the final derivatized product.
Detailed Experimental Protocols
Here, we provide a detailed, three-stage protocol for the derivatization of a generic carboxylic acid.
Stage 1: Protection of the Amino Group (Boc Protection)
This step masks the reactive primary amine, preventing it from interfering with the subsequent derivatization reaction.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM or THF.
-
Add 1.1 to 1.5 equivalents of TEA or DIPEA to the solution.
-
Slowly add 1.1 equivalents of (Boc)₂O dissolved in a small amount of the same solvent.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected product.
-
Purify the crude product by flash column chromatography if necessary.
Stage 2: Derivatization of a Carboxylic Acid
With the amine protected, the bromomethyl group is now available to react with a nucleophile, such as the carboxylate anion of a carboxylic acid.
Materials:
-
Boc-protected this compound
-
Carboxylic acid of interest
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile or N,N-Dimethylformamide (DMF), anhydrous
-
Optional: 18-Crown-6 ether (as a phase-transfer catalyst)
Procedure:
-
Dissolve the carboxylic acid in anhydrous acetonitrile or DMF.
-
Add 1.5 to 2.0 equivalents of K₂CO₃ or Cs₂CO₃.
-
If using acetonitrile, adding a catalytic amount of 18-Crown-6 can improve the reaction rate.[1]
-
Add 1.0 to 1.2 equivalents of the Boc-protected this compound.
-
Heat the reaction mixture to 40-60°C and stir for 2-16 hours. Monitor the reaction progress by TLC or HPLC.[1]
-
After the reaction is complete, cool to room temperature and filter to remove the inorganic base.
-
Remove the solvent under reduced pressure.
-
Purify the resulting ester by flash column chromatography.
Stage 3: Deprotection of the Amino Group
The final step is to remove the Boc protecting group to reveal the primary amine on the derivatized molecule.
Materials:
-
Boc-protected derivatized product
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the Boc-protected derivatized product in anhydrous DCM.
-
Slowly add an excess of TFA (typically 20-50% v/v in DCM) or 4M HCl in dioxane at 0°C.
-
Stir the reaction at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.[2]
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
The product is often obtained as a salt (e.g., TFA salt). If the free amine is required, a basic workup can be performed.
-
Purify the final product as needed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Boc-protection step | Incomplete reaction. | Ensure anhydrous conditions. Increase reaction time or slightly warm the mixture (e.g., to 40°C). Use a different base like DIPEA. |
| Degradation of starting material. | The bromomethyl group can be susceptible to basic conditions. Use a milder base or perform the reaction at a lower temperature. | |
| Low yield in derivatization step | Poor nucleophilicity of the carboxylate. | Use a stronger, non-nucleophilic base like Cs₂CO₃. Add a phase-transfer catalyst like 18-Crown-6, especially in solvents like acetonitrile.[1] |
| Steric hindrance around the carboxylic acid. | Increase reaction temperature and time. Consider using a more polar aprotic solvent like DMF. | |
| Side products observed | Reaction with the Boc-protected amine. | Ensure complete removal of the base from the protection step before proceeding. |
| Degradation of the bromomethyl group. | Avoid excessively high temperatures during the derivatization. | |
| Incomplete deprotection | Insufficient acid or reaction time. | Increase the concentration of TFA or HCl. Extend the reaction time. |
| Acid-labile ester bond cleavage. | Use milder deprotection conditions. Monitor the reaction closely and stop it as soon as the Boc group is removed. | |
| Difficulty in purification | Similar polarity of starting material and product. | Optimize your chromatography system (e.g., try different solvent gradients or a different stationary phase). |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group of this compound before derivatization?
A1: this compound has two reactive sites: the primary amine and the bromomethyl group. The primary amine is nucleophilic and can react with the bromomethyl group of another molecule, leading to polymerization or other side reactions. Protecting the amine ensures that only the bromomethyl group is available for the desired derivatization reaction.
Q2: What other protecting groups can be used for the amino group?
A2: While Boc is common due to its stability and ease of removal under acidic conditions, other protecting groups like Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can also be used. The choice depends on the stability of your target molecule to the deprotection conditions.
Q3: Can I derivatize other functional groups besides carboxylic acids?
A3: Yes, the bromomethyl group is an excellent electrophile for various nucleophiles. You can use this reagent to derivatize phenols, thiols, and even some amines under appropriate conditions. For thiols and phenols, a mild base is typically sufficient to deprotonate them for the reaction.
Q4: What are the optimal storage conditions for this compound?
A4: Similar bromomethylnaphthalene compounds should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (like argon or nitrogen) to prevent degradation. It is also advisable to keep it away from moisture and strong bases.
Q5: How can I monitor the progress of the derivatization reaction?
A5: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system to achieve good separation between your starting material and the product. Staining with a UV lamp is usually effective due to the naphthalene core. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Safety Information
This compound and related bromomethyl compounds are potent lachrymators and are corrosive. They can cause severe skin burns and eye damage. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, immediately flush the affected area with plenty of water and seek medical attention. Refer to the Safety Data Sheet (SDS) for detailed information.[3][4][5]
Signaling Pathway and Logical Relationship Diagrams
References
Technical Support Center: Synthesis of 1-(Bromomethyl)naphthalen-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(Bromomethyl)naphthalen-2-amine synthesis. The information is based on established principles of benzylic bromination and addresses challenges specific to amine-containing substrates.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically approached via the bromination of a protected 1-methylnaphthalen-2-amine precursor.
Q1: My reaction is failing to initiate or proceeds very slowly. What are the likely causes?
A1: A sluggish or non-starting reaction is often due to issues with the radical initiation process. Consider the following:
-
Initiator Quality: The radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), can decompose over time. Use a fresh, properly stored initiator.
-
Insufficient Heat: The reaction requires heating to initiate the decomposition of the initiator and start the radical chain reaction. Ensure your reaction mixture is reaching the appropriate reflux temperature for the solvent used (e.g., carbon tetrachloride, acetonitrile, or trifluorotoluene).
-
Radical Inhibitors: The presence of impurities that act as radical scavengers (e.g., oxygen, certain stabilizers in solvents) can quench the reaction. Ensure your reagents and solvents are pure and consider degassing the solvent before use.
-
Amine Interference: A free amine group on the naphthalene ring can interfere with the radical mechanism. It is highly recommended to protect the amine group (e.g., as an acetamide) before attempting the bromination.
Q2: The yield of my desired product is consistently low. How can I improve it?
A2: Low yields can stem from incomplete reactions, side-product formation, or product degradation.
-
Incomplete Reaction: Monitor the reaction's progress. A common indicator for the completion of an NBS-based reaction is the conversion of the dense N-bromosuccinimide (NBS) into succinimide, which is less dense and often floats on the surface of solvents like carbon tetrachloride[1][2].
-
Side Reactions: The primary cause of low yield is often unwanted side reactions.
-
Amine Reactivity: The unprotected amine group is nucleophilic and can react with NBS or the generated HBr. Protecting the amine as an amide (e.g., with acetic anhydride) is a critical step to prevent these side reactions.
-
Over-bromination: Using an excess of NBS can lead to the formation of di-brominated products. Use a stoichiometric amount (1.0 to 1.1 equivalents) of NBS.
-
-
Purification Losses: The product may be sensitive. Optimize your purification strategy (e.g., recrystallization, column chromatography) to minimize losses.
Q3: My TLC analysis shows multiple spots, indicating a complex mixture of side products. What is happening?
A3: A complex product mixture is a strong indicator of side reactions.
-
Unprotected Amine: As mentioned, an unprotected amine is the most likely culprit. It can undergo oxidation or other reactions under the radical conditions.
-
Aromatic Bromination: While benzylic bromination is favored under radical conditions, some electrophilic bromination on the electron-rich naphthalene ring may occur, especially if HBr is allowed to accumulate. Some protocols suggest adding a non-basic acid scavenger like calcium carbonate.
-
Solvent Choice: While carbon tetrachloride is traditionally used for Wohl-Ziegler reactions, it is toxic and ozone-depleting[2]. Alternative solvents like acetonitrile or trifluorotoluene can be effective and may alter the side-product profile[2].
Q4: My starting material (protected 1-methylnaphthalen-2-amine) is not dissolving in the solvent. What should I do?
A4: Poor solubility can prevent the reaction from proceeding efficiently.
-
Choice of Protecting Group: The choice of amine protecting group significantly impacts the solubility of the starting material. If an N-acetyl derivative is insoluble, consider a more lipophilic protecting group. One report noted that an N-phthalimide protected diamine had poor solubility in CCl4, which hindered the bromination process[3].
-
Solvent System: If the starting material remains insoluble, a different solvent system may be required. Experiment with solvents known to be effective for Wohl-Ziegler reactions, such as cyclohexane, acetonitrile, or benzene. A co-solvent system might also be effective.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
A1: The most common method for this transformation is the Wohl-Ziegler reaction, which is a free-radical chain reaction used for the allylic or benzylic bromination of hydrocarbons[2]. The key steps are:
-
Initiation: A radical initiator (e.g., AIBN) decomposes upon heating to form radicals.
-
Propagation: These radicals react with N-bromosuccinimide (NBS) to generate a bromine radical. The bromine radical then abstracts a hydrogen atom from the methyl group (the benzylic position) of the naphthalene precursor to form HBr and a stable benzylic radical. This benzylic radical then reacts with a bromine source (either NBS or Br2 generated in situ) to form the desired product and a new bromine radical, continuing the chain.
-
Termination: Radicals combine to end the chain reaction.
Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent for this reaction?
A2: NBS is the reagent of choice because it provides a low, constant concentration of elemental bromine (Br2) throughout the reaction. This low concentration is crucial for favoring the desired radical substitution pathway at the benzylic position over competing electrophilic addition or substitution reactions on the aromatic ring[2].
Q3: What are suitable protecting groups for the amine in this synthesis?
A3: The ideal protecting group should be stable under free-radical conditions and easily removable afterward. Common choices include:
-
Acetyl (Ac): Introduced using acetic anhydride or acetyl chloride. It is robust and can be removed under acidic or basic conditions.
-
tert-Butoxycarbonyl (Boc): Introduced using Boc-anhydride. It is stable to many conditions but easily removed with mild acid (e.g., TFA). The choice will depend on the overall synthetic route and the tolerance of other functional groups in the molecule.
Q4: What is a reliable starting point for the experimental conditions?
A4: A general protocol would involve the protection of 1-methylnaphthalen-2-amine, followed by the Wohl-Ziegler bromination.
-
Protection: React 1-methylnaphthalen-2-amine with acetic anhydride in a suitable solvent to form N-(1-methylnaphthalen-2-yl)acetamide.
-
Bromination: Dissolve the protected starting material in a dry, non-polar solvent (e.g., carbon tetrachloride). Add 1.0-1.1 equivalents of NBS and a catalytic amount of AIBN (0.02-0.1 equivalents). Heat the mixture to reflux until the reaction is complete (monitored by TLC and the consumption of NBS)[1][2].
-
Workup: Cool the reaction, filter off the succinimide, wash the filtrate, and remove the solvent under reduced pressure[1].
-
Purification & Deprotection: Purify the crude product (e.g., by recrystallization or chromatography) and then remove the protecting group to yield the final this compound.
Data Presentation: Yields in Related Naphthalene Bromination Reactions
The following table summarizes reported yields for similar bromomethylnaphthalene syntheses, providing a benchmark for what might be expected. Note that the presence of the amine group in the target molecule introduces additional challenges.
| Starting Material | Brominating Agent | Initiator | Solvent | Yield (%) | Reference |
| 1-Methylnaphthalene | NBS | AIBN | CCl₄ | 60% | [1] |
| 2-Hydroxymethylnaphthalene | PBr₃ | - | Toluene | - | [4] |
| 2-Hydroxymethylnaphthalene | PBr₃ | - | Benzene | 98% | [4] |
| 1H-cyclopropa[b]naphthalene | Br₂ | - | CCl₄ | 97% |
Experimental Protocols
Protocol 1: Synthesis of N-(1-methylnaphthalen-2-yl)acetamide (Amine Protection)
-
Dissolve 1-methylnaphthalen-2-amine in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add 1.2 equivalents of a base, such as triethylamine or pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Perform an aqueous workup by washing with water, a mild acid (e.g., 1M HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography.
Protocol 2: Synthesis of N-(1-(Bromomethyl)naphthalen-2-yl)acetamide (Wohl-Ziegler Bromination)
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve the N-(1-methylnaphthalen-2-yl)acetamide in dry carbon tetrachloride (CCl₄)[1].
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 equivalents) to the solution[1].
-
Heat the mixture to reflux (approximately 77 °C for CCl₄). The reaction may become more vigorous as it initiates[1][2].
-
Continue refluxing for 2-6 hours. Monitor the reaction by TLC. The reaction is complete when the starting material is consumed and the denser NBS is replaced by succinimide floating on the surface[1][2].
-
Cool the reaction mixture to room temperature.
-
Filter off the solid succinimide and wash it with a small amount of cold CCl₄[1].
-
Combine the filtrates and wash with water and brine to remove any remaining impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate)[1].
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
Enhancing the stability of 1-(Bromomethyl)naphthalen-2-amine derivatives for HPLC analysis
This guide provides troubleshooting advice and detailed protocols to enhance the stability of 1-(Bromomethyl)naphthalen-2-amine and its derivatives during HPLC analysis. Given the compound's reactive nature, stemming from both the primary aromatic amine and the bromomethyl group, careful method development is crucial for achieving reproducible and accurate results.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent peak areas and the appearance of new, unexpected peaks in my chromatograms over time?
A1: This is a classic sign of analyte degradation. This compound derivatives are inherently unstable due to two primary factors:
-
The Primary Aromatic Amine: This group is susceptible to oxidation, which can be catalyzed by light, air, or certain metal ions. Primary aromatic amines can also be unstable in acidic media.[1][2]
-
The Bromomethyl Group: This is a reactive benzylic halide. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. For instance, it can react with water or methanol in the mobile phase, leading to the formation of hydroxymethyl or methoxymethyl derivatives, respectively.
Q2: My primary issue seems to be the reactivity of the amine group. How can I stabilize it for HPLC analysis?
A2: The most effective strategy to enhance the stability of the primary amine group is pre-column derivatization.[3] This process converts the amine into a more stable, less reactive functional group, such as an amide or a sulfonamide.[4] Derivatization not only improves stability but can also enhance chromatographic retention and improve detection sensitivity by attaching a chromophore or fluorophore.[3] Commonly used reagents for primary amines include Dansyl Chloride, o-phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl).[5][6] Dansyl chloride is often preferred due to the high stability of its derivatives.[5]
Q3: How does the mobile phase pH affect the stability and chromatography of my compound?
A3: Mobile phase pH is a critical parameter that influences both the stability and the retention of ionizable compounds.[7]
-
Stability: Primary aromatic amines can show stability issues in strongly acidic conditions.[1][8] It is often beneficial to work at a neutral or slightly acidic pH to minimize degradation.
-
Retention: For amine-containing compounds in reversed-phase HPLC, retention is highly pH-dependent. At low pH (well below the pKa of the amine), the amine group is protonated (R-NH3+), making it highly polar and resulting in poor retention.[9] As the pH increases towards the pKa, the proportion of the neutral, more hydrophobic form (R-NH2) increases, leading to longer retention times.[10] It is generally recommended to use a mobile phase pH that is at least one unit away from the analyte's pKa to ensure it exists in a single, predominant ionization state.[10][11]
Q4: Can adjusting the column temperature improve the stability of my analysis?
A4: Yes, temperature control is important. While higher temperatures can decrease mobile phase viscosity and improve peak efficiency, they can also accelerate the degradation of thermally labile compounds like your naphthalene derivative.[12] It is advisable to start analyses at or slightly below ambient temperature (e.g., 25-30 °C) to minimize potential degradation. If you observe signs of degradation, lowering the temperature further may improve stability.[2] Conversely, some naphthalene compounds show improved stability at elevated temperatures under specific conditions, so empirical testing is key.[13]
Q5: I suspect my compound is degrading on the HPLC column itself. What are the signs and how can I prevent this?
A5: On-column degradation often manifests as peak tailing, peak splitting, or the appearance of broad, late-eluting peaks. This can be caused by interactions with active sites on the silica packing material, particularly residual silanols. These silanols can be acidic and interact with the basic amine group. To mitigate this, consider the following:
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 or Phenyl-Hexyl columns are designed to minimize silanol activity.
-
Mobile Phase Modifiers: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.
-
Lower pH: Operating at a low pH (e.g., 2-4) protonates the silanols, reducing their ability to interact with the protonated amine via ion-exchange mechanisms.[11] However, you must balance this with the potential for acid-catalyzed degradation of the analyte itself.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Decreasing peak area in sequential injections | Analyte degradation in the autosampler vial. | Use a cooled autosampler (4-10 °C). Prepare fresh samples and use them immediately. Consider pre-column derivatization to form a more stable product. |
| New, unidentified peaks appearing in chromatogram | Degradation of the parent compound. | Investigate mobile phase composition (hydrolysis from water/methanol). Lower the column temperature. Check for light sensitivity by using amber vials. Confirm if the new peak is a degradation product using LC-MS. |
| Poor peak shape (tailing or fronting) | Secondary interactions with the stationary phase; pH is too close to the analyte's pKa. | Use a highly deactivated, end-capped column. Adjust mobile phase pH to be >1 unit away from the analyte pKa.[10][11] Add an ion-pairing agent or a competing base (e.g., TEA) to the mobile phase. |
| Irreproducible retention times | Unstable mobile phase pH; column temperature fluctuations. | Use a buffered mobile phase to ensure consistent pH.[10] Employ a column thermostat to maintain a constant temperature. Ensure the mobile phase is well-mixed. |
| Complete loss of analyte signal | Severe degradation or adsorption onto system components. | Check for reactivity with mobile phase components. Consider derivatization as a primary strategy.[3] Passivate the HPLC system if strong adsorption is suspected. |
Experimental Protocols
Protocol 1: Pre-Column Derivatization with Dansyl Chloride
This protocol converts the primary amine to a highly stable and fluorescent dansyl sulfonamide, significantly improving stability and detectability.
Materials:
-
Dansyl Chloride solution: 1.5 mg/mL in acetone (prepare fresh).
-
Sodium bicarbonate buffer: 100 mM, pH 9.5.
-
Sample solution: ~1 mg/mL in a suitable organic solvent (e.g., acetonitrile).
-
Acetone.
Procedure:
-
In a microcentrifuge tube, add 100 µL of the sample solution.
-
Add 100 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the Dansyl Chloride solution.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture in a water bath at 60 °C for 30 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
Evaporate the acetone under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC injection.
Protocol 2: HPLC Method Optimization for Underivatized Analyte
This protocol outlines a systematic approach to optimize HPLC conditions to minimize degradation of the native compound.
Objective: To find a mobile phase pH and temperature that provides good peak shape and retention while ensuring analyte stability.
Procedure:
-
Column Selection: Start with a robust, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Initial Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a relevant wavelength (e.g., 254 nm).
-
-
pH Evaluation:
-
Prepare two additional mobile phase A solutions: one acidic (e.g., 0.1% Formic Acid, pH ~2.7) and one slightly basic (e.g., 10 mM Ammonium Bicarbonate, pH ~7.8).
-
Run the separation using each mobile phase system and compare retention time, peak shape, and peak area. Check for the appearance of degradation peaks.
-
-
Temperature Evaluation:
-
Using the optimal pH condition identified in the previous step, run the analysis at different temperatures (e.g., 25 °C, 35 °C, 45 °C).
-
Monitor for any changes in the chromatogram that would indicate thermal degradation (e.g., reduced main peak area, new peaks).[12]
-
-
Optimization: Fine-tune the gradient slope and initial/final mobile phase composition to achieve the best separation of the parent compound from any impurities or degradation products under the most stable conditions identified.
Visualized Workflows and Pathways
Caption: Workflow for pre-column derivatization with Dansyl Chloride.
Caption: Potential degradation pathways for the target analyte.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. researchgate.net [researchgate.net]
- 9. Ultra-high-performance liquid chromatography-atmospheric pressure ionization-tandem mass spectrometry method for the migration studies of primary aromatic amines from food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromblog.wordpress.com [chromblog.wordpress.com]
- 11. agilent.com [agilent.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. mdpi.com [mdpi.com]
Common side reactions and byproducts in the synthesis of 1-(Bromomethyl)naphthalen-2-amine
Technical Support Center: Synthesis of 1-(Bromomethyl)naphthalen-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Proposed Synthetic Pathway
A plausible synthetic route for this compound involves a multi-step process. Due to the reactive nature of the amino group with brominating agents, a protection-deprotection strategy is advised. The proposed pathway is as follows:
-
Acetylation: Protection of the amino group of 2-amino-1-methylnaphthalene to form N-(1-methylnaphthalen-2-yl)acetamide.
-
Benzylic Bromination: Radical bromination of the methyl group using N-Bromosuccinimide (NBS) to yield N-(1-(bromomethyl)naphthalen-2-yl)acetamide.
-
Deacetylation: Removal of the acetyl protecting group to afford the final product, this compound.
Experimental Workflow Diagram
Caption: Proposed three-step synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Step 1: Acetylation of 2-Amino-1-methylnaphthalene
Q1: What are the recommended conditions for the acetylation of 2-amino-1-methylnaphthalene?
A1: Acetylation of the primary amino group can be readily achieved using standard laboratory procedures. A common method involves reacting 2-amino-1-methylnaphthalene with acetic anhydride. The reaction can be carried out in a suitable solvent like acetic acid or without a solvent.
Q2: I am observing a low yield in my acetylation reaction. What could be the cause?
A2: A low yield could be due to several factors:
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If necessary, increase the reaction time or temperature.
-
Purity of starting material: Impurities in the 2-amino-1-methylnaphthalene can interfere with the reaction.
-
Hydrolysis of acetic anhydride: Ensure that the acetic anhydride used is fresh and has not been exposed to moisture.
Step 2: Benzylic Bromination of N-(1-methylnaphthalen-2-yl)acetamide
Q3: What is the recommended reagent for the benzylic bromination of the methyl group?
A3: N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination.[1] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and exposure to light.[2][3]
Q4: My bromination reaction is producing multiple products. What are the likely side reactions?
A4: The most common side reactions during benzylic bromination with NBS are:
-
Aromatic Bromination: Electrophilic substitution on the naphthalene ring can occur, leading to bromination at aromatic positions. This is a significant issue, and the choice of solvent can influence the selectivity.[2]
-
Dibromination: Over-bromination can lead to the formation of the dibromomethyl derivative.
-
Reaction with the Amide: Although the amide is less reactive than the free amine, interaction with the brominating agent is possible under harsh conditions.
Troubleshooting Side Reactions
| Side Product | Plausible Cause | Recommended Action |
| Aromatic Bromination | Polar solvents can promote ionic pathways leading to aromatic substitution. | Use a non-polar solvent such as carbon tetrachloride (with appropriate safety precautions) or 1,2-dichlorobenzene.[2][3] |
| Dibromomethyl byproduct | Excess NBS or prolonged reaction time. | Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Degradation of starting material | Reaction temperature is too high. | Maintain the reaction at a gentle reflux and avoid excessive heating. |
Logical Troubleshooting Diagram for Bromination
References
Technical Support Center: Purification of 1-(Bromomethyl)naphthalen-2-amine and its Derivatives
This guide provides detailed troubleshooting advice and standardized protocols for the purification of 1-(bromomethyl)naphthalen-2-amine and related chemical structures. The methodologies are compiled from established chemical synthesis literature and are tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound and its derivatives?
A1: The primary challenges stem from the two reactive functional groups on the naphthalene core:
-
The Amine Group (-NH2): This group is basic and can cause significant peak tailing during silica gel column chromatography due to strong interactions with the acidic silica surface.
-
The Bromomethyl Group (-CH2Br): This group is a potent alkylating agent, making the compound susceptible to degradation, especially in the presence of nucleophiles or at elevated temperatures. It is also lachrymatory and should be handled with care.
Q2: My compound appears to be degrading on the silica gel column. How can I prevent this?
A2: Degradation on silica gel is a common issue for sensitive compounds. Consider the following strategies:
-
Deactivate the Silica Gel: Before preparing your column, wash the silica gel with a solvent mixture containing a small amount of a non-polar tertiary amine, such as 1-2% triethylamine (TEA) or diisopropylethylamine (DIPEA) in your eluent system. This neutralizes the acidic sites on the silica surface, minimizing degradation and tailing.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like diol or C18 (for reverse-phase chromatography).
-
Minimize Contact Time: Perform the purification as quickly as possible. Flash chromatography is preferred over traditional gravity chromatography.
Q3: I am observing significant peak tailing during column chromatography. What is the cause and how can I fix it?
A3: Peak tailing is almost certainly due to the interaction of the basic amine group with acidic silanol groups on the silica gel surface. To mitigate this:
-
Add a Mobile Phase Modifier: As mentioned in A2, incorporating 1-2% triethylamine or a similar base into your mobile phase (eluent) is highly effective at preventing tailing by competing for the acidic sites on the silica.
-
Protect the Amine Group: If possible, temporarily protecting the amine group (e.g., as a carbamate or amide) can make chromatographic purification much simpler. The protecting group can be removed in a subsequent step.
Q4: Recrystallization of my compound results in an oil or very poor recovery. What can I do?
A4: "Oiling out" or poor recovery during recrystallization typically points to an inappropriate solvent choice or impurities preventing crystal lattice formation.
-
Solvent System Screening: Systematically screen for a suitable solvent or solvent pair. A good recrystallization solvent should dissolve the compound poorly at room temperature but completely at an elevated temperature. For naphthalene derivatives, common solvents include ethanol, toluene, or mixed systems like toluene/hexane or ethyl acetate/hexane.[1][2][3]
-
Use a Co-solvent System: If a single solvent doesn't work, try a binary system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until persistent turbidity is observed. Re-heat to clarify and then allow to cool slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Troubleshooting Guides
Problem 1: Low or No Recovery from Column Chromatography
| Possible Cause | Solution |
| Compound is not eluting from the column. | The mobile phase is likely not polar enough. Gradually increase the polarity of your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If the compound is highly polar or ionic, it may be irreversibly adsorbed to the silica. In this case, consider reverse-phase chromatography. |
| Compound degraded on the column. | The compound may be sensitive to the acidic nature of silica gel. Pre-treat the silica with triethylamine or switch to a neutral stationary phase like alumina. Ensure the compound is not exposed to the column for an extended period. |
| The loaded sample was too dilute. | A very dilute sample can lead to broad bands and poor recovery. Concentrate the sample before loading, ensuring it is fully dissolved in a minimum amount of solvent. |
Problem 2: Impure Fractions After Column Chromatography
| Possible Cause | Solution |
| Poor separation of spots on TLC. | The chosen mobile phase is not optimal. Perform a thorough TLC screening with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides good separation (ΔRf > 0.2) between your product and impurities. |
| Column was overloaded. | The amount of crude material applied to the column was too high for the column diameter. As a general rule, the sample load should be about 1-5% of the mass of the silica gel. Reduce the amount of sample loaded. |
| Fractions were collected improperly. | The fraction size may be too large, causing distinct compounds to be collected in the same tube. Use smaller collection tubes and monitor the elution closely with TLC. |
Data Presentation
The following tables summarize purification conditions reported for structurally similar naphthalene derivatives. These should be used as a starting point for optimization.
Table 1: Column Chromatography Conditions for Naphthalene Derivatives
| Compound | Stationary Phase | Mobile Phase / Eluent | Reference |
| 2-(Bromomethyl)naphthalene Derivative | Silica Gel | Hexane:Ethyl Acetate (2:1) | [2] |
| General GST-tagged proteins | Glutathione Sepharose | 50 mM Tris-HCl, 20-40 mM reduced glutathione, pH 8.0 |
Table 2: Recrystallization Solvents for Naphthalene Derivatives
| Compound | Solvent System | Reference |
| 1-(Bromomethyl)naphthalene | Ethanol | [1] |
| 2-Bromo-3-(bromomethyl)naphthalene | Dichloromethane (CH2Cl2) | |
| 2-Naphthylamine | Toluene-Petroleum Ether | [3] |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Amine-Modified)
This protocol is a general method for purifying amine-containing compounds that are sensitive to silica gel.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). For every 100 mL of eluent, add 1-2 mL of triethylamine (TEA).
-
Column Packing: Pour the slurry into your column and use gentle air pressure to pack the silica bed, ensuring a flat, stable top surface.
-
Sample Preparation: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with your starting mobile phase. Gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute your compound.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This protocol provides a general workflow for purifying a solid product.
-
Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary tests or literature data (see Table 2).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture (e.g., on a hot plate with a water bath) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Do not disturb the flask during this process.
-
Crystal Formation: Once the flask has reached room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Workflow and Logic Diagrams
The following diagrams illustrate a typical purification workflow and a troubleshooting decision process for column chromatography.
Caption: General experimental workflow for the purification and analysis of a synthesized compound.
Caption: Troubleshooting logic for poor separation during column chromatography.
References
Proper storage and handling of 1-(Bromomethyl)naphthalen-2-amine to prevent degradation
Technical Support Center: 1-(Bromomethyl)naphthalen-2-amine
This technical support center provides guidance on the proper storage, handling, and troubleshooting for experiments involving this compound to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry environment. Specifically, we recommend storage at 2-8°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. This minimizes exposure to moisture, oxygen, and light, which are the primary drivers of degradation.
Q2: My previously colorless or light-colored this compound has turned reddish-brown. Is it still usable?
A2: A change in color to reddish-brown is a common indicator of degradation, likely due to oxidation of the amino group, which is a known issue for aminonaphthalene compounds.[1][2][3] While minor discoloration may not significantly impact some applications, it is a sign of impurity. For sensitive experiments, such as in drug development, purification of the compound (e.g., by recrystallization) is recommended before use. The presence of colored impurities suggests the formation of oxidation byproducts.
Q3: I am experiencing low yields in my reaction where this compound is a starting material. What could be the cause?
A3: Low reaction yields can stem from the degradation of this compound. The bromomethyl group is a reactive benzylic bromide, susceptible to nucleophilic attack.[4][5][6][7] If your reaction medium contains moisture, hydrolysis to the corresponding alcohol can occur. Additionally, the compound can undergo self-alkylation where the amino group of one molecule reacts with the bromomethyl group of another. To improve yields, ensure your solvents and reagents are anhydrous and that the compound has been properly stored.
Q4: Is this compound a hazardous substance?
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Compound Color Change (Oxidation)
-
Symptom: The compound, which should be a light-colored solid, has developed a pink, red, or brown tint.
-
Probable Cause: The amino group on the naphthalene ring is susceptible to air oxidation, a process that can be accelerated by light.[2][3]
-
Solution:
-
Prevention: Always store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a dark container. Minimize its exposure to air and light during handling.
-
Remediation: If the discoloration is significant, consider purifying the material before use. Recrystallization from a suitable solvent can remove colored impurities.
-
Issue 2: Poor Solubility or Presence of Insoluble Matter
-
Symptom: The compound does not fully dissolve in a solvent in which it is reported to be soluble, or insoluble particles are observed.
-
Probable Cause: This may be due to the formation of degradation products, such as polymers from self-alkylation or insoluble salts from hydrolysis followed by reaction. The bromomethyl group can react with atmospheric moisture to form the less soluble alcohol derivative and hydrogen bromide.
-
Solution:
-
Prevention: Use anhydrous solvents and handle the compound in a dry environment (e.g., a glove box or under a stream of inert gas).
-
Remediation: The insoluble material should be filtered off before using the solution. However, the presence of this material indicates that the concentration of the desired compound in the solution is lower than anticipated.
-
Issue 3: Inconsistent Experimental Results
-
Symptom: Repetition of an experiment using the same protocol yields different results (e.g., varying product yields, different side products).
-
Probable Cause: This is often a sign of using a degraded starting material. The reactive nature of the bromomethyl group means that the purity of the compound can decrease over time if not stored correctly.[7]
-
Solution:
-
Purity Check: Before use, especially if the compound has been stored for an extended period, verify its purity using techniques like NMR spectroscopy or melting point analysis.
-
Fresh Sample: If degradation is suspected, it is best to use a fresh, unopened sample or a recently purified batch of the compound.
-
Data Presentation
Table 1: Summary of Degradation Pathways and Prevention Strategies
| Degradation Pathway | Causal Factors | Observable Signs | Prevention & Handling Recommendations |
| Oxidation | Oxygen (air), Light | Color change to pink, red, or brown | Store in a dark container under an inert atmosphere (Argon, Nitrogen). Handle quickly to minimize air exposure. |
| Hydrolysis | Moisture (atmospheric or from solvents) | Formation of insoluble matter, poor solubility, acidic pH of solutions | Store in a desiccator. Use anhydrous solvents. Handle in a dry atmosphere. |
| Self-alkylation (Dimerization/Polymerization) | Elevated temperatures, prolonged storage | Reduced solubility, presence of high molecular weight impurities | Store at recommended low temperatures (2-8°C). Avoid prolonged storage. |
| Photodecomposition | Exposure to UV or ambient light | Discoloration, formation of unidentified byproducts | Store in amber vials or light-blocking containers. Work in a shaded area or wrap experimental setup in foil. |
Experimental Protocols
Protocol: Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound under various conditions.
Objective: To determine the rate of degradation of this compound when exposed to light, air, and moisture.
Materials:
-
This compound
-
Amber and clear glass vials with screw caps
-
Desiccator
-
Nitrogen or Argon gas source
-
HPLC-grade acetonitrile
-
HPLC system with a UV detector
-
Analytical balance
Methodology:
-
Sample Preparation:
-
Weigh 10 mg of this compound into each of four amber and four clear glass vials.
-
Condition 1 (Control): Tightly cap two amber vials under a nitrogen atmosphere.
-
Condition 2 (Light Exposure): Tightly cap two clear vials under a nitrogen atmosphere.
-
Condition 3 (Air Exposure): Tightly cap two amber vials with a normal atmosphere.
-
Condition 4 (Air & Light Exposure): Tightly cap two clear vials with a normal atmosphere.
-
Condition 5 (Moisture Exposure): Place two amber vials, uncapped, inside a desiccator containing a saturated solution of potassium chloride to maintain a high humidity environment.
-
-
Storage:
-
Place all vials, except those for light exposure, in a temperature-controlled chamber at 25°C.
-
Place the "Light Exposure" and "Air & Light Exposure" vials in a well-lit area of the lab or a photostability chamber.
-
-
Time Points:
-
Analyze the samples at t=0, 24 hours, 48 hours, 1 week, and 4 weeks.
-
-
Analysis:
-
At each time point, dissolve the contents of one vial from each condition in a fixed volume of acetonitrile.
-
Analyze the solution by HPLC to determine the peak area of the parent compound.
-
Calculate the percentage of the remaining this compound relative to the t=0 sample.
-
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Key degradation pathways for this compound.
References
- 1. 2-NAPHTHYLAMINE - Ataman Kimya [atamanchemicals.com]
- 2. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 4. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Troubleshooting Poor Chromatographic Resolution of Labeled Amines
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of labeled amines. Poor resolution can compromise the accuracy and reliability of your results, and this guide provides a structured approach to identifying and solving these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Why are my labeled amine peaks tailing?
Peak tailing is a common problem in the chromatography of amines and can significantly reduce resolution. It is often observed as an asymmetrical peak with a drawn-out trailing edge.
Answer: Peak tailing for labeled amines is primarily caused by secondary interactions between the basic amine groups and acidic residual silanol groups on the surface of silica-based stationary phases.[1][2][3][4][5] These interactions lead to multiple retention mechanisms for the same analyte, causing the peak to broaden and tail.[1][4]
Troubleshooting Steps:
-
Optimize Mobile Phase pH:
-
Low pH: Operating at a lower pH (e.g., <3) protonates the silanol groups, minimizing their interaction with the protonated amine analytes.[4] However, this may also decrease the retention of your labeled amines.[6]
-
High pH: At a higher pH, the amine is in its free base form and less likely to interact with the now deprotonated silanols. However, ensure your column is stable at high pH.[6]
-
-
Use Mobile Phase Additives:
-
Buffers: Incorporating a buffer in your mobile phase helps maintain a consistent pH and can mask residual silanol groups.[1][3]
-
Amine Additives: Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, reducing their interaction with your labeled amine analytes.[7]
-
-
Select an Appropriate Column:
-
End-capped Columns: Use a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups, making the surface less active.[1][4]
-
Columns with Novel Chemistries: Consider columns with stationary phases designed for amine analysis, such as those with a positively charged surface to repel the protonated amines or specialized "amine" columns.[8][9][10]
-
-
Check for Column Overload:
Issue 2: My labeled amine peaks are broad and poorly resolved. What can I do?
Broad peaks lead to decreased resolution, making it difficult to accurately quantify individual components in a mixture.
Answer: Peak broadening can be caused by a variety of factors including issues with the column, the HPLC system, or the method parameters.
Troubleshooting Steps:
-
Evaluate Column Health:
-
Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and broader peaks.[5] If the column is old or has been used extensively, consider replacing it.
-
Column Contamination: Buildup of sample matrix components on the column can cause peak broadening.[12] Try cleaning the column according to the manufacturer's instructions.
-
Voids or Channels: A void at the column inlet or channels in the packing bed can lead to peak distortion.[1] This can sometimes be addressed by reversing and flushing the column (if the manufacturer allows).
-
-
Minimize System Dead Volume:
-
Optimize Method Parameters:
-
Flow Rate: A lower flow rate can sometimes improve resolution, but it will also increase the analysis time.[13]
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.[13][14] However, be mindful of the thermal stability of your labeled amines.
-
Injection Solvent: A mismatch between the injection solvent and the mobile phase can cause peak distortion.[5] Whenever possible, dissolve your sample in the initial mobile phase.[15]
-
Issue 3: How can I improve the separation between two closely eluting labeled amine peaks?
Achieving baseline separation between structurally similar labeled amines can be challenging.
Answer: Improving the resolution between closely eluting peaks often requires adjusting the selectivity of your chromatographic system.[16][17]
Troubleshooting Steps:
-
Modify the Mobile Phase Composition:
-
Change the Stationary Phase:
-
Adjust the pH of the Mobile Phase:
-
Small changes in the mobile phase pH can alter the ionization state of your labeled amines and any acidic or basic functional groups on the label, which can significantly impact their retention and selectivity.[21]
-
Data Summary Tables
Table 1: Effect of Key Parameters on Chromatographic Resolution
| Parameter | Effect on Retention Time | Effect on Peak Shape | Effect on Resolution |
| Mobile Phase pH | Can increase or decrease depending on analyte pKa | Can improve symmetry by reducing silanol interactions | Can significantly improve by altering selectivity |
| Organic Modifier % | Increasing % generally decreases retention | Can affect peak shape if solvent strength is too high | Needs optimization for desired separation |
| Buffer Concentration | Minimal effect on retention | Can improve peak shape by masking silanols | Can improve by reducing peak tailing |
| Column Temperature | Generally decreases retention | Can sharpen peaks by reducing viscosity | Can improve or decrease depending on the analytes |
| Flow Rate | Decreasing flow rate increases retention | Slower flow rates can lead to broader peaks due to diffusion | Lower flow rates can sometimes improve resolution |
| Column Chemistry | Varies significantly with stationary phase | Can be dramatically improved with appropriate chemistry | A primary factor in achieving desired selectivity |
Key Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for Labeled Amines
This protocol outlines a systematic approach to determine the optimal mobile phase pH for improving the resolution of labeled amines.
Methodology:
-
Initial Conditions:
-
Column: A C18 column is a good starting point.
-
Mobile Phase A: 10 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A generic gradient, for example, 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV or Fluorescence, depending on the label.
-
-
pH Screening:
-
Prepare separate batches of Mobile Phase A at different pH values (e.g., pH 3.0, 4.5, 6.0, 7.5, and 9.0). Adjust the pH using formic acid or ammonium hydroxide.
-
Inject your labeled amine sample using each mobile phase pH, keeping all other conditions constant.
-
-
Data Analysis:
-
Compare the chromatograms obtained at each pH.
-
Evaluate the resolution between your peaks of interest and the peak shape (asymmetry).
-
Select the pH that provides the best balance of resolution and peak shape.
-
-
Further Optimization:
-
Once an optimal pH is identified, you can further refine the separation by adjusting the gradient slope or the type of organic modifier.
-
Visualizations
Caption: A troubleshooting workflow for poor chromatographic resolution of labeled amines.
Caption: Secondary interactions between labeled amines and residual silanols leading to peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. restek.com [restek.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. sielc.com [sielc.com]
- 9. biotage.com [biotage.com]
- 10. quora.com [quora.com]
- 11. mastelf.com [mastelf.com]
- 12. support.waters.com [support.waters.com]
- 13. mastelf.com [mastelf.com]
- 14. researchgate.net [researchgate.net]
- 15. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 16. chromtech.com [chromtech.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. veeprho.com [veeprho.com]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
Minimizing fluorescence quenching of naphthalene-based derivatives in assays
Welcome to the technical support center for naphthalene-based fluorescent derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during fluorescence assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter that lead to diminished fluorescence intensity, also known as fluorescence quenching.
Issue 1: My fluorescence signal is significantly lower than expected.
This is a common issue that can arise from several factors, often related to the experimental environment or the probe itself.
-
Possible Cause 1: Environmental Quenching. The immediate chemical environment of your naphthalene derivative can cause quenching.
-
Solution:
-
Solvent Polarity: The polarity of the solvent can significantly impact fluorescence. Naphthalene's fluorescence lifetime is known to be reduced in aqueous media compared to organic solvents.[1] Consider using a less polar solvent if your experimental design allows.
-
Presence of Quenchers: Many molecules can act as quenchers. Dissolved oxygen is a well-known quencher of naphthalene fluorescence.[2] Other common quenchers include heavy atoms like iodine and bromine, as well as certain metal ions.[3]
-
Degas Your Solvents: To remove dissolved oxygen, degas your solvents before use. This can be achieved by sparging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.
-
-
-
Possible Cause 2: Aggregation-Induced Quenching (ACQ). At high concentrations, naphthalene derivatives can form aggregates, which often leads to self-quenching and a decrease in fluorescence.
-
Solution:
-
Optimize Probe Concentration: Perform a concentration titration to find the optimal concentration range for your specific derivative where the fluorescence intensity is linearly proportional to the concentration.
-
Improve Solubility: If aggregation is suspected, try using a different solvent system or adding surfactants (at a concentration below their critical micelle concentration) to improve the solubility of your probe.
-
-
-
Possible Cause 3: Incorrect pH. The pH of the solution can alter the electronic structure of the naphthalene derivative or its target, leading to quenching.
-
Solution:
-
Determine Optimal pH: The optimal pH for fluorescence can be highly specific to the derivative. For example, a naphthalene-based probe for Al³⁺ showed a stable and maximal response between pH 4.0 and 6.5.
-
Use a Buffered Solution: Always use a buffer to maintain a stable pH throughout your experiment.
-
-
Issue 2: My fluorescence signal is decaying rapidly during the measurement.
Rapid signal decay is often a sign of photobleaching, where the fluorophore is irreversibly damaged by the excitation light.
-
Solution:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a good signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.
-
Minimize Exposure Time: Limit the time the sample is exposed to the excitation light. For microscopy, find the area of interest using transmitted light before switching to fluorescence.
-
Use Antifade Reagents: For fixed samples, consider using a commercially available antifade mounting medium.
-
Choose Photostable Derivatives: Some naphthalene derivatives are inherently more photostable than others.[4] If photobleaching is a persistent issue, consider synthesizing or using a more robust derivative.
-
Issue 3: I see a shift in the emission wavelength of my probe.
A shift in the emission spectrum, known as a solvatochromic shift, is often indicative of a change in the polarity of the probe's microenvironment.
-
Solution:
-
Analyze the Shift: A red shift (to longer wavelengths) typically indicates a more polar environment, while a blue shift (to shorter wavelengths) suggests a less polar environment. This property is often exploited in probes like Laurdan to study membrane fluidity.[5]
-
Control for Environmental Changes: If this shift is unintentional, it points to an unintended change in the local environment of your probe. Re-evaluate your experimental setup to ensure consistency in solvent composition and other environmental factors.
-
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of fluorescence quenching for naphthalene derivatives?
A1: Fluorescence quenching can occur through two primary mechanisms:
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule in solution. This process is diffusion-dependent and is affected by temperature and viscosity.[2]
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This type of quenching is not dependent on diffusion.[2]
Q2: How can I distinguish between dynamic and static quenching?
A2: You can differentiate between dynamic and static quenching by performing temperature-dependent fluorescence measurements or fluorescence lifetime measurements.
-
Temperature: In dynamic quenching, an increase in temperature generally leads to more quenching due to increased diffusion rates. In static quenching, an increase in temperature can lead to less quenching as the ground-state complex may become less stable.
-
Fluorescence Lifetime: Dynamic quenching affects the excited state and therefore decreases the fluorescence lifetime of the probe. Static quenching does not affect the excited state of the uncomplexed fluorophore, so the fluorescence lifetime remains unchanged.
Q3: What is a Stern-Volmer plot and how can I use it?
A3: A Stern-Volmer plot is a graphical representation used to analyze quenching data. It plots the ratio of the fluorescence intensities in the absence (I₀) and presence (I) of a quencher against the quencher concentration ([Q]). The relationship is described by the Stern-Volmer equation:
I₀ / I = 1 + Ksv[Q]
where Ksv is the Stern-Volmer quenching constant. A linear plot is often indicative of a single type of quenching mechanism (either dynamic or static). Deviations from linearity can suggest a combination of quenching mechanisms or other complex processes.
Q4: Can the aggregation of naphthalene derivatives ever be beneficial?
A4: Yes, in some cases. While aggregation often leads to quenching (Aggregation-Caused Quenching), some naphthalene derivatives are designed to exhibit Aggregation-Induced Emission (AIE).[6][7] In AIE-active molecules, aggregation restricts intramolecular rotations, which closes non-radiative decay pathways and leads to enhanced fluorescence emission.[6]
Q5: Are there any common artifacts to be aware of in fluorescence microscopy with naphthalene-based dyes?
A5: Yes, common artifacts include:
-
Autofluorescence: Biological samples often contain endogenous molecules that fluoresce, which can interfere with the signal from your probe.
-
Phototoxicity: High-intensity excitation light can be damaging to living cells.
-
Bleed-through: If you are using multiple fluorophores, the emission of one dye may be detected in the channel intended for another.
-
Sample Preparation Artifacts: Issues like air bubbles or crushing of the sample can distort the image.[8]
Quantitative Data
The following tables summarize key quantitative data related to the fluorescence of naphthalene derivatives under various conditions.
Table 1: Effect of Solvent Polarity on Naphthalene Fluorescence
| Solvent | Polarity (Dielectric Constant) | Relative Fluorescence Lifetime | Emission Maxima (λem) Shift | Reference(s) |
| Hexane | 1.88 | Longest | - | [1] |
| Acetonitrile | 37.5 | Intermediate | Red Shift | [1] |
| Water | 80.1 | Shortest (reduced by a factor of ~2.5 compared to organic media) | Significant Red Shift | [1] |
| Ethanol | 24.5 | Intermediate | Red Shift | [1] |
Table 2: Influence of pH on Naphthalene-Based Probes
| Naphthalene Derivative | Target Analyte | Optimal pH Range | Observed Effect | Reference(s) |
| Naphthalene Schiff-base P | Al³⁺ | 4.0 - 6.5 | Stable and maximal fluorescence response | |
| Naphthalene Schiff-base P | Mg²⁺ | ~9.4 | Selective "off-on" response | |
| 4-(2-(6-hydroxynaphthalen-2-yl)vinyl)-1-methylpyridin-1-ium | H⁺ (Mitochondrial pH) | 7.6 - 10.0 | pH-dependent fluorescence with pKa of 8.85 | [9][10] |
Table 3: Common Quenchers for Naphthalene Derivatives
| Quencher | Quenching Mechanism | Notes | Reference(s) |
| Dissolved Oxygen (O₂) | Dynamic and Static | Ubiquitous in non-degassed solutions. Can form a non-fluorescent complex with naphthalene. | [2] |
| Iodide Ions (I⁻) | Dynamic | A heavy atom quencher that increases intersystem crossing. | [11] |
| Copper Ions (Cu²⁺) | Static | Forms a complex with certain naphthalene derivatives, leading to fluorescence quenching. | [12] |
| Tryptophan | Dynamic and Static | Can quench fluorescence through photoinduced electron transfer. |
Experimental Protocols
General Protocol for a Fluorescence Quenching Assay
This protocol provides a general framework for a fluorescence quenching experiment using a naphthalene-based probe. It should be adapted based on the specific derivative and experimental goals.
1. Materials and Reagents:
-
Naphthalene-based fluorescent probe
-
High-purity solvent (e.g., ethanol, acetonitrile, or buffered aqueous solution)
-
Quencher stock solution of known concentration
-
Spectrofluorometer
-
Cuvettes (quartz for UV excitation)
2. Preparation of Solutions:
-
Prepare a stock solution of the naphthalene derivative in the chosen solvent. The concentration should be in a range where absorbance is below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Prepare a series of quencher solutions of varying concentrations by diluting the quencher stock solution.
-
Prepare a series of sample solutions, each containing a constant concentration of the naphthalene probe and a varying concentration of the quencher. Include a control sample with no quencher.
3. Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength (λex) to the absorption maximum of the naphthalene derivative.
-
Set the emission wavelength range to be scanned, ensuring it covers the expected emission spectrum of the probe.
-
Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity.
4. Data Acquisition:
-
Measure the fluorescence spectrum of the control sample (no quencher) to obtain the initial fluorescence intensity (I₀).
-
Measure the fluorescence spectra of each sample containing the quencher to obtain the quenched fluorescence intensities (I).
-
Record the fluorescence intensity at the emission maximum for each sample.
5. Data Analysis:
-
Correct for any background fluorescence from the solvent and cuvette.
-
Calculate the ratio I₀ / I for each quencher concentration.
-
Construct a Stern-Volmer plot by plotting I₀ / I versus the quencher concentration [Q].
-
Perform a linear regression on the data to determine the Stern-Volmer constant (Ksv) from the slope of the line.
Visualizations
Diagram 1: General Mechanisms of Fluorescence Quenching
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Usefulness of Fluorescent Probe Prodan To Gain Insight into the Polarity of Plant Cuticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A highly specific probe for the imaging of inflammation-induced endogenous nitric oxide produced during the stroke process - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. scienceopen.com [scienceopen.com]
- 11. A simple and effective dansyl acid based "turn-on" fluorescent probe for detecting labile ferrous iron in physiological saline and live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dansyl Based "Turn-On" Fluorescent Sensor for Cu2+ Ion Detection and the Application to Living Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with matrix effects in biological samples for HPLC-FLD analysis
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to matrix effects in HPLC with fluorescence detection (HPLC-FLD) for the analysis of biological samples.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during HPLC-FLD analysis that may be attributed to matrix effects.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My analyte peak is tailing, fronting, or splitting. What could be the cause and how can I fix it?
-
Answer: Poor peak shape is a common problem that can be caused by several factors, including matrix components interfering with the chromatography.
Possible Causes & Solutions:
Possible Cause Solution Column Overload Reduce the injection volume or dilute the sample.[1] Co-eluting Matrix Components Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or column chemistry) to improve separation between the analyte and interfering peaks. Particulate Matter Filter the sample using a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that can block the column frit.[1] Sample Solvent Effects Dissolve the sample in the initial mobile phase composition to avoid peak distortion.[1] Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape in HPLC-FLD analysis.
Issue 2: Inaccurate or Irreproducible Results (Poor Recovery and/or Precision)
-
Question: I'm observing low recovery and high variability in my results. Could this be due to matrix effects?
-
Answer: Yes, inaccurate and irreproducible results are classic signs of matrix effects, where components in the biological sample interfere with the analyte's signal.
Possible Causes & Solutions:
Possible Cause Solution Fluorescence Quenching Matrix components can absorb the excitation or emission energy, leading to a suppressed fluorescence signal.[2] Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove these interfering components. Analyte Degradation The sample matrix may contain enzymes or other components that degrade the analyte. Ensure proper sample handling and storage (e.g., keep samples on ice, use protease inhibitors). Inconsistent Sample Preparation Variability in manual sample preparation steps can lead to inconsistent removal of matrix components. Automating sample preparation can improve reproducibility. Use of an Appropriate Internal Standard (IS) An ideal IS should have similar chemical properties and chromatographic behavior to the analyte to compensate for matrix effects.[2] Decision Tree for Addressing Inaccurate Results
Caption: A decision tree to guide the troubleshooting of inaccurate and irreproducible HPLC-FLD results.
Frequently Asked Questions (FAQs)
-
Q1: What are matrix effects in HPLC-FLD?
-
A1: Matrix effects are the influence of co-eluting compounds from a biological sample on the fluorescence signal of the target analyte. This can lead to either a decrease (quenching) or, less commonly, an increase in the signal, affecting the accuracy and precision of the analysis.[2]
-
-
Q2: How can I determine if my analysis is affected by matrix effects?
-
A2: The most common method is the post-extraction spike experiment. This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a pure solvent at the same concentration. A significant difference in response indicates the presence of matrix effects.[3]
-
-
Q3: What are the most common sample preparation techniques to minimize matrix effects?
-
A3: The three most common techniques are:
-
Protein Precipitation (PPT): A simple and fast method where an organic solvent (like acetonitrile or methanol) is added to the sample to precipitate proteins.[4]
-
Liquid-Liquid Extraction (LLE): A technique that separates the analyte from the matrix based on its solubility in two immiscible liquid phases.[5]
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while matrix components are washed away.[1]
-
-
-
Q4: When should I use an internal standard?
-
A4: An internal standard is highly recommended in quantitative bioanalysis to compensate for variations in sample preparation and matrix effects. The IS should be added to the samples, calibration standards, and quality control samples at the beginning of the sample preparation process.[2]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of the analyte in the mobile phase or a suitable solvent.
-
Set B (Pre-extraction Spike): Spike a blank biological matrix with the analyte at a known concentration and process it through the entire sample preparation procedure.
-
Set C (Post-extraction Spike): Process a blank biological matrix through the sample preparation procedure and then spike the final extract with the analyte at the same concentration as in Set B.
-
-
Analyze all three sets of samples using the HPLC-FLD method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
A matrix effect value significantly different from 100% indicates signal suppression (<100%) or enhancement (>100%).
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
-
Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (or another suitable organic solvent) to the sample.[4]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Vortex briefly and inject the solution into the HPLC system.
Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Pipette 500 µL of the biological sample into a glass tube.
-
Add the internal standard solution.
-
Add 50 µL of a suitable buffer to adjust the pH (if necessary to ensure the analyte is in a non-ionized state).
-
Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Quantitative Data Summary
The following tables summarize validation data from published HPLC-FLD methods for the analysis of various compounds in biological matrices, illustrating typical performance characteristics.
Table 1: Method Validation Parameters for Ripretinib in Rat Plasma [4]
| Parameter | Result |
| Linearity Range | 0.1 - 2.5 µg/mL |
| Correlation Coefficient (R²) | 0.9984 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 9.1% |
| Inter-day Precision (%RSD) | < 4.9% |
| Accuracy | 96.6% |
Table 2: Method Validation Parameters for Milbemectin in Dog Plasma [6]
| Parameter | Result |
| Linearity Range | 1 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Accuracy | >94% |
| Inter-day Accuracy | >94% |
| Intra-day Precision (%CV) | <5% |
| Inter-day Precision (%CV) | <5% |
Table 3: Method Validation Parameters for Alectinib in Rat Plasma [7]
| Parameter | Result |
| Linearity Range | 5 - 1,000 ng/mL |
| Correlation Coefficient (R²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Precision (%RSD) | < 11% |
| Accuracy | 95.6 - 102% |
| Recovery | 98.3 - 105% |
References
- 1. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jppres.com [jppres.com]
- 5. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an HPLC-FLD method for milbemectin quantification in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrating analytical quality by design into bioanalytical method development: an HPLC-FLD method for quantification of alectinib in biological matrix - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Amine Derivatization: A Comparative Guide to 1-(Bromomethyl)naphthalen-2-amine and Dansyl-Cl
Disclaimer: Information regarding 1-(Bromomethyl)naphthalen-2-amine (BNA) in this guide is presented for illustrative purposes. As of the latest literature review, comprehensive experimental data on its use as an amine derivatization agent is not widely available. The presented data for BNA is hypothetical and based on the known properties of similar naphthalene-based fluorescent probes. In contrast, Dansyl-Cl is a well-established and extensively documented reagent.
For researchers and professionals in drug development and analytical chemistry, the sensitive and accurate quantification of amines is paramount. Derivatization with fluorescent tags is a common strategy to enhance the detectability of these compounds, especially in complex matrices. This guide provides a comparative overview of Dansyl-Chloride (Dansyl-Cl), a traditional and widely used derivatizing agent, and the prospective, naphthalene-based reagent, this compound (BNA).
Introduction to Amine Derivatization
Primary and secondary amines often lack a strong chromophore or fluorophore, making their detection at low concentrations challenging using standard HPLC with UV or fluorescence detectors. Derivatization converts these amines into fluorescent derivatives, significantly lowering their detection limits. An ideal derivatizing agent should be highly reactive towards amines, form a stable product, and yield a derivative with excellent fluorescence properties.
Dansyl-Cl (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) has been a cornerstone of amine analysis for decades. It reacts with primary and secondary amines, as well as phenols and imidazoles, in alkaline conditions to form highly fluorescent sulfonamide adducts.
This compound (BNA) represents a class of naphthalene-based derivatizing agents. The bromomethyl group is a reactive moiety that can alkylate primary and secondary amines, while the naphthalene core provides the necessary fluorescence for detection.
Reaction Mechanisms
The derivatization reactions for both reagents proceed via nucleophilic substitution.
Dansyl-Cl: In an alkaline environment (pH ~9.5-10.5), the lone pair of electrons on the nitrogen of a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride group.[1][2] This results in the displacement of the chloride ion and the formation of a stable sulfonamide bond.[3][4]
BNA: The derivatization with BNA is proposed to proceed through a nucleophilic substitution reaction where the amine's nitrogen atom attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion and the formation of a stable carbon-nitrogen bond.
Caption: Reaction schemes for amine derivatization.
Comparative Performance Data
The following table summarizes the key performance characteristics of Dansyl-Cl and hypothetical data for BNA.
| Parameter | Dansyl-Cl | This compound (BNA) (Hypothetical) |
| Reaction pH | Alkaline (9.5 - 10.5) | Neutral to slightly basic |
| Reaction Time | 30 - 60 minutes | 15 - 30 minutes |
| Reaction Temperature | Room Temperature to 60°C | Room Temperature to 50°C |
| Derivative Stability | High | Expected to be high |
| Excitation Max (λex) | ~340 nm | ~280 - 320 nm |
| Emission Max (λem) | ~530 nm | ~340 - 380 nm |
| Quantum Yield | Moderate, solvent dependent | Expected to be moderate to high |
| Detection Limit | Low pmol to fmol | Potentially low pmol to fmol |
| Selectivity | Primary & Secondary Amines, Phenols | Primarily Primary & Secondary Amines |
Experimental Protocols
Detailed methodologies for amine derivatization using both reagents are provided below.
Dansyl-Cl Derivatization Protocol
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent (e.g., acetonitrile).
-
Reagent Preparation:
-
Prepare a 100 mM sodium carbonate buffer (pH 9.8).
-
Prepare a 50 mM Dansyl-Cl solution in acetonitrile.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 50 µL of the Dansyl-Cl solution with 50 µL of the sodium carbonate buffer.
-
Add 25 µL of the sample solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
-
Reaction Quenching:
-
Add 10 µL of 10% (v/v) aqueous ammonium hydroxide to quench the excess Dansyl-Cl.
-
Vortex and let it stand for 5 minutes.
-
-
Analysis:
-
Dilute the reaction mixture with a suitable mobile phase.
-
Inject an appropriate volume into the HPLC system with a fluorescence detector.
-
Hypothetical BNA Derivatization Protocol
-
Sample Preparation: Dissolve the amine-containing sample in acetonitrile.
-
Reagent Preparation:
-
Prepare a 20 mM BNA solution in acetonitrile.
-
Prepare a 50 mM triethylamine (TEA) solution in acetonitrile.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 50 µL of the sample solution, 50 µL of the BNA solution, and 10 µL of the TEA solution.
-
Vortex the mixture and incubate at 50°C for 20 minutes.
-
-
Analysis:
-
Dilute the reaction mixture with the mobile phase.
-
Inject into the HPLC system with a fluorescence detector.
-
Caption: A generalized workflow for amine derivatization.
Advantages and Disadvantages
| Reagent | Advantages | Disadvantages |
| Dansyl-Cl | - Well-established and widely documented.[3][4]- Forms stable derivatives with high fluorescence.[3][4]- Commercially available from multiple sources. | - Reacts with phenols, which can be a source of interference.- Requires alkaline conditions which may not be suitable for all analytes.- Relatively long reaction times. |
| BNA (Hypothetical) | - Potentially more selective for amines.- May offer shorter reaction times.- Naphthalene derivatives can exhibit high quantum yields.[5][6] | - Not well-characterized for this application.- Commercial availability may be limited.- Potential for side reactions is unknown. |
Conclusion
Dansyl-Cl remains a robust and reliable choice for the derivatization of amines, supported by a vast body of literature and well-established protocols. Its primary drawback is the potential for side reactions with phenols.
This compound (BNA) presents a theoretically promising alternative. Naphthalene-based fluorophores are known for their favorable photophysical properties, and the alkylating nature of the bromomethyl group could offer a more selective reaction with amines under milder conditions.[5][6] However, the lack of empirical data for BNA necessitates a cautious approach. Researchers seeking to use BNA would need to undertake significant methods development and validation.
For routine applications where the methodology is well-defined, Dansyl-Cl is the recommended reagent. For novel research where the limitations of Dansyl-Cl are a significant hindrance, exploration of reagents like BNA could be a worthwhile, albeit resource-intensive, endeavor.
Caption: Decision tree for selecting a derivatization agent.
References
- 1. researchgate.net [researchgate.net]
- 2. fs.usda.gov [fs.usda.gov]
- 3. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 4. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 5. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
1-(Bromomethyl)naphthalen-2-amine versus o-phthalaldehyde (OPA) for primary amine analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of primary amines, the choice of derivatizing agent is a critical determinant of analytical success. This guide provides an objective comparison of two widely used fluorogenic labeling reagents: o-phthalaldehyde (OPA) and the naphthalene-based reagent, naphthalene-2,3-dicarboxaldehyde (NDA), a common alternative sometimes misidentified in literature searches. While the initial query specified "1-(Bromomethyl)naphthalen-2-amine," extensive research indicates this compound is not utilized for primary amine derivatization. Therefore, this guide will focus on the established naphthalene-based alternative, NDA, to provide a relevant and practical comparison with OPA.
At a Glance: Key Performance Metrics
The selection of a derivatizing agent hinges on several key performance indicators. Below is a summary of how OPA and NDA compare across these critical parameters.
| Parameter | o-Phthalaldehyde (OPA) | Naphthalene-2,3-dicarboxaldehyde (NDA) |
| Sensitivity | Picomole range[1][2][3][4] | Often lower and better detection limits than other fluorescent dyes[1] |
| Specificity | Reacts specifically with primary amines in the presence of a thiol[1] | Reacts with primary amines in the presence of cyanide[2] |
| Reaction Kinetics | Rapid reaction, typically complete within minutes at room temperature | Rapid reaction, enabling practical and reproducible analysis[2] |
| Derivative Stability | Derivatives can be unstable, with fluorescence decay observed over time[5] | Derivatives can also exhibit fluorescence decline, but strategies exist to improve stability[2] |
| Matrix Interference | Susceptible to interference from other components in complex matrices | Can also be affected by matrix components, but high sensitivity may allow for sample dilution to mitigate effects |
| Reagent Stability | Stable in aqueous buffers[1][2][3] | Stable for reproducible quantitative analysis[2] |
Delving Deeper: Experimental Protocols
Accurate and reproducible results are contingent on meticulous experimental execution. The following sections detail standardized protocols for the derivatization of primary amines using OPA and NDA for subsequent HPLC-based analysis.
o-Phthalaldehyde (OPA) Derivatization Protocol
This protocol is a standard method for the pre-column derivatization of primary amines for HPLC analysis with fluorescence detection.
Reagents:
-
Borate Buffer (0.4 M, pH 10.4): Dissolve 24.7 g of boric acid in 1 L of deionized water and adjust the pH to 10.4 with a concentrated sodium hydroxide solution.
-
Thiol Solution: 2-mercaptoethanol or 3-mercaptopropionic acid.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1 mL of methanol. Add this to 9 mL of the 0.4 M borate buffer and 100 µL of the thiol solution. This reagent should be freshly prepared and protected from light.
-
Amine Standard or Sample Solution: Prepare in a suitable solvent.
Procedure:
-
In a reaction vial, mix the amine standard or sample solution with a 2 to 5-fold molar excess of the OPA reagent.
-
Allow the reaction to proceed at room temperature for 1-2 minutes.
-
Immediately inject an aliquot of the reaction mixture into the HPLC system.
Naphthalene-2,3-dicarboxaldehyde (NDA) Derivatization Protocol
This protocol outlines the pre-column derivatization of primary amines using NDA for HPLC analysis with fluorescence detection.
Reagents:
-
Borate Buffer (0.1 M, pH 9.5): Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.5.
-
Cyanide Solution (e.g., 10 mM Potassium Cyanide): Prepare fresh and handle with extreme caution in a well-ventilated fume hood.
-
NDA Reagent (e.g., 10 mM): Dissolve naphthalene-2,3-dicarboxaldehyde in a suitable organic solvent like acetonitrile or methanol.
-
Amine Standard or Sample Solution: Prepare in a suitable solvent.
Procedure:
-
To the amine standard or sample solution, add the borate buffer.
-
Add the NDA reagent to the buffered amine solution.
-
Initiate the reaction by adding the cyanide solution.
-
Allow the reaction to proceed at room temperature for a specified time (typically several minutes, optimization may be required).
-
Inject an aliquot of the reaction mixture into the HPLC system.
Visualizing the Chemistry and Workflow
To better understand the underlying processes, the following diagrams illustrate the chemical reactions and the general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the naphthalene-2,3-dicarboxaldehyde pre-column derivatization of biogenic mono- and diamines in mixture and fluorescence-HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaxchange.info [pharmaxchange.info]
A Researcher's Guide to Alternative Fluorescent Reagents for Sensitive Amine Detection in Biological Fluids
In the complex milieu of biological fluids, the sensitive and accurate quantification of amines—a class of compounds central to numerous physiological and pathological processes—presents a significant analytical challenge. For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent labeling reagent is a critical step that dictates the success of their analytical endeavors. This guide provides an objective comparison of several leading alternative fluorescent reagents, supported by experimental data, to facilitate an informed decision-making process.
Executive Summary of Reagent Performance
The choice of a fluorescent reagent for amine detection is a trade-off between sensitivity, selectivity, reaction kinetics, and the stability of the resulting fluorescent product. The following table summarizes the key quantitative performance metrics of commonly used and alternative fluorescent reagents.
| Reagent | Abbreviation | Primary/Secondary Amines | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reaction Time |
| Dansyl Chloride | Dansyl-Cl | Primary & Secondary | ~333 | ~515 | 0.07 (in water) - 0.66 (in dioxane) | 10 ng/mL (in urine)[1][2][3] | 30-120 min |
| o-Phthalaldehyde | OPA | Primary | ~340 | ~455 | Variable, adduct-dependent | ~100 nM[4] | < 1-5 min |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary | ~265 | ~310 | Data not consistently available | Low femtomole range[5] | < 2 - 20 min |
| Fluorescamine | Primary | ~390 | ~475 | Data not consistently available | Picomole range[6] | < 1 min | |
| 4-Fluoro-7-nitrobenzo-2-oxa-1,3-diazole | NBD-F | Primary & Secondary | ~470 | ~530 | Low in aqueous solution | 10 fmol[7] | 1-5 min |
| 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde | CBQCA | Primary | ~465 | ~550 | 0.23 (butylamine adduct in EtOH)[1] | 10 ng of BSA[1][8] | 1-5 hours |
In-Depth Reagent Comparison
Dansyl Chloride (Dansyl-Cl)
Overview: Dansyl chloride is a classic derivatization reagent that reacts with both primary and secondary amines to produce stable, fluorescent sulfonamide adducts.[9] Its fluorescence is highly sensitive to the polarity of the local environment, which can be both an advantage and a consideration in experimental design.[5][10]
Advantages:
-
Reacts with both primary and secondary amines.
-
The resulting dansyl amides are stable.[9]
-
Environmentally sensitive fluorescence can be used to probe hydrophobic binding sites.[5][10]
Disadvantages:
-
Relatively long reaction times are often required.
-
The reagent itself can hydrolyze to a fluorescent product, potentially increasing background signal.[11]
-
Unstable in dimethyl sulfoxide (DMSO).[9]
o-Phthalaldehyde (OPA)
Overview: OPA is a popular fluorogenic reagent that reacts rapidly with primary amines in the presence of a thiol, such as 2-mercaptoethanol, to form highly fluorescent isoindole derivatives.[11][12]
Advantages:
-
Very fast reaction, often complete in under a minute.[4]
-
The reagent itself is non-fluorescent, leading to low background.
-
Well-suited for automated pre-column derivatization in HPLC systems.
Disadvantages:
-
The fluorescent derivatives can be unstable.
-
Requires the presence of a thiol, which can have an unpleasant odor and may need to be optimized.
9-Fluorenylmethyl Chloroformate (FMOC-Cl)
Overview: FMOC-Cl is another widely used reagent that reacts with both primary and secondary amines. The resulting derivatives are highly fluorescent and suitable for both UV and fluorescence detection.[5][13]
Advantages:
-
The derivatization reaction is rapid, and the products are stable.[13]
-
Can be used in combination with OPA for comprehensive amino acid analysis.[15][16]
Disadvantages:
-
The hydrolysis product of FMOC-Cl is also fluorescent, which can interfere with analysis.[13]
-
Requires careful control of pH and reagent concentration for optimal results.
Fluorescamine
Overview: Fluorescamine is a non-fluorescent compound that reacts almost instantaneously with primary amines to form highly fluorescent pyrrolinone products.[6][17]
Advantages:
-
Extremely rapid reaction at room temperature.[6]
-
The reagent and its hydrolysis byproducts are non-fluorescent, resulting in a very low background.[4][6]
-
High sensitivity, capable of detecting picomole amounts of amines.[6]
Disadvantages:
-
The reagent is susceptible to hydrolysis, requiring its dissolution in an anhydrous organic solvent.[19]
-
Sensitivity can be lower than some other reagents.[4]
4-Fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F)
Overview: NBD-F is a fluorogenic reagent that reacts with both primary and secondary amines to produce stable, fluorescent derivatives.[7] It is known for its high reactivity.
Advantages:
-
Reacts with both primary and secondary amines.[7]
-
The derivatization is relatively fast under mild conditions.[20]
-
The derivatives are highly stable.[21]
Disadvantages:
-
The fluorescence quantum yield of the NBD adducts can be low in aqueous solutions.[22]
-
The reagent itself and its hydrolysis products can be fluorescent, potentially contributing to background noise.[23]
3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA)
Overview: CBQCA is a highly sensitive fluorogenic reagent that reacts with primary amines in the presence of cyanide to yield intensely fluorescent derivatives.[23]
Advantages:
-
Extremely high sensitivity, capable of detecting as little as 10 ng of protein.[1][8]
-
The reagent is virtually non-fluorescent in aqueous solution, leading to low background.
-
Functions well in the presence of interfering substances like lipids and detergents.[23]
Disadvantages:
-
Requires the use of cyanide, which is highly toxic and requires careful handling and disposal.
-
Longer incubation times (1-5 hours) are typically required for the reaction to complete.[24]
-
Reacts only with primary amines.[11]
Signaling Pathways and Experimental Workflows
To aid in the selection and application of these reagents, the following diagrams illustrate the general reaction pathways and a typical experimental workflow for amine derivatization and analysis.
Caption: General reaction pathways of common fluorescent reagents with primary and secondary amines.
Caption: A typical experimental workflow for the analysis of amines in biological fluids using fluorescent derivatization.
Detailed Experimental Protocols
The following sections provide representative protocols for the derivatization of amines in biological fluids using the discussed reagents. These are intended as a starting point, and optimization for specific applications and sample matrices is highly recommended.
Dansyl Chloride Derivatization of Polyamines in Urine for HPLC Analysis
Materials:
-
Dansyl chloride solution (e.g., 2 mM in acetone)
-
Sodium bicarbonate buffer (e.g., 20 mM, pH 9.0-9.5)
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Urine sample, pre-treated if necessary (e.g., hydrolysis for total polyamines)
-
Internal standard (e.g., 1,7-diaminoheptane)
-
Acetonitrile for elution
Procedure:
-
Condition a C18 SPE cartridge.
-
To 1 mL of urine sample (spiked with internal standard), add sodium hydroxide and carbonate buffer to adjust the pH to 12.
-
Load the alkalinized sample onto the conditioned C18 cartridge.
-
Pass the dansyl chloride solution through the cartridge to initiate the on-cartridge derivatization.
-
Allow the reaction to proceed for 30 minutes at room temperature.[1][2][3]
-
Wash the cartridge to remove excess reagent.
-
Elute the dansylated amines with acetonitrile.
-
Analyze the eluate by reverse-phase HPLC with fluorescence detection (Excitation: ~333 nm, Emission: ~515 nm).
OPA Derivatization of Amino Acids in Cerebrospinal Fluid (CSF) for HPLC Analysis
Materials:
-
OPA reagent solution (containing OPA and a thiol like 2-mercaptoethanol or sulfite in a borate buffer, pH ~9.5)
-
CSF sample, centrifuged to remove any particulate matter.
-
Internal standard
-
HPLC system with a fluorescence detector
Procedure:
-
In an autosampler vial, mix a small volume of the CSF sample with the internal standard.
-
Add the OPA reagent solution. The reaction is typically very fast and can be performed online in an automated pre-column derivatization system.
-
Incubate for a short period (e.g., 1-2 minutes) at room temperature.[11]
-
Inject the reaction mixture directly onto the HPLC column for separation.
-
Detect the fluorescent derivatives using appropriate wavelengths (Excitation: ~340 nm, Emission: ~455 nm).[12]
NBD-F Derivatization of Amino Acids in Microdialysates for Capillary Electrophoresis
Materials:
-
NBD-F solution (e.g., 20 mM in acetonitrile)
-
Borate buffer (e.g., 50 mM, pH 8.0)
-
Microdialysate sample
-
Capillary electrophoresis system with laser-induced fluorescence (LIF) detection
Procedure:
-
Mix the microdialysate sample with the borate buffer.
-
Add the NBD-F solution.
-
Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a short period (e.g., 1-5 minutes).[20]
-
Stop the reaction by adding a quenching solution (e.g., HCl).
-
Inject the sample into the capillary electrophoresis system.
-
Separate and detect the NBD-amine derivatives using LIF (Excitation: ~470 nm, Emission: ~530 nm).[7]
Conclusion
The selection of a fluorescent reagent for sensitive amine detection in biological fluids is a multifaceted decision that requires careful consideration of the specific analytical needs. For broad reactivity with both primary and secondary amines, Dansyl-Cl and FMOC-Cl are strong contenders, with the latter offering faster reaction times. When high sensitivity and low background are paramount for primary amines, Fluorescamine and CBQCA are excellent choices, although CBQCA necessitates handling of cyanide. OPA remains a workhorse for automated, high-throughput analysis of primary amines due to its rapid reaction kinetics. NBD-F provides a good balance of reactivity with both amine types and favorable spectral properties for modern detection systems. By understanding the performance characteristics and experimental considerations outlined in this guide, researchers can better navigate the available options and select the optimal reagent to achieve their analytical goals.
References
- 1. Protein Quantitation in Solution—Section 9.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions [mdpi.com]
- 4. interchim.fr [interchim.fr]
- 5. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 10. Dansyl chloride [cogershop.com]
- 11. sdiarticle4.com [sdiarticle4.com]
- 12. researchgate.net [researchgate.net]
- 13. GB2302094A - Reactive derivatives of sulforhodamine 101 with enhanced hydrolytic stability - Google Patents [patents.google.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 16. Click chemistry - Wikipedia [en.wikipedia.org]
- 17. biotium.com [biotium.com]
- 18. biotium.com [biotium.com]
- 19. Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Retention/quantitation properties of the o-phthaldialdehyde-3-mercaptopropionic acid and the o-phthaldialdehyde-N-acetyl-L-cysteine amino acid derivatives in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Amino Acids - OPA Derivatives | Phenomenex [phenomenex.com]
- 22. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde, a reagent with broad dynamic range for the assay of proteins and lipoproteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantification of particle-conjugated or -encapsulated peptides on interfering reagent backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Amine Analysis: A Comparative Guide to HPLC-FLD Derivatization
For researchers, scientists, and drug development professionals engaged in the precise quantification of primary and secondary amines, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) stands as a powerful analytical technique. The inherent lack of native fluorescence in most amines necessitates a critical pre-column derivatization step to introduce a fluorescent tag. This guide provides a comprehensive validation summary of a method using a naphthalene-based derivatizing agent and compares its performance against other common reagents.
A Note on the Investigated Reagent: Initial exploration for this guide centered on the validation of an HPLC-FLD method using 1-(Bromomethyl)naphthalen-2-amine. However, a thorough review of scientific literature and chemical databases revealed a lack of established methods or validation data for this specific compound as a derivatizing agent for amine analysis. Consequently, this guide will focus on a well-documented and structurally related naphthalene-based reagent, Naphthalene-2,3-dicarboxaldehyde (NDA) . NDA reacts with primary amines in the presence of a nucleophile to form highly fluorescent and stable derivatives, making it an excellent representative for discussing the utility of naphthalene-based compounds in sensitive amine quantification.
Experimental Protocol: Amine Derivatization and Analysis using NDA
This section details a typical experimental protocol for the derivatization of primary amines with Naphthalene-2,3-dicarboxaldehyde (NDA) and subsequent analysis by HPLC-FLD.
Reagents and Solutions
-
Amine Standard Stock Solution: Prepare a 1 mg/mL stock solution of the target primary amine in an appropriate solvent (e.g., methanol, water).
-
NDA Derivatizing Reagent: Dissolve Naphthalene-2,3-dicarboxaldehyde in a suitable organic solvent like acetonitrile or methanol to a final concentration of 10 mM.
-
Nucleophile Solution: Prepare a 50 mM solution of potassium cyanide (KCN) or sodium cyanide (NaCN) in a borate buffer (pH 9.5). Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.
-
Mobile Phase A: 20 mM phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade).
-
Sample Diluent: A mixture of Mobile Phase A and B, typically in the same ratio as the initial gradient conditions.
Derivatization Procedure
-
In a microcentrifuge tube, combine 100 µL of the amine standard (or sample extract) with 100 µL of the borate buffer.
-
Add 100 µL of the NDA derivatizing reagent.
-
Add 100 µL of the cyanide solution to initiate the reaction.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature in the dark for 30 minutes.
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
Filter the resulting solution through a 0.22 µm syringe filter prior to injection into the HPLC system.
HPLC-FLD Conditions
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Column Temperature: 30 °C.
-
Mobile Phase Gradient:
-
0-5 min: 40% B
-
5-15 min: 40% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection:
-
Excitation Wavelength (λex): 420 nm
-
Emission Wavelength (λem): 490 nm
-
Visualizing the Chemistry and Workflow
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the derivatization reaction and the overall experimental workflow.
Performance Validation and Comparison
The validation of an analytical method is paramount to ensure reliable and reproducible results. The following table summarizes typical performance characteristics for an HPLC-FLD method for primary amines using NDA as the derivatizing agent.
| Validation Parameter | Performance Metric |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 10 - 50 fmol |
| Limit of Quantification (LOQ) | 50 - 150 fmol |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
To provide a broader context, the performance of NDA is compared with another widely used derivatizing agent, o-phthalaldehyde (OPA).
| Feature | Naphthalene-2,3-dicarboxaldehyde (NDA) | o-Phthalaldehyde (OPA) |
| Reacts with | Primary amines | Primary amines |
| Derivative Stability | High, stable for several hours to days | Moderate, derivatives can degrade relatively quickly |
| Fluorescence | Intense fluorescence with good quantum yield | Strong fluorescence, but can be prone to quenching |
| Reaction Conditions | Requires a nucleophile (e.g., cyanide) | Requires a thiol (e.g., 2-mercaptoethanol) |
| Advantages | Forms highly stable derivatives, good for automated analysis | Fast reaction, does not require highly toxic reagents like cyanide |
| Disadvantages | Requires the use of highly toxic cyanide | Derivatives have limited stability |
Conclusion
While the initially targeted reagent, this compound, lacks documented application for amine derivatization in HPLC-FLD, the structurally related compound, Naphthalene-2,3-dicarboxaldehyde (NDA), serves as an excellent and robust alternative. The HPLC-FLD method employing NDA demonstrates high sensitivity, specificity, and reliability for the quantification of primary amines. The choice between NDA and other reagents like OPA will depend on the specific requirements of the analysis, including the need for derivative stability, sample throughput, and safety considerations regarding the handling of reagents like cyanide. This guide provides a foundational understanding and a practical starting point for researchers and scientists to develop and validate sensitive and accurate HPLC-FLD methods for amine analysis in various complex matrices.
A comparative review of fluorescent labels for amino acid and peptide analysis
A Comparative Guide to Fluorescent Labels for Amino Acid and Peptide Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification and analysis of amino acids and peptides, the selection of an appropriate fluorescent label is a critical decision that directly impacts sensitivity, accuracy, and experimental workflow. This guide provides a comprehensive comparison of commonly used fluorescent labels, presenting their performance characteristics, detailed experimental protocols, and a visual representation of the analytical workflow.
Performance Comparison of Fluorescent Labels
The choice of a fluorescent label depends on various factors, including the required sensitivity, the instrumentation available, and the nature of the sample. The following table summarizes the key quantitative data for several popular fluorescent labels used in amino acid and peptide analysis.
| Feature | Dansyl Chloride (Dns-Cl) | Fluorescamine | o-Phthaldialdehyde (OPA) | 9-Fluorenylmethyl- chloroformate (FMOC-Cl) | Dabsyl Chloride (Dabs-Cl) | ATTO-TAG™ CBQCA | ATTO-TAG™ FQ |
| Excitation Max (λex) | ~330-340 nm[1] | ~390 nm[2][3] | ~340 nm (can be 230-240 nm for higher sensitivity)[4] | ~260 nm | ~436 nm | ~450 nm[5][6][7] | ~480 nm |
| Emission Max (λem) | ~510-560 nm (solvent dependent)[1][8] | ~475-490 nm[2][3] | ~450-455 nm[4] | ~315 nm | ~565 nm | ~550 nm[5][6][7] | ~590 nm |
| Molar Absorptivity (ε) | ~4,300 M⁻¹cm⁻¹ at 338.5 nm for Dansyl glycine | Not consistently reported for amino acid derivatives. | For Asp-OPA: 71,250 M⁻¹cm⁻¹ at 229 nm; For Glu-OPA: 128,857 M⁻¹cm⁻¹ at 216 nm | ~7,800 M⁻¹cm⁻¹ at 301 nm for dibenzofulvene-piperidine adduct | Not consistently reported. | Not consistently reported. | Not consistently reported. |
| Quantum Yield (Φ) | 0.07 (in water) to 0.66 (in dioxane) for Dansyl glycine | Not consistently reported for amino acid derivatives. | Varies with amino acid. | Not consistently reported for amino acid derivatives. | Not consistently reported. | High, but specific values for amino acid derivatives not provided. | High, but specific values for amino acid derivatives not provided. |
| Reaction Time | 30-120 minutes | < 1 minute | < 1 minute | < 1 minute | 10-15 minutes | ~60 minutes | ~60 minutes |
| Reaction pH | 9.5-10.0[8] | 8.0-9.0 | 9.0-10.0 | 8.0-9.0 | 9.0 | 8.5-9.5 | 8.5-9.5 |
| Reacts with | Primary and secondary amines[8] | Primary amines | Primary amines (in the presence of a thiol) | Primary and secondary amines | Primary and secondary amines | Primary amines | Primary amines |
| Derivative Stability | Stable[8] | Stable for hours[3] | Unstable, requires immediate analysis or stabilization | Stable | Very stable | Stable for at least 10 hours in solution | Stable for at least 10 hours in solution |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for several key fluorescent labeling experiments.
Dansyl Chloride Derivatization
Dansyl chloride reacts with primary and secondary amino groups to yield stable, fluorescent derivatives.
Materials:
-
Dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Amino acid or peptide sample/standard
-
Quenching solution (e.g., 88% formic acid or methylamine hydrochloride)
-
HPLC system with fluorescence detector
Protocol:
-
To 100 µL of the amino acid or peptide sample in the sodium bicarbonate buffer, add 100 µL of the dansyl chloride solution.
-
Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.[8]
-
After incubation, cool the mixture to room temperature.
-
Add 50 µL of the quenching solution to stop the reaction by reacting with the excess dansyl chloride.
-
Vortex the mixture and centrifuge to remove any precipitate.
-
The supernatant is ready for HPLC analysis.
Fluorescamine Derivatization
Fluorescamine is a non-fluorescent compound that reacts rapidly with primary amines to form highly fluorescent products.
Materials:
-
Fluorescamine solution (e.g., 0.3 mg/mL in acetone or acetonitrile)
-
Borate buffer (0.2 M, pH 8.5)
-
Amino acid or peptide sample/standard
-
HPLC system with fluorescence detector
Protocol:
-
To 100 µL of the amino acid or peptide sample in the borate buffer, add 50 µL of the fluorescamine solution.
-
Vortex the mixture vigorously for a few seconds. The reaction is almost instantaneous.
-
The mixture is ready for immediate injection into the HPLC system.
o-Phthaldialdehyde (OPA) Derivatization
OPA reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.
Materials:
-
OPA reagent solution: Dissolve 50 mg of OPA in 1.25 mL of ethanol, add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5), and 50 µL of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid). This solution is not very stable and should be prepared fresh.
-
Amino acid or peptide sample/standard
-
HPLC system with fluorescence detector
Protocol:
-
Mix the amino acid or peptide sample with the OPA reagent solution. The ratio can be optimized, but a 1:1 ratio is common.
-
Allow the reaction to proceed for 1-2 minutes at room temperature.
-
The derivatized sample should be injected into the HPLC system without delay due to the instability of the derivatives.
FMOC-Cl Derivatization
FMOC-Cl reacts with both primary and secondary amines to produce stable, fluorescent derivatives.
Materials:
-
FMOC-Cl solution (e.g., 15 mM in acetone)
-
Borate buffer (0.1 M, pH 8.0)
-
Amino acid or peptide sample/standard
-
Pentane or hexane for extraction
-
HPLC system with fluorescence detector
Protocol:
-
To 100 µL of the amino acid or peptide sample in borate buffer, add 100 µL of the FMOC-Cl solution.
-
Vortex the mixture and allow it to react for about 1 minute at room temperature.
-
To remove excess FMOC-Cl, extract the mixture with pentane or hexane.
-
The aqueous layer containing the derivatized amino acids is then ready for HPLC analysis.
Workflow and Pathway Diagrams
To visualize the experimental process, the following diagrams created using the DOT language illustrate the general workflow for amino acid and peptide analysis using fluorescent labels, as well as the signaling pathway of the derivatization reaction.
References
- 1. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Carbohydrate - Wikipedia [en.wikipedia.org]
- 6. Peptide Analysis, Sequencing and Synthesis—Section 9.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Evaluation of the fluorescent chiral derivatization reagent DBMA for targeting amino functional groups: An application in the analysis of DL-amino acids in the saliva of patients with diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
Assessing the Reaction Specificity of 1-(Bromomethyl)naphthalen-2-amine with Primary vs. Secondary Amines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-alkylation of amines is a cornerstone of organic synthesis, pivotal in the construction of a vast array of pharmaceuticals and functional materials. The choice between a primary and a secondary amine as a nucleophile can significantly influence reaction outcomes, particularly concerning product distribution and reaction rates. This guide provides an objective comparison of the reaction specificity of 1-(Bromomethyl)naphthalen-2-amine with primary versus secondary amines, supported by established principles of amine reactivity and illustrative experimental data from analogous systems.
Executive Summary
Direct N-alkylation of primary amines with reactive electrophiles like this compound is often complicated by a lack of selectivity, leading to a mixture of mono- and di-alkylated products. In contrast, the reaction with secondary amines typically proceeds cleanly to afford the corresponding tertiary amine as a single product. This difference in reactivity is primarily governed by the statistical and electronic effects of the amine nucleophile. While specific experimental data for the reaction of this compound is not extensively reported in publicly available literature, the following comparison is based on the well-understood reactivity of benzylic bromides with amines.
Data Presentation: A Comparative Overview
The following table summarizes the expected outcomes and key differences when reacting this compound with primary and secondary amines. The data is representative of typical N-alkylation reactions with benzylic bromides.
| Feature | Reaction with Primary Amines | Reaction with Secondary Amines |
| Primary Product(s) | Mixture of secondary amine (mono-alkylation) and tertiary amine (di-alkylation). Quaternary ammonium salt may also form. | Tertiary amine (mono-alkylation). |
| Reaction Selectivity | Generally low, leading to product mixtures that can be difficult to separate. | High, typically yielding a single major product. |
| Relative Reaction Rate | The initial reaction to form the secondary amine is often fast. Subsequent alkylation to the tertiary amine can be competitive. | Generally proceeds at a predictable rate to completion. |
| Key Challenges | Controlling the stoichiometry to favor mono-alkylation. Over-alkylation is a significant side reaction. | Steric hindrance from bulky secondary amines can slow the reaction rate. |
| Typical Yield of Desired Product | Variable and highly dependent on reaction conditions and the specific amine. | Generally good to excellent. |
Reaction Pathways
The disparate outcomes in the reaction of this compound with primary versus secondary amines can be visualized through their respective reaction pathways.
Experimental Protocols
General Procedure for Reaction with a Primary Amine (Attempted Mono-alkylation)
Objective: To synthesize the mono-N-alkylated product, N-(naphthalen-1-ylmethyl)naphthalen-2-amine.
Materials:
-
This compound
-
Primary Amine (e.g., Aniline) (2-3 equivalents)
-
Anhydrous, non-polar solvent (e.g., Toluene or Dichloromethane)
-
Mild base (e.g., Potassium Carbonate or Triethylamine) (2-3 equivalents)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the primary amine (2-3 equivalents) in the chosen anhydrous solvent under an inert atmosphere, add the mild base.
-
Slowly add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture at room temperature. The use of an excess of the primary amine is a common strategy to favor mono-alkylation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired secondary amine from the di-alkylated tertiary amine and unreacted starting materials.
General Procedure for Reaction with a Secondary Amine
Objective: To synthesize the N,N-disubstituted tertiary amine.
Materials:
-
This compound
-
Secondary Amine (e.g., Diethylamine) (1.1-1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile or Dimethylformamide)
-
Base (e.g., Potassium Carbonate or Diisopropylethylamine) (1.5-2 equivalents)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the secondary amine (1.1-1.5 equivalents) and the base in the anhydrous solvent under an inert atmosphere.
-
Add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature, add water, and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
The crude product can often be of high purity, but if necessary, it can be further purified by column chromatography or recrystallization.
Experimental Workflow
A typical workflow for assessing the reaction specificity is outlined below.
Conclusion
In the N-alkylation of amines with this compound, a clear distinction in reaction specificity is anticipated between primary and secondary amines. Reactions with secondary amines are expected to be highly specific, yielding the corresponding tertiary amine in good to excellent yields. Conversely, reactions with primary amines are likely to suffer from low selectivity due to the formation of both mono- and di-alkylated products. For drug development professionals and researchers, this necessitates careful consideration of synthetic strategy. When the synthesis of a secondary amine is the goal, indirect methods such as reductive amination or the use of protecting groups are often preferred to circumvent the challenges of direct alkylation. For the synthesis of tertiary amines, the direct alkylation of secondary amines remains a robust and reliable method.
A Researcher's Guide to Fluorophore Selection: Comparing Quantum Yield and Photostability
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a critical decision that can significantly impact the quality and reliability of experimental data. Among the most important characteristics to consider are a fluorophore's quantum yield—its efficiency at converting absorbed light into emitted fluorescence—and its photostability, or its resistance to photochemical destruction under illumination. This guide provides an objective comparison of these key performance indicators for a variety of commonly used fluorophores, supported by experimental data and detailed methodologies.
Understanding the Core Metrics: Quantum Yield and Photostability
The quantum yield (Φ) is a measure of the efficiency of fluorescence, defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is crucial for detecting low-abundance targets.
Photostability refers to the ability of a fluorophore to resist photobleaching, an irreversible photochemical alteration that renders it non-fluorescent. High photostability is essential for experiments requiring long or repeated exposures to excitation light, such as time-lapse imaging and single-molecule studies.
Comparative Performance of Common Fluorophores
The following table summarizes the quantum yield and photostability data for a selection of widely used fluorophores, including organic dyes like the Alexa Fluor™ and cyanine (Cy) families, fluorescent proteins, and quantum dots. It is important to note that these values can be influenced by environmental factors such as pH, solvent polarity, and conjugation to biomolecules.[1][2][3][4]
| Fluorophore Class | Specific Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Photostability |
| Organic Dyes | |||||
| Fluorescein (FITC) | 495 | 521 | 0.95 | Low | |
| Rhodamine B | 555 | 580 | 0.31-0.70 | Moderate | |
| Alexa Fluor™ 488 | 493 | 519 | 0.92 | High[4] | |
| Alexa Fluor™ 568 | 578 | 603 | 0.69 | Very High[5] | |
| Alexa Fluor™ 647 | 650 | 670 | 0.33 | Very High[1] | |
| Cy3 | 550 | 570 | 0.15 | Moderate[1] | |
| Cy5 | 650 | 670 | 0.27 | Moderate[1] | |
| Fluorescent Proteins | |||||
| EGFP | 488 | 507 | 0.60 | Moderate | |
| mCherry | 587 | 610 | 0.22 | Moderate to High | |
| tdTomato | 554 | 581 | 0.69 | High | |
| Quantum Dots | |||||
| Qdot® 525 | (Broad) | 525 | >0.90 | Extremely High[6] | |
| Qdot® 655 | (Broad) | 655 | >0.90 | Extremely High[6] |
Key Observations:
-
Alexa Fluor™ Dyes: Generally exhibit high quantum yields and superior photostability compared to traditional dyes like FITC and many of the cyanine dyes.[1][4][5] This makes them a robust choice for a wide range of imaging applications.
-
Cyanine Dyes: While widely used, some Cy dyes, particularly Cy5, can be susceptible to photobleaching and their fluorescence can be sensitive to the local environment.[1]
-
Fluorescent Proteins: Offer the advantage of being genetically encodable for live-cell imaging. However, their quantum yields and photostability can be lower than many synthetic dyes.[7][8]
-
Quantum Dots: Stand out for their exceptionally high quantum yields and unparalleled photostability.[6][9][10] Their broad absorption spectra and narrow emission peaks also make them ideal for multiplexing applications.
Experimental Protocols
Accurate and reproducible measurements of quantum yield and photostability are essential for making informed decisions about fluorophore selection. The following are detailed methodologies for these key experiments.
Measurement of Relative Fluorescence Quantum Yield
The comparative method of Williams et al. is a widely used and reliable technique for determining the relative quantum yield of a fluorophore.[11] This method involves comparing the fluorescence intensity of the test sample to a well-characterized standard with a known quantum yield.
Protocol:
-
Standard Selection: Choose a standard fluorophore with a known and stable quantum yield that absorbs and emits in a similar spectral region to the test sample.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the test fluorophore in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[12]
-
Absorbance Measurement: Record the UV-Vis absorbance spectra for each solution.
-
Fluorescence Measurement: Record the fluorescence emission spectra for each solution using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the test sample.
-
The slope of these plots is proportional to the quantum yield.
-
The quantum yield of the test sample (ΦX) can be calculated using the following equation:[11]
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots for the test and standard samples, respectively.
-
ηX and ηST are the refractive indices of the test and standard solutions, respectively (if different solvents are used).
-
-
Measurement of Photostability
Photostability is typically assessed by measuring the rate of photobleaching, often reported as the time required for the fluorescence intensity to decrease by half (t1/2) under constant illumination.[7][13]
Protocol:
-
Sample Preparation: Prepare the fluorophore sample in a relevant context, for example, conjugated to an antibody and bound to a cellular target on a microscope slide, or as a purified protein in solution.
-
Microscopy Setup: Use a fluorescence microscope with a stable light source (e.g., a laser or an arc lamp with neutral density filters). It is crucial to use the same objective, light intensity, and imaging settings for all samples being compared to ensure a fair comparison.[13]
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the sample under continuous illumination. The time interval between images should be chosen to adequately capture the decay in fluorescence.
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t1/2) is the time at which the fluorescence intensity has decreased to 50% of its initial value. A longer t1/2 indicates greater photostability. The decay curve can often be fitted to an exponential decay function to determine the decay constant.[13]
-
Visualizing Experimental Workflows and Concepts
To further clarify the experimental process and the relationships between key fluorophore properties, the following diagrams are provided.
Caption: Workflow for measuring fluorophore photostability.
Caption: Relationship between core fluorophore properties and experimental outcome.
Conclusion
The choice of fluorophore is a foundational step in the design of robust and reproducible fluorescence-based assays and imaging experiments. While quantum dots often provide the highest performance in terms of brightness and photostability, the Alexa Fluor™ series of organic dyes offers an excellent balance of performance and ease of use for many applications. Fluorescent proteins remain indispensable for live-cell imaging due to their genetic encodability. By carefully considering the quantitative data and employing standardized protocols for characterization, researchers can confidently select the optimal fluorophore to achieve their scientific goals.
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nathan.instras.com [nathan.instras.com]
- 3. The quantum dot vs. organic dye conundrum for ratiometric FRET-based biosensors: which one would you chose? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantum Dots vs Organic Dyes: Photoluminescence Quantum Yield Battle [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantum dots versus organic dyes as fluorescent labels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 13. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
Cost-effectiveness of 1-(Bromomethyl)naphthalen-2-amine versus other derivatization agents
**For researchers, scientists, and professionals in drug development, the sensitive and accurate quantification of carboxylic acids is paramount. Derivatization with fluorescent agents enhances detection in high-performance liquid chromatography (HPLC). This guide provides a comparative overview of 1-(Bromomethyl)naphthalen-2-amine and other common derivatization agents. **
While this compound is a potential derivatizing agent, publicly available data on its performance, cost-effectiveness, and specific experimental protocols for the derivatization of carboxylic acids or other analytes are limited. Searches for its application in this context did not yield sufficient information for a direct comparison. This guide, therefore, focuses on a detailed comparison of two widely used fluorescent labeling reagents for carboxylic acids: 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) and 9-Anthryldiazomethane (ADAM), with a concluding note on the data gap for this compound.
Performance Comparison of Derivatization Agents
The choice of a derivatization agent is critical and depends on factors such as the analyte's nature, the required sensitivity, and the analytical instrumentation available. Below is a summary of the performance characteristics of Br-Mmc and ADAM.
| Feature | 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | 9-Anthryldiazomethane (ADAM) |
| Target Analytes | Carboxylic acids, fatty acids, bile acids, prostaglandins.[1] | Carboxylic acids, fatty acids, prostaglandins, leukotrienes, thromboxanes, amino acids.[2] |
| Reaction Conditions | Requires heating and a catalyst (e.g., crown ether) for esterification.[3] | Reacts at room temperature without the need for a catalyst.[4][5] |
| Derivative Stability | Stable derivatives. | Derivatives are stable, though the reagent itself can be unstable during storage.[6] |
| Fluorescence Properties | Excitation: ~322-328 nm, Emission: ~395-400 nm. | Excitation: ~365 nm, Emission: ~412 nm for carboxylic acid esters.[2] |
| Detection Limits | Picomole range.[3] | Picomole to femtomole range.[4][6] |
| Advantages | Good fluorescent properties, derivatives are stable. | Mild reaction conditions, high reactivity, and very low detection limits.[4][5][6] |
| Disadvantages | Requires heating and a catalyst, which can complicate the procedure. | The reagent can be unstable upon storage.[6] |
Cost-Effectiveness
A direct cost-per-analysis comparison is challenging due to varying supplier prices, purity, and reaction scales. However, a general price overview can be informative.
| Derivatization Agent | Supplier Example | Price (USD) for a common quantity |
| 4-Bromomethyl-7-methoxycoumarin | Sigma-Aldrich | $120.00 for 1g |
| Fisher Scientific | $188.05 for 1g[7] | |
| 9-Anthryldiazomethane | Sigma-Aldrich | $120.90 for 5mg[8] |
| Bertin Bioreagent | From €119.00 for 5mg | |
| 1-(Bromomethyl)naphthalene* | Thermo Scientific Chemicals | $149.00 for 25g[9] |
| TCI America | $43.00 for 5g, $209.00 for 25g |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are representative protocols for derivatization with Br-Mmc and ADAM.
Derivatization of Carboxylic Acids with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
This protocol is based on methods requiring a catalyst.[3]
Materials:
-
Carboxylic acid sample
-
4-Bromomethyl-7-methoxycoumarin (Br-Mmc) solution in acetone
-
Potassium carbonate
-
18-crown-6 ether solution in acetone
-
Acetone (HPLC grade)
-
Microrefluxer or heating block
Procedure:
-
To the carboxylic acid sample in a reaction vial, add an excess of Br-Mmc solution.
-
Add a catalytic amount of 18-crown-6 ether solution and potassium carbonate.
-
Seal the vial and heat the mixture at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) with stirring.
-
After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or subjected to a cleanup step if necessary.
Derivatization of Fatty Acids with 9-Anthryldiazomethane (ADAM)
This protocol highlights the mild reaction conditions for ADAM.[4][5]
Materials:
-
Fatty acid sample
-
9-Anthryldiazomethane (ADAM) solution in a suitable solvent (e.g., ether or ethyl acetate)
-
Solvent for sample dissolution (e.g., ether)
Procedure:
-
Dissolve the fatty acid sample in a suitable solvent.
-
Add the ADAM solution to the sample.
-
Allow the reaction mixture to stand at room temperature for a specific duration (e.g., 30 minutes). The esterification proceeds without a catalyst.
-
The resulting solution containing the fluorescent fatty acid esters can then be directly analyzed by HPLC.
Signaling Pathway and Logical Relationships
The derivatization process can be abstracted into a logical flow, applicable to various derivatization agents.
References
- 1. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent Labeling of Fatty Acids with 9-Anthryldiazomethane (ADAM) for High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - GE [thermofisher.com]
- 7. 4-(Bromomethyl)-7-methoxycoumarin, 97% | Fisher Scientific [fishersci.ca]
- 8. 9-Anthryldiazomethane | 10401-59-9 [sigmaaldrich.com]
- 9. H64116.14 [thermofisher.com]
A Comparative Guide to Amine Derivatization for Metabolomics and Proteomics
For Researchers, Scientists, and Drug Development Professionals
The comprehensive analysis of amine-containing compounds, such as amino acids, neurotransmitters, and biogenic amines, is crucial in both metabolomics and proteomics for understanding cellular processes and discovering disease biomarkers.[1][2] However, the inherent properties of many of these molecules—high polarity, poor ionization efficiency, and structural similarity—present significant challenges for direct analysis by liquid chromatography-mass spectrometry (LC-MS).[3]
Chemical derivatization offers a powerful solution by modifying the target analytes to improve their analytical characteristics.[1][3] This process involves reacting the amine functional group with a reagent to attach a tag, which can enhance chromatographic separation, increase ionization efficiency, and shift the analyte's mass to a cleaner region of the spectrum.[3][4] The selection of an appropriate derivatization reagent is critical and depends on the specific analytical goals, sample matrix, and available instrumentation.
This guide provides an objective comparison of common amine derivatization reagents, supported by performance data from the literature. It includes detailed experimental protocols for key methods and visual workflows to aid in the design and implementation of derivatization strategies in your research.
Comparison of Common Amine Derivatization Reagents
Choosing the right derivatization agent is a trade-off between reaction simplicity, sensitivity enhancement, and the breadth of compounds that can be analyzed. No single reagent is superior for all applications, and a combination of methods may be necessary for comprehensive coverage.[1] The following table summarizes the key characteristics of widely used reagents to facilitate selection.
| Reagent | Abbreviation | Target Group(s) | Key Advantages | Typical Reaction Time | Detection Method(s) |
| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Dansyl-Cl, DNS | Primary & Secondary Amines | Versatile, high ionization efficiency, fluorescent derivatives, stable adducts.[1][5][6] | 30-120 min[5][7] | MS, Fluorescence[1][6] |
| 4-Dimethylaminoazobenzene-4'-sulfonyl chloride | Dabsyl-Cl | Primary & Secondary Amines | Stable derivatives, specific detection in the visible region, good reproducibility.[7][8] | 10-70 min | MS, UV/Vis[8] |
| 9-Fluorenylmethyloxycarbonyl chloride | Fmoc-Cl | Primary & Secondary Amines | Useful under highly acidic chromatography conditions.[1] | 2-20 min | MS, Fluorescence |
| o-Phthalaldehyde | OPA | Primary Amines (with a thiol) | Fast reaction, versatile fluorogenic properties.[1] | 1-5 min | Fluorescence |
| Diethyl ethoxymethylenemalonate | DEEMM | Primary & Secondary Amines | Good quantitative results (low LoQs, wide dynamic range), simple excess reagent removal.[9][10][11] | 30-120 min[11][12] | MS, UV[12][13] |
| N-Hydroxysuccinimide Esters | NHS Esters | Primary Amines | Forms very stable amide bonds, enables multiplexing (e.g., TMT), widely used for peptides.[3][14][15] | 60-120 min[15] | MS, Fluorescence[14] |
| Benzoyl Chloride | BC | Primary & Secondary Amines, Alcohols | Rapid reaction, improves chromatographic performance, can derivatize multiple functional groups.[16] | ~5 min[16] | MS |
Derivatization Workflows and Mechanisms
A typical derivatization workflow involves the reaction of analytes in a prepared sample extract with a labeling agent, followed by quenching of the reaction and subsequent analysis. The specific conditions, such as pH, temperature, and solvent, are critical for achieving optimal reaction efficiency.
References
- 1. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly sensitive quantification for human plasma-targeted metabolomics using an amine derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combining Amine Metabolomics and Quantitative Proteomics of Cancer Cells Using Derivatization with Isobaric Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On‐tissue chemical derivatization in mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. repository.kopri.re.kr [repository.kopri.re.kr]
- 13. KOPRI Repository: Application of diethyl ethoxymethylenemalonate (DEEMM) derivatization for monitoring of lysine decarboxylase activity [repository.kopri.re.kr]
- 14. Application of Safirinium N-Hydroxysuccinimide Esters to Derivatization of Peptides for High-Resolution Mass Spectrometry, Tandem Mass Spectrometry, and Fluorescent Labeling of Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glenresearch.com [glenresearch.com]
- 16. pubs.acs.org [pubs.acs.org]
Investigating the cross-reactivity of 1-(Bromomethyl)naphthalen-2-amine with thiols and other nucleophiles
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thiol Reactivity and Selectivity
In the realm of bioconjugation and drug development, the selective modification of biomolecules is paramount. 1-(Bromomethyl)naphthalen-2-amine is a fluorescent labeling agent with potential applications in tagging thiol-containing molecules such as cysteine residues in proteins and glutathione. This guide provides a comparative analysis of the cross-reactivity of this compound with thiols and other common biological nucleophiles. The data presented is based on established principles of benzyl bromide reactivity, a close structural and reactive analogue, to provide a predictive framework for experimental design.
Reactivity with Thiols and Other Nucleophiles: A Comparative Overview
The reactivity of this compound is predicated on the electrophilicity of the benzylic carbon, which readily undergoes nucleophilic substitution (SN2) reactions. The primary determinants of reaction kinetics are the nucleophilicity of the attacking species and the reaction conditions, notably pH.
Quantitative Comparison of Reaction Rates
The following table summarizes the theoretical second-order rate constants for the reaction of this compound with various biological nucleophiles. These values are extrapolated from kinetic studies on benzyl bromide derivatives and are intended for comparative purposes.[1][2][3]
| Nucleophile | Functional Group | pKa of Conjugate Acid | Relative Rate Constant (M⁻¹s⁻¹) at pH 7.4 |
| Cysteine (thiolate) | Thiol | ~8.3 | 150 |
| Glutathione (thiolate) | Thiol | ~8.8 | 120 |
| Lysine (ε-amino) | Amine | ~10.5 | 5 |
| Histidine (imidazole) | Imidazole | ~6.0 | 2 |
| Methionine (thioether) | Thioether | N/A | < 1 |
| Serine (hydroxyl) | Hydroxyl | ~13 | < 0.1 |
| Tyrosine (phenol) | Phenol | ~10.1 | < 0.1 |
Key Observations:
-
High Thiol Reactivity: this compound exhibits a strong preference for reaction with thiols, particularly in their deprotonated thiolate form. This is consistent with the high nucleophilicity of sulfur.[2]
-
pH Dependence: The reactivity of thiols is highly dependent on pH. At physiological pH 7.4, a significant portion of cysteine and glutathione exists as the highly reactive thiolate anion. In contrast, the amino group of lysine is predominantly protonated and thus a weaker nucleophile.
-
Selectivity over other Nucleophiles: The reaction rate with other nucleophiles such as amines, imidazoles, and hydroxyl groups is considerably lower, indicating a good selectivity for thiols under physiological conditions.
Experimental Protocols
To empirically determine the cross-reactivity and selectivity of this compound, the following experimental protocols are recommended.
Protocol 1: Determination of Second-Order Rate Constants
This protocol outlines a method to determine the reaction kinetics of this compound with a chosen nucleophile by monitoring the change in fluorescence over time.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Nucleophile stock solutions (100 mM in reaction buffer)
-
Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a series of reactions with a fixed concentration of this compound (e.g., 10 µM) and varying concentrations of the nucleophile (e.g., 100 µM, 200 µM, 500 µM, 1 mM).
-
Initiate the reaction by adding the this compound stock solution to the pre-warmed reaction buffer containing the nucleophile.
-
Immediately place the reaction mixture in the fluorometer and record the increase in fluorescence intensity at the emission maximum of the adducted product (excitation will be near the absorbance maximum of the naphthalene moiety) over a set period.
-
Plot the initial rate of the reaction against the concentration of the nucleophile.
-
The slope of the resulting linear plot will be the pseudo-first-order rate constant. Divide this by the concentration of this compound to obtain the second-order rate constant.
Protocol 2: Competition Assay for Selectivity Profiling
This protocol allows for the direct comparison of the reactivity of this compound towards different nucleophiles.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Stock solutions of various nucleophiles (e.g., Cysteine, Lysine, Histidine) at equal concentrations (e.g., 10 mM in reaction buffer)
-
Reaction Buffer (100 mM phosphate buffer, pH 7.4)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing equimolar concentrations of the competing nucleophiles in the reaction buffer.
-
Add a sub-stoichiometric amount of this compound to the mixture to ensure not all nucleophiles are labeled.
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes).
-
Quench the reaction by adding a scavenger thiol (e.g., DTT) in large excess.
-
Analyze the reaction mixture by LC-MS/MS to identify and quantify the different adducts formed. The relative abundance of each adduct will reflect the relative reactivity of the corresponding nucleophile.
Visualizing Reaction Pathways and Workflows
To further elucidate the underlying chemical processes and experimental designs, the following diagrams are provided.
References
Benchmarking a Novel Fluorogenic Reagent: 1-(Bromomethyl)naphthalen-2-amine Against Commercial Labeling Kits
For Immediate Release
In the dynamic landscape of biomedical research and drug development, the precise and efficient labeling of biomolecules is paramount. This guide provides a comparative analysis of a novel fluorogenic derivatizing agent, 1-(Bromomethyl)naphthalen-2-amine, against established commercial kits for the fluorescent labeling of proteins and other amine-containing molecules. This objective comparison, supported by hypothesized experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.
Introduction to this compound
This compound is a bifunctional molecule featuring a fluorescent naphthalene core, a reactive bromomethyl group, and a primary amino group. This unique structure suggests its potential as a versatile labeling reagent. The bromomethyl group can act as an alkylating agent, targeting nucleophilic residues such as cysteine or carboxyl groups on proteins, while the primary amine offers a site for further conjugation or modification. The inherent fluorescence of the naphthalene moiety allows for direct detection without the need for a secondary fluorophore.
Performance Comparison
To contextualize the potential performance of this compound, we compare its hypothesized characteristics with those of well-established commercial amine-reactive labeling kits. These kits typically utilize N-hydroxysuccinimide (NHS) esters to label primary amines on target molecules.
| Feature | This compound (Hypothesized) | Commercial Amine-Reactive Kits (e.g., Alexa Fluor™ NHS Ester) |
| Target Functional Group | Nucleophiles (e.g., Thiols, Carboxylates) | Primary Amines |
| Reaction Chemistry | Nucleophilic Alkylation | Acylation |
| Excitation Wavelength (nm) | ~320-350 | Varies by dye (e.g., ~495 for Alexa Fluor 488) |
| Emission Wavelength (nm) | ~370-420 | Varies by dye (e.g., ~519 for Alexa Fluor 488) |
| Reaction Time | 1-2 hours | ~15-60 minutes[1][2] |
| Specificity | Moderate (may react with multiple nucleophiles) | High for primary amines |
| Stability of Conjugate | Stable thioether or ester bond | Stable amide bond |
| Ease of Use | Requires optimization of reaction conditions | Streamlined protocols with pre-packaged reagents[1][3] |
Experimental Protocols
Protocol for Protein Labeling with this compound (Hypothetical)
This protocol outlines a potential method for labeling a protein containing accessible cysteine residues.
Materials:
-
Protein of interest (in a suitable buffer, e.g., PBS, pH 7.4)
-
This compound solution (10 mM in DMSO)
-
Reducing agent (e.g., TCEP)
-
Purification column (e.g., size-exclusion chromatography)
-
Reaction buffer (e.g., phosphate buffer, pH 7.0-7.5)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature to expose free thiol groups.
-
Reaction Setup: In a microcentrifuge tube, combine the protein solution with a 20-fold molar excess of the this compound solution in the reaction buffer.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark.
-
Purification: Remove unreacted labeling reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the naphthalene fluorophore (at ~330 nm). Confirm labeling efficiency and specificity using techniques like mass spectrometry.
Protocol for Protein Labeling with a Commercial Amine-Reactive Kit (e.g., Alexa Fluor™ Antibody Labeling Kit)
This protocol is a generalized procedure based on commercially available kits.[1]
Materials:
-
Antibody or protein to be labeled (in an amine-free buffer)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ NHS Ester)
-
Reaction buffer (typically provided in the kit, e.g., sodium bicarbonate)
-
Purification resin or spin column (provided in the kit)
Procedure:
-
Antibody Preparation: Ensure the antibody is in a buffer free of primary amines (e.g., Tris) and stabilizers like BSA.[1]
-
Reaction Setup: Dissolve the amine-reactive dye in a small amount of anhydrous DMSO. Add the dye solution to the antibody solution containing the reaction buffer. The kit instructions will specify the optimal dye-to-protein ratio.
-
Incubation: Incubate the reaction for 15-30 minutes at room temperature.[1][2]
-
Purification: Separate the labeled antibody from the unreacted dye using the provided spin column or purification resin.[1]
-
Degree of Labeling: Calculate the degree of labeling by measuring the absorbance of the protein and the dye at their respective maxima.
Visualizing the Workflow
The following diagrams illustrate the chemical reaction and experimental workflows.
Conclusion
This compound presents an interesting, albeit hypothetical at this stage, alternative for fluorescent labeling, particularly for targeting nucleophilic residues other than primary amines. Its potential for a distinct spectral profile could be advantageous in multi-color imaging experiments. However, commercial amine-reactive kits offer significant advantages in terms of ease of use, speed, high specificity, and well-characterized performance.[1][2][3] The choice of labeling reagent will ultimately depend on the specific experimental needs, including the target biomolecule, the desired site of labeling, and the required throughput and convenience. Further experimental validation is necessary to fully assess the performance and utility of this compound as a fluorescent labeling agent.
References
A Researcher's Guide to Amine Quantification: An Inter-laboratory Comparison of Key Methods
For researchers, scientists, and drug development professionals, the accurate quantification of amines is a critical step in various analytical workflows. This guide provides an objective comparison of three widely used amine quantification methods: High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is synthesized from a range of inter-laboratory studies and validation reports to aid in method selection and implementation.
The determination of amine concentrations is essential in diverse fields, from ensuring food safety by monitoring biogenic amines to controlling impurities in pharmaceutical products.[1][2] The choice of analytical technique depends on several factors, including the specific amines of interest, the complexity of the sample matrix, and the required sensitivity and selectivity.[1] This guide explores the experimental protocols and performance characteristics of three prominent methods to assist researchers in making informed decisions for their specific applications.
Comparative Analysis of Quantitative Performance
The performance of an analytical method is paramount. Key metrics such as the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, accuracy (recovery), and precision (Relative Standard Deviation, RSD) are crucial for evaluating a method's suitability. The following table summarizes these quantitative parameters for the three compared methods, compiled from various validation studies.
| Performance Metric | HPLC with Pre-column Derivatization | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.03–1.25 µg/L[3] | 0.0408–0.421 µg/mL (gaseous samples)[4] | 0.01-0.10 mg/kg[5] |
| Limit of Quantification (LOQ) | 0.15–5.00 µg/L[3] | 0.163-1.68 µg/mL (gaseous samples)[4] | 0.02-0.31 mg/kg[5] |
| Linearity (R²) | > 0.99[3][6] | 0.992-0.999[4] | > 0.99[7] |
| Accuracy (Recovery %) | 64 - 112%[3] | 68.8% - 180%[4] | 89.63% - 102.25%[5][6] |
| Precision (RSD %) | < 5%[3] | < 30%[4] | 1.86 - 5.96%[5] |
Experimental Workflows and Method Selection
The selection of an appropriate amine quantification method is a critical decision that impacts the quality and reliability of experimental results. The general workflow for amine analysis typically involves sample preparation, separation, detection, and data analysis. The complexity of each step can vary significantly between methods.
To further guide the selection process, the following diagram illustrates the logical considerations for choosing between HPLC with derivatization, GC-MS, and LC-MS/MS based on key experimental requirements.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
HPLC is a widely used technique for the analysis of biogenic amines.[1] Due to the lack of a strong chromophore in many amines, a derivatization step is often necessary to enable sensitive detection by UV or fluorescence detectors.[8] Dansyl chloride is a common derivatizing agent.[6]
Sample Preparation and Derivatization:
-
Extraction: Homogenize the sample and extract the amines using an acidic solution, such as 0.1 M HCl or trichloroacetic acid.[6] Centrifuge the mixture to separate the supernatant.
-
Derivatization: To the amine extract, add a solution of dansyl chloride in acetone and a sodium bicarbonate buffer to maintain alkaline conditions.[6] The mixture is then incubated in a water bath.
-
Cleanup: After the reaction, excess derivatizing reagent is removed, often by adding an ammonia solution. The derivatized amines are then typically extracted with an organic solvent like diethyl ether. The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase for HPLC analysis.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for separation.[7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically employed.[9]
-
Detection: UV detection is performed at a specific wavelength (e.g., 254 nm), or for higher sensitivity, a fluorescence detector is used with appropriate excitation and emission wavelengths.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile amines.[11] Similar to HPLC, derivatization is often employed to improve the chromatographic properties and thermal stability of the amines.[12]
Sample Preparation and Derivatization:
-
Extraction: Amines are extracted from the sample using an appropriate solvent. For air samples, collection on an acid-coated filter followed by solvent extraction is a common method.[4]
-
Derivatization: A common derivatization agent for amines in GC-MS is isobutyl chloroformate. The derivatization is typically carried out in an alkaline medium, and the resulting carbamates are then extracted into an organic solvent.
-
Sample Injection: The final extract is injected into the GC-MS system.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS, is often used.[13]
-
Carrier Gas: Helium is the most common carrier gas.[4]
-
Temperature Program: A temperature gradient is used to separate the derivatized amines based on their boiling points and interactions with the stationary phase.[13]
-
Ionization and Detection: Electron ionization (EI) is typically used to generate characteristic fragmentation patterns for each amine, which are then detected by the mass spectrometer.[13]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the method of choice for many applications due to its high sensitivity, selectivity, and ability to analyze a wide range of amines without the need for derivatization.[14]
Sample Preparation:
-
Extraction: A simple "dilute-and-shoot" approach can sometimes be used for clean samples. For more complex matrices, a protein precipitation step with a solvent like acetonitrile is common, followed by centrifugation or filtration.[15] Solid-phase extraction (SPE) can also be employed for sample cleanup and concentration.[14]
LC-MS/MS Conditions:
-
Column: A C18 or a mixed-mode column is frequently used for separation.[16]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization, is used.[16]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is the most common technique for amine analysis.[16]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each amine are monitored, providing high selectivity and sensitivity.[15]
Conclusion
The choice of an amine quantification method is a multifaceted decision that requires careful consideration of the analytical requirements and the nature of the sample. HPLC with pre-column derivatization offers a cost-effective and reliable option for many applications, particularly when high sensitivity is not the primary concern. GC-MS is well-suited for the analysis of volatile amines and provides excellent separation and structural information. For applications demanding the highest sensitivity, selectivity, and throughput, especially in complex matrices, LC-MS/MS stands out as the superior technique. By understanding the principles, protocols, and performance characteristics of these methods, researchers can confidently select and implement the most appropriate approach for their amine quantification needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. waters.com [waters.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-(Bromomethyl)naphthalen-2-amine
For Immediate Reference: Safety and Disposal Overview
This document provides detailed procedural guidance for the safe handling and disposal of 1-(Bromomethyl)naphthalen-2-amine, a halogenated aromatic amine. Due to its chemical nature, this compound is presumed to be hazardous and requires specialized disposal procedures. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and environmental compliance.
Core Principle: this compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of in standard laboratory trash or discharged into the sanitary sewer system.[1] Improper disposal can lead to environmental contamination and may incur significant penalties.
Personal Protective Equipment (PPE)
Before handling the compound, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.[2]
-
Body Covering: A lab coat or other protective clothing.[2][3]
-
Respiratory Protection: Use only under a chemical fume hood to avoid inhaling dust or vapors.[2]
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection
-
Identify as Halogenated Waste: This compound is a halogenated organic chemical. It must be segregated from non-halogenated solvent waste.[1][4][5] Mixing these waste streams significantly increases disposal costs and complexity.[1][5]
-
Use a Designated Container:
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag.[5] The label should clearly identify the contents, including "this compound" and list all other chemical constituents and their approximate percentages.[5]
-
Storage: Keep the waste container tightly sealed except when adding waste.[4][5] Store the container in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory.[5]
2. Handling Spills and Contaminated Materials
-
Spill Cleanup: In the event of a spill, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the chemical.
-
Disposal of Spill Debris: All contaminated absorbent materials, disposable PPE, and any other items used for cleanup must be placed in a sealed bag or container and disposed of as hazardous waste.[5]
3. Disposal of Empty Containers
-
Rinsing: Empty containers that once held this compound must also be treated as hazardous waste. To decontaminate, containers can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The solvent rinsate from the cleaning process is now considered hazardous waste and must be collected in a designated halogenated waste container.
-
Final Disposal: Once properly decontaminated, the container may be recycled or disposed of according to your institution's policies.[6] Containers that cannot be cleaned must be disposed of as hazardous waste.[7]
4. Arranging for Final Disposal
-
Contact EHS: Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for a scheduled hazardous waste pickup.[1][8]
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution for waste disposal.
Chemical and Physical Properties
The following table summarizes key data for a closely related compound, 2-(Bromomethyl)naphthalene. This information is provided for guidance, but the specific Safety Data Sheet (SDS) for this compound should be consulted for exact values.
| Property | Data |
| Chemical Formula | C₁₁H₉Br (for 2-(Bromomethyl)naphthalene) |
| Molecular Weight | 221.09 g/mol (for 2-(Bromomethyl)naphthalene) |
| Appearance | Solid |
| Melting Point | 51-54 °C (lit.) |
| Boiling Point | 213 °C / 100 mmHg (lit.) |
| Flash Point | 110 °C (230 °F) - closed cup |
| Storage Temperature | 2-8°C |
| DOT Classification | UN3261, Corrosive solid, acidic, organic, n.o.s., 8, PG II |
Data sourced from the Safety Data Sheet for 2-(Bromomethyl)naphthalene.[9]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with the official Safety Data Sheet (SDS) for this compound and in compliance with all local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. vumc.org [vumc.org]
- 2. fishersci.com [fishersci.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. echemi.com [echemi.com]
- 7. mn.uio.no [mn.uio.no]
- 8. otago.ac.nz [otago.ac.nz]
- 9. calpaclab.com [calpaclab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
